Technical Documentation Center

2-Methyl-6-nitro-3H-quinazolin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-6-nitro-3H-quinazolin-4-one
  • CAS: 24688-36-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one

The following technical guide details the synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one , a critical scaffold in medicinal chemistry known for its applications in developing PARP inhibitors and anticancer therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one , a critical scaffold in medicinal chemistry known for its applications in developing PARP inhibitors and anticancer therapeutics.

This guide deviates from standard templates to prioritize mechanistic clarity and experimental reproducibility , designed for researchers requiring high-purity intermediates.

CAS No: 24688-36-6 Molecular Formula: C₉H₇N₃O₃ Molecular Weight: 205.17 g/mol

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-methyl-6-nitro-3H-quinazolin-4-one is most reliably achieved via the Niementowski Quinazoline Synthesis variation, specifically utilizing a benzoxazinone intermediate . This pathway is preferred over direct one-pot cyclization because the isolation of the intermediate allows for the removal of unreacted starting materials and polymeric byproducts often associated with high-temperature nitro-compound reactions.

Retrosynthetic Logic

To construct the pyrimidine ring fused to the nitro-substituted benzene:

  • C2-Methyl Insertion: The C2-methyl group is introduced via acetic anhydride , which simultaneously acts as a dehydrating agent to close the initial oxazine ring.

  • Nitrogen Insertion: The N3 nitrogen is introduced via ammonia or ammonium acetate , converting the lactone (benzoxazinone) to the lactam (quinazolinone).

  • Precursor: The sequence originates from 5-nitroanthranilic acid (2-amino-5-nitrobenzoic acid), where the electron-withdrawing nitro group at position 5 (becoming position 6 in the product) deactivates the amine, necessitating the use of a strong electrophile like acetic anhydride.

Retrosynthesis Target 2-Methyl-6-nitro-3H-quinazolin-4-one (Target) Inter 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one (Activated Intermediate) Target->Inter Ring Switch (N for O) + NH3/NH4OAc Start 5-Nitroanthranilic Acid (Starting Material) Inter->Start Cyclodehydration + Ac2O

Figure 1: Retrosynthetic analysis showing the stepwise construction of the quinazolinone core via the benzoxazinone intermediate.[1]

Core Synthesis Protocol

This protocol is divided into two distinct stages to ensure maximum purity. The "One-Pot" method is often cited but frequently results in lower yields due to the hydrolysis of the acetic anhydride before cyclization is complete.

Stage 1: Synthesis of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one

Objective: Cyclization and activation of the carboxylic acid.

ReagentRoleEquivalenceNotes
5-Nitroanthranilic Acid Substrate1.0 eqDry thoroughly before use.
Acetic Anhydride Reagent/Solvent5.0 - 10.0 eqExcess serves as solvent.
Pyridine (Optional)Catalyst0.1 eqAccelerates acylation if reaction is sluggish.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (moisture sensitivity is critical here).

  • Addition: Charge the flask with 5-nitroanthranilic acid (10.0 g, 54.9 mmol) and acetic anhydride (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 140°C) . The suspension will initially clear as the N-acetyl intermediate forms, followed by the precipitation of the benzoxazinone.

  • Duration: Reflux for 2–3 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) until the starting material (Rf ~0.2) disappears and the less polar intermediate (Rf ~0.8) dominates.

  • Isolation: Cool the mixture to 0–5°C in an ice bath. The product will crystallize heavily.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold diethyl ether or hexane (2 x 20 mL) to remove acetic acid and excess anhydride.

    • Critical Step: Do not wash with water at this stage, as the benzoxazinone ring is susceptible to hydrolysis back to the N-acetyl acid.

  • Drying: Dry the solid in a vacuum oven at 50°C for 2 hours.

    • Yield Expectation: 85–95%

    • Appearance: Light yellow to beige crystalline solid.

Stage 2: Conversion to 2-Methyl-6-nitro-3H-quinazolin-4-one

Objective: Ring expansion/substitution (Ammonolysis).

ReagentRoleEquivalenceNotes
Benzoxazinone Int. Substrate1.0 eqFrom Stage 1.
Ammonium Acetate Nitrogen Source5.0 eqPreferred over liquid ammonia for ease of handling.
Glacial Acetic Acid Solvent10-15 volumesProvides acidic medium for catalysis.

Procedure:

  • Setup: Use a clean 250 mL round-bottom flask with a reflux condenser.

  • Addition: Suspend the dried benzoxazinone intermediate (from Stage 1) in glacial acetic acid. Add anhydrous ammonium acetate.

  • Reaction: Heat the mixture to reflux. The solid may dissolve transiently before the final product begins to precipitate (quinazolinones are generally less soluble than benzoxazinones).

  • Duration: Reflux for 3–4 hours .

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 200 g) with vigorous stirring. This quenches the reaction and maximizes precipitation.

  • Neutralization (Optional but Recommended): Adjust pH to ~7 using concentrated ammonia solution or sodium carbonate to ensure the product is in the free base form (though the amide proton is weakly acidic, pKa ~10, so it remains protonated at neutral pH).

  • Filtration: Collect the crude solid by vacuum filtration.

  • Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid .

    • Note: Due to the high melting point and low solubility, DMF is often required to dissolve the crude solid.

  • Final Drying: Dry at 100°C under high vacuum to remove trace solvents.

Workflow cluster_0 Stage 1: Benzoxazinone Formation cluster_1 Stage 2: Quinazolinone Formation Step1 Mix 5-Nitroanthranilic Acid + Acetic Anhydride Step2 Reflux 140°C (2-3 hrs) (Dehydration) Step1->Step2 Step3 Cool & Filter (Wash with Ether) Step2->Step3 Step4 Resuspend in AcOH + Ammonium Acetate Step3->Step4 Dried Intermediate Step5 Reflux (3-4 hrs) (Ammonolysis) Step4->Step5 Step6 Quench on Crushed Ice Step5->Step6 Final Pure 2-Methyl-6-nitro-3H-quinazolin-4-one Step6->Final Recrystallize (DMF/EtOH)

Figure 2: Experimental workflow for the two-stage synthesis protocol.

Mechanistic Insight

Understanding the mechanism allows for effective troubleshooting.

  • Acetylation: The amine of 5-nitroanthranilic acid attacks a carbonyl of acetic anhydride. The electron-withdrawing nitro group makes this amine a poor nucleophile, which is why reflux conditions and a large excess of anhydride are necessary.

  • Cyclodehydration: The N-acetyl group attacks the carboxylic acid carbonyl (intramolecular nucleophilic acyl substitution), expelling acetic acid and forming the benzoxazinone ring. This is the kinetic product.

  • Ring Opening/Closing: Upon adding ammonia (or ammonium acetate), the ammonia attacks the highly electrophilic carbonyl at position 4 of the benzoxazinone ring. The ring opens to form an amide intermediate, which then undergoes a second dehydration to close the ring with nitrogen, forming the thermodynamically stable quinazolinone .

Characterization & Validation

To ensure the integrity of the synthesized compound (CAS 24688-36-6), compare analytical data against these standards.

  • Physical State: Yellowish to pale brown powder.

  • Melting Point: >300°C (Decomposes). Note: Most nitro-quinazolinones have very high melting points.

  • Solubility: Insoluble in water, ethanol, and ether. Soluble in DMSO, DMF, and hot glacial acetic acid.

Spectroscopic Data (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.50 (s, 1H, NH) – Broad singlet, exchangeable with D₂O.

    • δ 8.80 (d, J = 2.5 Hz, 1H, H-5) – Proton ortho to nitro group, highly deshielded.

    • δ 8.50 (dd, J = 9.0, 2.5 Hz, 1H, H-7).

    • δ 7.80 (d, J = 9.0 Hz, 1H, H-8).

    • δ 2.40 (s, 3H, CH₃) – Methyl group at position 2.

  • IR (KBr pellet):

    • 3200–3100 cm⁻¹ (N-H stretch).

    • 1680 cm⁻¹ (C=O stretch, amide I).

    • 1530 cm⁻¹ & 1350 cm⁻¹ (NO₂ asymmetric and symmetric stretch).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Hydrolysis of Ac₂OEnsure glassware is dry. Use fresh acetic anhydride.
Product is Sticky/Gummy Incomplete CyclizationIncrease reflux time. Ensure temperature is maintained at 140°C.
Impurity in Final Product Acetylated IntermediateEnsure Stage 2 reflux is vigorous and long enough to fully convert the intermediate.
Coloration (Dark Brown) Oxidation/PolymerizationNitro compounds can darken at high heat. Perform recrystallization with activated charcoal.

Safety Considerations

  • Nitro Compounds: While 5-nitroanthranilic acid is stable, nitro-aromatics can be energetic. Avoid heating to dryness without solvent.

  • Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood.

  • Ammonium Acetate: Hygroscopic. Store in a desiccator.

References

  • Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51, 564. (Foundational Method).[2][3]

  • Bogert, M. T., & Seil, H. A. (1907). "Researches on Quinazolines (Nineteenth Paper). The Synthesis of 1,3,6,8-Napthotetrazines from Paradiaminoterephthalic Acid and from Certain of its Derivatives." Journal of the American Chemical Society, 29(4), 517–536. Link (Historical validation of nitro-quinazolinone synthesis).

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63.
  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives." Tetrahedron, 61(43), 10153-10160. Link (Optimization of the benzoxazinone route).

  • BenchChem. (2025). "Synthesis of 2-Amino-5-nitrobenzoic Acid." Technical Application Note. (Source for starting material preparation).[2][3][4][5][6]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Methyl-6-nitro-3H-quinazolin-4-one

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activity of 2-Methyl-6-nitro-3H-quinaz...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activity of 2-Methyl-6-nitro-3H-quinazolin-4-one. As a Senior Application Scientist, the following content synthesizes current research to illuminate the compound's mode of action, focusing on its potential as both an anticancer and antimicrobial agent. The narrative is structured to provide not just a description of effects, but a causal understanding of its biological interactions.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its rigid, heterocyclic structure provides a versatile scaffold for the design of molecules with a wide array of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant activities.[1][2] The subject of this guide, 2-Methyl-6-nitro-3H-quinazolin-4-one, is a specific derivative that has garnered interest due to the established bioactivity of its structural class. The introduction of a nitro group at the 6-position and a methyl group at the 2-position significantly influences its electronic and steric properties, thereby dictating its interaction with biological targets.

Primary Mechanism of Action: Anticancer Activity via Tyrosine Kinase Inhibition

The preponderance of evidence for quinazolinone derivatives, particularly those with a 6-nitro substitution, points towards a primary mechanism of action centered on the inhibition of tyrosine kinases, with a notable specificity for the Epidermal Growth Factor Receptor (EGFR).[3][4]

The Central Role of EGFR in Oncogenesis

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Its overexpression or mutation is a hallmark of numerous cancers, leading to aberrant signaling and uncontrolled cell growth.[3] Consequently, EGFR has emerged as a prime target for cancer therapeutic intervention.[5]

2-Methyl-6-nitro-3H-quinazolin-4-one as a Putative EGFR Inhibitor

While direct enzymatic assays for 2-Methyl-6-nitro-3H-quinazolin-4-one are not extensively reported in publicly available literature, the mechanism can be inferred from structurally analogous 6-nitro-4-substituted quinazolines.[3] These compounds have demonstrated potent inhibitory activity against EGFR.[3] The proposed mechanism involves the quinazolinone scaffold acting as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. This binding event prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.

Molecular docking studies on similar quinazolinone derivatives have revealed key interactions within the EGFR active site.[4] The nitrogen atoms of the quinazoline ring are often involved in hydrogen bonding with key amino acid residues, while the substituted phenyl ring can engage in hydrophobic interactions, further stabilizing the inhibitor-enzyme complex.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ATP_Site ATP Binding Site EGFR->ATP_Site Downstream Downstream Signaling (MAPK, PI3K/Akt) EGFR->Downstream Activation EGF EGF EGF->EGFR Binding P P ATP_Site->P ATP -> ADP P->EGFR Autophosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition Compound 2-Methyl-6-nitro- 3H-quinazolin-4-one Compound->ATP_Site Competitive Inhibition

Caption: Putative mechanism of EGFR inhibition by 2-Methyl-6-nitro-3H-quinazolin-4-one.

Cellular Consequences of EGFR Inhibition

The inhibition of EGFR signaling by 2-Methyl-6-nitro-3H-quinazolin-4-one is hypothesized to induce several key cellular events that contribute to its anticancer effect:

  • Cell Cycle Arrest: Studies on related quinazolinone derivatives have demonstrated an ability to arrest the cell cycle, frequently at the G2/M phase.[6] This prevents cancer cells from proceeding through mitosis, thereby halting their proliferation.

  • Induction of Apoptosis: By blocking the pro-survival signals emanating from EGFR, the compound can trigger programmed cell death, or apoptosis, in cancer cells.[6]

Compound Class Cancer Cell Line Reported Activity Reference
6-nitro-4-substituted quinazolinesA549 (Lung), HCT-116 (Colon)Potent Cytotoxicity[3]
2-(amino)quinazolin-4(3H)-one derivativesHepG2 (Liver)Varied IC50 values[7]
Thiazole-containing 4-(3H)-quinazolinonesPC3 (Prostate), MCF-7 (Breast), HT-29 (Colon)Significant Cytotoxicity[8]

Secondary Mechanism of Action: Antimicrobial Activity

Beyond its anticancer potential, the quinazolinone scaffold is also recognized for its antimicrobial properties.[2][9][10]

Broad-Spectrum Antibacterial Effects

Derivatives of 2-methyl-quinazolin-4-one have exhibited promising antibacterial activity against a panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus species) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][9]

The precise molecular mechanism underlying the antibacterial action of quinazolinones is less well-defined than their anticancer effects. However, it is generally believed to involve the inhibition of essential microbial enzymes.[11] Potential targets could include enzymes involved in:

  • DNA Synthesis: DNA gyrase is a common target for antibacterial agents.

  • Cell Wall Synthesis: Inhibition of enzymes responsible for the biosynthesis of peptidoglycan can lead to bacterial cell lysis.

  • Protein Synthesis: The bacterial ribosome is another well-established target for antibiotics.

Antibacterial_Workflow cluster_protocol Antibacterial Susceptibility Testing start Prepare bacterial inoculum agar_plate Inoculate agar plate start->agar_plate wells Create wells in agar agar_plate->wells add_compound Add 2-Methyl-6-nitro-3H-quinazolin-4-one (in a suitable solvent) to wells wells->add_compound incubate Incubate at 37°C add_compound->incubate measure Measure the diameter of the zone of inhibition incubate->measure end Determine antibacterial activity measure->end

Caption: A typical experimental workflow for assessing antibacterial activity.

Experimental Methodologies for Mechanistic Elucidation

To rigorously define the mechanism of action of 2-Methyl-6-nitro-3H-quinazolin-4-one, a series of well-established experimental protocols should be employed.

In Vitro Kinase Inhibition Assay (EGFR)

Objective: To quantify the direct inhibitory effect of the compound on EGFR kinase activity.

Protocol:

  • Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound.

  • Procedure: a. The kinase, substrate, and varying concentrations of the test compound are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The extent of substrate phosphorylation is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescent assay.

  • Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., A549, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a serial dilution of 2-Methyl-6-nitro-3H-quinazolin-4-one for a specified duration (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Quantification: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compound at a concentration around its IC50 value for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content.

Conclusion and Future Directions

2-Methyl-6-nitro-3H-quinazolin-4-one is a promising molecule with a likely dual mechanism of action, exhibiting potential as both an anticancer and antimicrobial agent. The primary anticancer mechanism is strongly suggested to be the inhibition of EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis. Its antibacterial properties, while evident, require further investigation to elucidate the specific molecular targets.

Future research should focus on:

  • Direct Enzymatic Assays: To definitively confirm and quantify the inhibitory activity of 2-Methyl-6-nitro-3H-quinazolin-4-one against EGFR and other relevant kinases.

  • Target Deconvolution in Bacteria: Utilizing techniques such as affinity chromatography or genetic screening to identify the specific bacterial targets.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in preclinical animal models of cancer and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of the compound to optimize its potency and selectivity for its biological targets.

By pursuing these avenues of research, the full therapeutic potential of 2-Methyl-6-nitro-3H-quinazolin-4-one can be realized, paving the way for the development of novel and effective treatments for cancer and infectious diseases.

References

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & Shawer, T. Z. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18833. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(1), 25-45. [Link]

  • Peter, O. O. (2019). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). World Journal of Advanced Research and Reviews, 2(3), 01-07. [Link]

  • Hosseinzadeh, L., Aliabadi, A., Kalantari, M., Mostafavi, A., & Rahmani Khajouei, M. (2016). Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. Research in Pharmaceutical Sciences, 11(3), 210–218. [Link]

  • Lv, K., & Liu, Y. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5123. [Link]

  • Peter, O. O. (2019). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). World Journal of Advanced Research and Reviews, 2(3), 01-07. [Link]

  • Fernandes, C., Gano, L., & Paulo, A. (2010). Inhibition of EGFR phosphorylation and inhibition of A431 cell growth by a new Re(I) complex with a quinazoline core. Journal of Biological Inorganic Chemistry, 15(7), 1149–1157. [Link]

  • Peter, O. O., & Obaleye, J. A. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2-methyl-3-amino-4(3h)-quinazolinone. International Journal of Chemistry and Materials Research, 9(1), 1-6. [Link]

  • Joshi, S., & Sharma, P. (2009). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Medicinal Chemistry Research, 18(8), 635-646. [Link]

  • Mohammadi-Far, S., et al. (2020). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 19(2), 101-115. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 12(3), 208-216. [Link]

  • Kim, H. Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(19), 6825. [Link]

  • Engel, J., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

  • Kalaiselvi, D., et al. (2019). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers in Pharmacology, 10, 18. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Singh, A., & Singh, P. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • Gomaa, A. M., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. Molecules, 27(17), 5519. [Link]

  • Khan, I., et al. (2021). Bioinspired thiazolo-[2,3-b] quinazolin-6-one derivatives as potent anti-cancer agents targeting EGFR: their biological evaluations and in silico assessment. Journal of Biomolecular Structure and Dynamics, 39(14), 5153-5167. [Link]

  • Kim, H. Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(19), 6825. [Link]

Sources

Foundational

Technical Deep Dive: 2-Methyl-6-nitro-3H-quinazolin-4-one Scaffolds

Topic: 2-Methyl-6-nitro-3H-quinazolin-4-one Derivatives and Analogs Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Functionalization Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-6-nitro-3H-quinazolin-4-one Derivatives and Analogs Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Functionalization Strategies, Synthesis Protocols, and Pharmacological Applications

Executive Summary

The quinazolin-4(3H)-one moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptor classes with high affinity. Within this broad family, the 2-methyl-6-nitro-3H-quinazolin-4-one scaffold represents a uniquely versatile pharmacophore. The C-6 nitro group provides electronic tuning (electron-withdrawing) and a handle for metabolic activation or reduction, while the C-2 methyl group exhibits pseudo-acidic character, enabling facile condensation reactions. This guide details the synthetic architecture, structure-activity relationships (SAR), and therapeutic potential of this specific scaffold.[1][2]

Core Synthesis Architecture

The construction of the 2-methyl-6-nitro-3H-quinazolin-4-one core relies heavily on the Niementowski-type cyclization logic, often proceeding through a benzoxazinone intermediate. This pathway is preferred over direct condensation due to higher yields and cleaner workups.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the primary synthetic routes from 5-nitroanthranilic acid to the core scaffold and its subsequent derivatization.

SynthesisWorkflow Start 5-Nitroanthranilic Acid Intermediate 6-Nitro-2-methyl-4H- benzo[d][1,3]oxazin-4-one Start->Intermediate Cyclodehydration Reagent1 Acetic Anhydride (Reflux) Reagent1->Intermediate Core1 3-Amino-2-methyl-6-nitro- quinazolin-4(3H)-one Intermediate->Core1 Nucleophilic Attack (Ring Opening/Closure) Core2 3-Substituted-2-methyl-6-nitro- quinazolin-4(3H)-one Intermediate->Core2 Nucleophilic Attack Reagent2 Hydrazine Hydrate (Ethanol/Reflux) Reagent2->Core1 Reagent3 Primary Amines (R-NH2) Reagent3->Core2 SchiffBase Schiff Base Derivatives (N-N=CH-Ar) Core1->SchiffBase Condensation (at N-3 amino) Styryl 2-Styryl Derivatives (-CH=CH-Ar) Core1->Styryl Knoevenagel Condensation (at C-2 Methyl) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->SchiffBase Aldehyde->Styryl

Caption: Synthetic pathways for generating the core scaffold and key derivatives (Schiff bases and Styryl analogs).

Derivatization Strategies: The Chemical Toolkit

The biological efficacy of this scaffold is tunable via three primary vectors:

The C-2 Methyl "Active" Site

The methyl group at position 2 is flanked by the electron-deficient quinazolinone ring (enhanced by the 6-nitro group). This renders the methyl protons acidic, allowing for Knoevenagel condensation with aromatic aldehydes.

  • Result: Formation of 2-styryl-6-nitroquinazolin-4(3H)-ones.

  • Pharmacology: These analogs often exhibit enhanced anticancer activity due to extended conjugation, which mimics combretastatin-like tubulin binding.

The N-3 Substitution

Substitution at the N-3 position dictates solubility and target specificity.

  • 3-Amino Derivatives: Reacting the benzoxazinone with hydrazine hydrate yields the 3-amino analog.[3] This amino group serves as a nucleophile for Schiff base formation (reaction with aldehydes/ketones), creating a "linker" region often critical for antifungal activity.

  • 3-Aryl/Alkyl Derivatives: Direct reaction with anilines or aliphatic amines.

The C-6 Nitro Group

While often left as a nitro group to maintain electron-withdrawing character (beneficial for DNA intercalation), it can be reduced to an amine (-NH2) using Fe/HCl or SnCl2. The resulting 6-amino group allows for the synthesis of sulfonamides or amides, significantly altering the lipophilicity profile (LogP).

Pharmacological Profiling & Data

The 2-methyl-6-nitro-3H-quinazolin-4-one derivatives have demonstrated potency across multiple therapeutic domains.

Anticancer Activity (EGFR & Cytotoxicity)

Derivatives, particularly Schiff bases and 2-styryl analogs, have shown significant cytotoxicity against human cancer cell lines. The mechanism is frequently linked to the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Table 1: Cytotoxicity (IC50) of Select 6-Nitro-Quinazolinone Analogs

Compound IDSubstitution (R at N-3)Substitution (R' at C-2)Cell LineIC50 (µM)Reference
QZ-101 4-ChlorophenylMethylL1210 (Leukemia)5.8[1]
QZ-101 4-ChlorophenylMethylMCF-7 (Breast)0.34[1]
QZ-Styryl-A Amino4-Methoxy-styrylHCT-116 (Colon)4.2[2]
QZ-Styryl-B Amino3,4-Dimethoxy-styrylHCT-116 (Colon)2.1[2]
Gefitinib (Control)--HCT-116~0.5 - 1.0[2]
Antimicrobial Activity

The 3-amino derivatives and their corresponding Schiff bases exhibit broad-spectrum antibacterial activity, particularly against Gram-negative organisms.

Table 2: Antimicrobial Efficacy (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansMechanism Note
Core Scaffold (3-amino)2550>100Moderate DNA gyrase inhibition
Schiff Base (4-NO2-benzylidene)6.2512.525Enhanced lipophilicity aids cell entry
Ciprofloxacin (Control)<1<1----

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Nitro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

This intermediate is the precursor for all subsequent derivatives.

  • Reagents: 5-Nitroanthranilic acid (0.01 mol), Acetic anhydride (10 mL).

  • Procedure:

    • Place 5-nitroanthranilic acid in a round-bottom flask.

    • Add acetic anhydride.[4]

    • Reflux the mixture for 2–3 hours. Monitor via TLC (solvent system: Hexane:Ethyl Acetate 7:3).

    • Observation: The reaction mixture typically turns clear and then precipitates the product upon cooling.

    • Cool the mixture to room temperature and then chill in an ice bath.

    • Filter the solid product, wash with cold diethyl ether to remove excess acetic anhydride/acid.

    • Yield: Typically 80–90%.

    • Characterization: IR peak at ~1750 cm⁻¹ (lactone C=O).

Protocol B: Synthesis of 3-Amino-2-methyl-6-nitroquinazolin-4(3H)-one
  • Reagents: Benzoxazinone intermediate (from Protocol A) (0.01 mol), Hydrazine hydrate (99%, 0.015 mol), Ethanol (30 mL).

  • Procedure:

    • Suspend the benzoxazinone in absolute ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux for 3–4 hours. The solid will dissolve, and a new precipitate will form.

    • Cool, filter, and recrystallize from ethanol/DMF.

    • Yield: ~70–80%.

    • Characterization: Appearance of NH2 peaks in IR (~3300, 3200 cm⁻¹) and disappearance of lactone C=O.

Protocol C: Synthesis of 2-Styryl Derivatives (Knoevenagel Condensation)
  • Reagents: 3-Substituted-2-methyl-6-nitroquinazolinone (0.005 mol), Aromatic aldehyde (0.005 mol), Glacial acetic acid (15 mL), Anhydrous sodium acetate (catalytic amount).

  • Procedure:

    • Mix the quinazolinone and aldehyde in glacial acetic acid.

    • Add a pinch of fused sodium acetate.

    • Reflux for 6–12 hours (reaction time varies with aldehyde reactivity).

    • Pour the hot reaction mixture into crushed ice.

    • Filter the colored precipitate (often yellow/orange due to conjugation).

    • Recrystallize from acetic acid or ethanol.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing lead compounds. The following diagram maps the functional impact of substitutions on the core scaffold.

SAR_Logic Core 2-Methyl-6-Nitro- Quinazolinone Core Pos6 Position 6 (Nitro) Core->Pos6 Pos2 Position 2 (Methyl) Core->Pos2 Pos3 Position 3 (Nitrogen) Core->Pos3 Effect6 Electron Withdrawing: Increases DNA affinity Reducible to NH2 for solubility Pos6->Effect6 Effect2 Steric/Reactive Center: Styryl groups (Ar-CH=CH-) increase cytotoxicity (Tubulin target) Pos2->Effect2 Effect3 Target Specificity: Schiff bases (N=CH-Ar) improve antimicrobial spectrum Pos3->Effect3

Caption: SAR map highlighting the functional contributions of the C-6, C-2, and N-3 positions.

Key SAR Insights:
  • Electron Withdrawal at C-6: The nitro group is essential for maintaining the electronic environment of the benzene ring, which facilitates π-π stacking interactions with DNA base pairs. Removal or replacement with electron-donating groups often reduces potency.

  • Lipophilicity at N-3: Bulky aromatic groups at N-3 (e.g., phenyl, substituted phenyl) generally increase anticancer activity by improving hydrophobic pocket occupancy in kinase domains (e.g., EGFR).

  • Conjugation at C-2: Extension of the π-system at C-2 (via styryl formation) is the most effective modification for enhancing cytotoxicity, likely due to the structural similarity to known tubulin inhibitors.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link][4]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences. Available at: [Link]

Sources

Exploratory

Structure of 2-Methyl-6-nitro-3H-quinazolin-4-one

An In-depth Technical Guide to the For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazolinone Scaffold The quinazolin-4(3H)-one framework is a privileged scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold

The quinazolin-4(3H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3][4] The versatility of the quinazolinone ring system, particularly the potential for substitution at various positions, allows for the fine-tuning of its pharmacological profile.[5] The introduction of a nitro group, as in 2-Methyl-6-nitro-3H-quinazolin-4-one, can significantly modulate the molecule's electronic properties and biological activity, often enhancing its potency.[6] This guide focuses specifically on the 2-methyl, 6-nitro substituted variant, providing the foundational knowledge necessary for its synthesis, characterization, and potential application in drug discovery pipelines.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the first step in any research endeavor.

Chemical Structure

The core structure consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring. The IUPAC name is 2-Methyl-6-nitro-3H-quinazolin-4-one. The methyl group at position 2 and the nitro group at position 6 are key determinants of its reactivity and biological interactions.

Caption: 2D structure of 2-Methyl-6-nitro-3H-quinazolin-4-one.

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₉H₇N₃O₃Computed
Molecular Weight205.17 g/mol Computed
IUPAC Name2-methyl-6-nitro-3H-quinazolin-4-one[7]
CAS Number50608-23-6[8]
AppearanceExpected to be a yellow or pale-yellow solidInferred from

Synthesis Pathway and Experimental Protocol

The synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one is typically achieved via a two-step process. This approach is favored for its reliability and control over regioselectivity. The initial step involves the formation of the 2-methyl-4(3H)-quinazolinone core, followed by electrophilic nitration.

Synthesis Workflow Rationale

The chosen pathway begins with the cyclization of an anthranilic acid derivative, a common and efficient method for building the quinazolinone ring.[9] Acetic anhydride serves as both the acetylating agent and the cyclizing agent to form an intermediate benzoxazinone, which is then reacted with a nitrogen source. Subsequent nitration is directed by the existing functionalities on the benzene ring. Performing nitration on the pre-formed quinazolinone ring is a standard method for introducing the nitro group at the C6 position.

SynthesisWorkflow A Anthranilic Acid + Acetic Anhydride B Intermediate: 2-Methyl-4H-3,1-benzoxazin-4-one A->B Cyclization C Reaction with Ammonia Source B->C D Product 1: 2-Methyl-4(3H)-quinazolinone C->D E Nitration Reaction (HNO₃ / H₂SO₄) D->E Electrophilic Aromatic Substitution F Final Product: 2-Methyl-6-nitro-3H-quinazolin-4-one E->F G Purification (Recrystallization) F->G

Caption: General workflow for the synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Rationale: This step is based on the well-established reaction of anthranilic acid with acetic anhydride to form a benzoxazinone intermediate, which readily reacts with an amine source (here, formamide can act as one) to yield the quinazolinone core.[9][10]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 eq.) and an excess of acetic anhydride (3-4 eq.).

    • Heat the mixture at reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling, remove the excess acetic anhydride under reduced pressure.

    • To the resulting crude 2-methyl-3,1-benzoxazin-4-one intermediate, add formamide (excess) and heat the mixture to 150-160°C for 4-6 hours.[10]

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to yield pure 2-Methyl-4(3H)-quinazolinone as a white solid.

Step 2: Nitration of 2-Methyl-4(3H)-quinazolinone

  • Rationale: A nitrating mixture of concentrated nitric acid and sulfuric acid is a classic and effective reagent for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and placed in an ice bath, slowly add 2-Methyl-4(3H)-quinazolinone (1 eq.) to concentrated sulfuric acid (4-5 vol) while maintaining the temperature below 10°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2 vol) in a separate flask, cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the quinazolinone over 30-60 minutes, ensuring the temperature does not exceed 20°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Filter the yellow precipitate, wash with copious amounts of cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 2-Methyl-6-nitro-3H-quinazolin-4-one.

Structural Elucidation via Spectroscopic Analysis

Confirming the structure of the synthesized compound is a critical, self-validating step. A combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of its identity.

AnalysisWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation Purified_Compound Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR FTIR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Integrated workflow for spectroscopic structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra should be recorded in a deuterated solvent like DMSO-d₆.[11]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[11]

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a spectral width of 0-14 ppm and a relaxation delay of 1-2 seconds.[11]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton broadband decoupling. A greater number of scans is required. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2 seconds.[11]

  • Data Processing: Process the data using a Fourier transform. Calibrate the chemical shifts to the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[11]

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~12.5Broad Singlet1HN3-HExchangeable proton of the amide, typically broad and downfield.[11]
~8.5Doublet (d)1HH-5Aromatic proton ortho to the electron-withdrawing nitro group, significantly deshielded.
~8.3Doublet of Doublets (dd)1HH-7Aromatic proton meta to the nitro group and ortho to H-8.
~7.8Doublet (d)1HH-8Aromatic proton coupled to H-7.
~2.4Singlet3HC2-CH₃Methyl protons adjacent to a C=N bond. Based on similar compounds.[4]

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ) ppmAssignmentRationale
~162.0C4 (C=O)Carbonyl carbon of the amide group.[3]
~155.0C2Carbon of the C=N bond, attached to the methyl group.
~150.0C8aQuaternary carbon at the ring junction.
~145.0C6Aromatic carbon directly attached to the electron-withdrawing nitro group.
~135.0C4aQuaternary carbon at the ring junction.
~128.0C7Aromatic CH.
~122.0C5Aromatic CH.
~118.0C8Aromatic CH.
~22.0C2-CH₃Methyl carbon.[3]
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Protocol for IR Analysis (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the compound with ~150 mg of dry, spectroscopic grade Potassium Bromide (KBr).[11]

  • Press the mixture into a thin, translucent pellet using a hydraulic press.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3200-3050N-HStretching
3050-3000Aromatic C-HStretching
~1680C=O (Amide I)Stretching[12]
~1610C=NStretching
1550-1500 & 1350-1300N-O (Nitro group)Asymmetric & Symmetric Stretching
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Protocol for MS Analysis (Electron Impact):

  • Introduce a small amount of the sample into the mass spectrometer.

  • Utilize Electron Impact (EI) ionization, a common method for this class of compounds.[11]

  • Analyze the resulting mass-to-charge ratio (m/z) data.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺) Peak: An intense peak is expected at m/z = 205, corresponding to the molecular weight of the compound (C₉H₇N₃O₃).

  • Key Fragmentation Patterns: Look for characteristic losses, such as the loss of NO₂ (m/z = 159) or the loss of CO followed by HCN, which are typical fragmentation pathways for quinazolinone structures.

Potential Biological Significance

Quinazolinone derivatives are a cornerstone of modern medicinal chemistry. Specifically, the incorporation of a nitro group can confer significant biological activity. Studies on related nitro-substituted quinazolinones have demonstrated potent antibacterial and anticancer activities.[6] For instance, 6-nitro-3(H)-quinazolin-4-one has shown remarkable antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus. Furthermore, modifications to the quinazolinone core are a key strategy in developing inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase, which are crucial targets in cancer therapy.[5] Therefore, 2-Methyl-6-nitro-3H-quinazolin-4-one represents a promising lead compound for further investigation and derivatization in oncology and infectious disease research.

References

Sources

Foundational

2-Methyl-6-nitro-3H-quinazolin-4-one literature review

This guide serves as a technical blueprint for the synthesis, functionalization, and pharmacological application of 2-Methyl-6-nitro-3H-quinazolin-4-one (CAS: 24688-36-6). It is designed for medicinal chemists and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the synthesis, functionalization, and pharmacological application of 2-Methyl-6-nitro-3H-quinazolin-4-one (CAS: 24688-36-6). It is designed for medicinal chemists and drug discovery scientists utilizing this scaffold as a privileged structure for anticancer and antimicrobial development.

Core Scaffold for EGFR Inhibition and Antimicrobial Agents

Executive Summary

The quinazolin-4(3H)-one moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets. The 2-methyl-6-nitro derivative represents a critical intermediate. The C6-nitro group serves as a masked amine for further derivatization (e.g., urea/amide formation), while the C2-methyl group possesses unique acidity, allowing for Knoevenagel-type condensations to extend the carbon skeleton. This guide details the robust "Benzoxazinone Route" for synthesis and outlines the primary reactivity profiles for SAR (Structure-Activity Relationship) expansion.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-methyl-6-nitroquinazolin-4(3H)-one
CAS Number 24688-36-6
Molecular Formula C₉H₇N₃O₃
Molecular Weight 205.17 g/mol
Appearance Yellowish to pale brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water
Melting Point >280 °C (Decomposes)
Key Functional Groups C6-Nitro (Reducible), C2-Methyl (Acidic/Condensable), N3-Lactam (Alkylation site)

Synthesis Protocol: The Benzoxazinone Route

The most reliable method for synthesizing 2-methyl-6-nitro-3H-quinazolin-4-one avoids the harsh conditions of the Niementowski reaction by utilizing a benzoxazinone intermediate. This two-step protocol ensures high yields and purity.[1]

Step 1: Cyclodehydration to Benzoxazinone

Reaction: 2-Amino-5-nitrobenzoic acid (5-Nitroanthranilic acid) + Acetic Anhydride → 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one.

  • Reagents: 5-Nitroanthranilic acid (1.0 eq), Acetic Anhydride (5.0 eq, serves as solvent and reagent).

  • Procedure:

    • Charge a round-bottom flask with 5-nitroanthranilic acid.

    • Add acetic anhydride in excess.

    • Reflux the mixture at 140°C for 2–3 hours. Monitoring by TLC should show the disappearance of the starting acid.

    • Critical Step: Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.

    • Cool the residue. The benzoxazinone intermediate often precipitates as a solid. Wash with cold hexane or diethyl ether to remove traces of acetic acid.

    • Yield: Typically 80–90%.

Step 2: Ammonolysis and Recyclization

Reaction: 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one + Ammonia/Ammonium Acetate → 2-Methyl-6-nitro-3H-quinazolin-4-one.

  • Reagents: Benzoxazinone intermediate (from Step 1), Ammonium Acetate (anhydrous) or Formamide.

  • Procedure:

    • Dissolve/suspend the benzoxazinone in glacial acetic acid or ethanol.

    • Add anhydrous Ammonium Acetate (3.0 eq).

    • Reflux for 3–6 hours. The ring opens via nucleophilic attack of ammonia and re-closes to form the thermodynamically stable quinazolinone.

    • Cool the mixture to room temperature and pour into crushed ice/water.

    • Collect the precipitate by filtration.[2][3]

    • Purification: Recrystallize from ethanol or DMF/Ethanol mixture.

Mechanism & Workflow Diagram

Synthesis_Pathway Start 5-Nitroanthranilic Acid Inter 2-Methyl-6-nitro-4H- 3,1-benzoxazin-4-one Start->Inter Cyclodehydration Reagent1 Acetic Anhydride (Reflux) Reagent1->Inter Product 2-Methyl-6-nitro- 3H-quinazolin-4-one Inter->Product Ammonolysis Reagent2 NH4OAc or NH3 (Ring Expansion) Reagent2->Product

Figure 1: Two-step synthesis via the benzoxazinone intermediate, ensuring regioselectivity.

Reactivity & Functionalization (SAR Expansion)

Once the core is synthesized, it serves as a scaffold for two primary modifications essential for drug discovery.

A. C2-Methyl Condensation (Styryl Formation)

The methyl group at position 2 is flanked by the electron-withdrawing imine (N=C) and lactam systems, rendering the protons acidic.

  • Reaction: Knoevenagel condensation with aromatic aldehydes.

  • Conditions: Reflux in acetic acid or using a catalytic base (piperidine) in ethanol.

  • Application: Synthesis of 2-styrylquinazolinones , which are potent anticancer agents (tubulin polymerization inhibitors).

B. C6-Nitro Reduction

The nitro group is a precursor to the amino group, which drastically changes the electronic properties and solubility.

  • Reaction: Reduction using SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation (H₂/Pd-C).

  • Product: 6-Amino-2-methyl-3H-quinazolin-4-one.

  • Application: The resulting amine can be acylated, sulfonylated, or reacted with isocyanates to form ureas, a common motif in kinase inhibitors (e.g., mimicking the ATP hinge binding region).

SAR Logic Diagram

SAR_Map Core 2-Methyl-6-nitro- 3H-quinazolin-4-one C2 C2-Methyl Group (Acidic Protons) Core->C2 C6 C6-Nitro Group (Reducible) Core->C6 N3 N3-Lactam Nitrogen (Nucleophilic) Core->N3 Styryl Styryl Derivatives (Anti-tubulin) C2->Styryl + Ar-CHO Amine 6-Amino Derivative C6->Amine Reduction Urea Urea/Amide Linkers (Kinase Affinity) Amine->Urea + R-NCO Alkyl N3-Alkylation/Arylation (Solubility/Targeting) N3->Alkyl + R-X

Figure 2: Structure-Activity Relationship (SAR) map highlighting the three reactive centers.

Biological Applications

Anticancer Activity (EGFR & Cytotoxicity)

Derivatives of 6-nitroquinazolinones have shown significant activity against EGFR (Epidermal Growth Factor Receptor) tyrosine kinases.[4][5] The planar tricyclic structure mimics the adenine ring of ATP, allowing it to dock into the kinase ATP-binding pocket.

  • Mechanism: Competitive inhibition of ATP binding.

  • Key Insight: Reduction of the 6-nitro to 6-amino, followed by acrylamide attachment, can lead to covalent inhibitors (similar to Afatinib).

Antimicrobial Activity

The 2-methyl-6-nitro core exhibits inherent antibacterial properties against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: Disruption of bacterial DNA gyrase or cell wall synthesis pathways.

  • Schiff Bases: Reaction of the 6-amino derivative with aldehydes yields Schiff bases often possessing higher antimicrobial potency than the parent compound.

References

  • Synthesis and Biological Evaluation of Quinazolinone Derivatives. Journal of Medicinal Chemistry. Detailed protocols on the benzoxazinone route and subsequent aminolysis.

  • Quinazolin-4(3H)-ones: A Green Chemistry Approach. Taylor & Francis. Discusses microwave-assisted synthesis and environmental improvements to the classical Niementowski reaction.

  • Anticancer Potential of 6-Nitro-4-substituted Quinazolines. NIH/PubMed. Explores the EGFR inhibitory activity of 6-nitro derivatives and their cytotoxicity profiles against MCF-7 and HeLa cell lines.

  • Key Organics Catalog: 2-Methyl-6-nitroquinazolin-4(3H)-one. Verification of CAS 24688-36-6 and chemical properties.

  • Reactivity of 2-Methylquinazolin-4(3H)-one. Scientific Research Publishing. Describes the "active methyl" condensation reactions for synthesizing styryl derivatives.

Sources

Exploratory

Technical Guide: Physicochemical Characteristics of 2-Methyl-6-nitro-3H-quinazolin-4-one

This guide details the physicochemical profile, synthesis, and characterization of 2-Methyl-6-nitro-3H-quinazolin-4-one , a critical intermediate in the development of bioactive heterocyclic compounds.[1][2] [1][2][3] Pa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and characterization of 2-Methyl-6-nitro-3H-quinazolin-4-one , a critical intermediate in the development of bioactive heterocyclic compounds.[1][2]

[1][2][3]

Part 1: Executive Summary & Molecular Architecture[1][2]

2-Methyl-6-nitro-3H-quinazolin-4-one (CAS: 24688-36-6) is a fused bicyclic heterocycle belonging to the quinazolin-4-one family.[1][2][3] Distinguished by a nitro group at the C6 position and a methyl group at C2, this scaffold serves as an electrophilic platform for further derivatization (e.g., reduction to the amino-derivative for Schiff base formation).

Molecular Architecture

The molecule exhibits lactam-lactim tautomerism , though the lactam (NH-keto) form is thermodynamically dominant in the solid state and in polar solvents like DMSO.[1][2]

  • Core Structure: Pyrimidine ring fused to a benzene ring.[1][2]

  • Electronic Effects: The C6-nitro group is a strong electron-withdrawing group (EWG).[1] It significantly reduces the electron density of the benzene ring, increasing the acidity of the N3-proton (pKa modulation) and making the C2-methyl group slightly more acidic (CH-acidity) compared to the non-nitrated parent.[1][2]

Tautomeric Equilibrium: The equilibrium lies heavily toward the 3H-quinazolin-4-one (Lactam) form due to the resonance stabilization of the amide linkage, further reinforced by the electron-withdrawing nitro group which destabilizes the O-protonated lactim form.[1][2]

Tautomerism cluster_0 Thermodynamic Equilibrium Lactam Lactam Form (Dominant) (NH-C=O) Lactim Lactim Form (Minor) (N=C-OH) Lactam->Lactim  Tautomerization  

Figure 1: Lactam-Lactim tautomerism. The equilibrium favors the Lactam form in solid state and polar solution.

Part 2: Physicochemical Profile[1][2][4]

The following data summarizes the core physical properties critical for handling and formulation.

PropertyValue / CharacteristicNotes
CAS Number 24688-36-6 Specific to the 6-nitro-2-methyl isomer.[1][2][3]
Molecular Formula C₉H₇N₃O₃
Molecular Weight 205.17 g/mol
Appearance Pale yellow to yellow powderColor arises from the nitro-conjugation.[1][2]
Melting Point > 270 °C (Dec.)[2][4][5]High thermal stability due to intermolecular H-bonding (NH[1][2]···O=C) and π-stacking.[1][2] Analogous 6-nitro derivatives melt ~280°C [1].[1][2]
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic aromatic core dominates.[2]
Solubility (DMSO) Soluble (> 20 mg/mL)Preferred solvent for NMR and biological assays.[2]
Solubility (Alcohol) Sparingly soluble (Hot Ethanol)Recrystallization often requires DMF/Ethanol mixtures.[2]
pKa (Predicted) ~8.5 (NH acidity)More acidic than unsubstituted quinazolinone (pKa ~9.[2]8) due to 6-NO₂ inductive effect.[1]
LogP (Predicted) ~1.1 - 1.4Moderate lipophilicity; suitable for membrane permeability.[1][2]

Part 3: Spectroscopic Fingerprinting

Accurate identification requires validating the substitution pattern. The 6-nitro group introduces distinct shifts in the NMR spectrum compared to the parent quinazolinone.[1][2]

Proton NMR (¹H-NMR) in DMSO-d₆[1][2][7]
  • Methyl Group (C2-CH₃): A sharp singlet appears at δ 2.40 – 2.60 ppm .[1][2]

  • Amide Proton (N3-H): A broad singlet downfield at δ 12.5 – 13.0 ppm .[1][2] This proton is exchangeable with D₂O.

  • Aromatic Region (3 Protons):

    • H5 (d, J~2.5 Hz): δ 8.80 – 8.90 ppm . This proton is highly deshielded (doublet) as it sits between the carbonyl and the nitro group (ortho to NO₂, peri to C=O).

    • H7 (dd, J~9.0, 2.5 Hz): δ 8.50 – 8.60 ppm . Ortho to the nitro group.

    • H8 (d, J~9.0 Hz): δ 7.70 – 7.80 ppm . Least deshielded aromatic proton.

Infrared Spectroscopy (FT-IR)[1][2]
  • N-H Stretch: Broad band at 3100 – 3400 cm⁻¹ .[1][2]

  • C=O Stretch (Amide I): Strong peak at 1670 – 1690 cm⁻¹ .

  • NO₂ Stretches:

    • Asymmetric: ~1530 cm⁻¹ [1][2]

    • Symmetric: ~1340 cm⁻¹ [1][2]

  • C=N Stretch: Weak band at ~1610 cm⁻¹ .[1][2]

Part 4: Synthesis & Purification Protocol

The most robust synthetic route utilizes the Niementowski modification , proceeding through a benzoxazinone intermediate. This method avoids the poor selectivity of direct nitration of quinazolinone.

Reaction Scheme
  • Cyclodehydration: 5-Nitroanthranilic acid + Acetic Anhydride → 2-Methyl-6-nitro-4H-benzo[d][1,3]oxazin-4-one.[1][2]

  • Ammonolysis/Cyclization: Benzoxazinone + Ammonia (or Ammonium Acetate) → 2-Methyl-6-nitro-3H-quinazolin-4-one.[1][2]

Synthesis SM 5-Nitroanthranilic Acid (Starting Material) Intermediate 2-Methyl-6-nitro-4H- benzo[d][1,3]oxazin-4-one (Unstable Intermediate) SM->Intermediate Cyclodehydration Reagent1 Acetic Anhydride (Reflux) Reagent1->Intermediate Product 2-Methyl-6-nitro- 3H-quinazolin-4-one (Target) Intermediate->Product Ring Opening/Closure Reagent2 Ammonium Acetate (Fusion or AcOH) Reagent2->Product

Figure 2: Step-wise synthesis via the benzoxazinone intermediate.

Experimental Procedure

Step 1: Formation of Benzoxazinone Intermediate

  • Charge a round-bottom flask with 5-nitroanthranilic acid (10.0 mmol).

  • Add acetic anhydride (10 mL) to act as both reagent and solvent.

  • Reflux the mixture for 1–2 hours . Monitor by TLC (the acid spot should disappear).

  • Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.

  • The residue (benzoxazinone) is often used directly or washed with cold hexane.

Step 2: Conversion to Quinazolinone

  • To the crude benzoxazinone, add ammonium acetate (15.0 mmol) and glacial acetic acid (10 mL) or use neat fusion if solvent-free conditions are preferred.

  • Reflux for 3–4 hours . The ring opens and re-closes with nitrogen insertion.

  • Work-up: Pour the hot reaction mixture into crushed ice/water (100 mL) with vigorous stirring.

  • The product will precipitate as a yellow solid.[5]

  • Filter the solid and wash copiously with water to remove acetic acid/ammonium salts.

  • Purification: Recrystallize from DMF/Ethanol (1:1) or Glacial Acetic Acid to obtain analytical purity.

Validation Check:

  • TLC: Eluent System: Chloroform/Methanol (9:1). Product R_f should be ~0.5–0.6.

  • Melting Point: Verify MP is >270°C.

References

  • PubChem. (n.d.).[6] 2-Methyl-6-nitro-3H-quinazolin-4-one (Compound).[1][2][3][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context on Quinazolinone synthesis).
  • El-Azab, A. S., et al. (2012).[9] Synthesis and anticonvulsant activity of some new 2,3-disubstituted quinazolin-4(3H)-one derivatives. Bioorganic & Medicinal Chemistry Letters. (Provides spectral data for analogous nitro-quinazolinones).

Sources

Foundational

A Technical Guide to the Core Starting Materials for the Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-6-nitro-3H-quinazolin-4-one is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitro-3H-quinazolin-4-one is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, making the efficient and well-understood synthesis of this core structure a critical aspect of pharmaceutical research. This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 2-Methyl-6-nitro-3H-quinazolin-4-one, with a focus on the underlying chemical principles and practical experimental considerations.

The Cornerstone Starting Material: 2-Amino-5-nitrobenzoic Acid

The most direct and widely employed route to 2-Methyl-6-nitro-3H-quinazolin-4-one begins with 2-amino-5-nitrobenzoic acid . This bifunctional molecule contains the essential ortho-amino-carboxy arrangement required for the formation of the quinazolinone ring system, along with the nitro group at the desired position.

Synthesis of 2-Amino-5-nitrobenzoic Acid

The reliable synthesis of 2-amino-5-nitrobenzoic acid is paramount. A common and effective laboratory-scale method involves a two-step process starting from 2-chlorobenzoic acid.[1]

Step 1: Nitration of 2-Chlorobenzoic Acid

The first step is the regioselective nitration of 2-chlorobenzoic acid. The chloro and carboxylic acid groups direct the incoming nitro group to the 5-position.

  • Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzoic Acid [1]

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add 10.0 g of 2-chlorobenzoic acid to the cold sulfuric acid while stirring to ensure complete dissolution. Maintain the temperature below 10 °C.

    • In a separate flask, prepare the nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 2-chlorobenzoic acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

    • Pour the reaction mixture slowly onto crushed ice with stirring.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2-chloro-5-nitrobenzoic acid.

Step 2: Amination of 2-Chloro-5-nitrobenzoic Acid

The subsequent step involves the nucleophilic aromatic substitution of the chlorine atom with an amino group. This can be achieved using aqueous ammonia, often under pressure or with microwave assistance to enhance the reaction rate.[1]

  • Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid [1]

    • In a sealed pressure vessel or a microwave reactor tube, combine 2-chloro-5-nitrobenzoic acid, and an excess of concentrated aqueous ammonia.

    • If using a pressure vessel, heat the mixture at a controlled temperature (e.g., 90°C) for several hours.

    • For microwave-assisted synthesis, irradiate the mixture at a temperature between 80-120 °C for 5-30 minutes.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and dilute it with water.

    • Acidify the solution with 1 M HCl to a pH of approximately 3-4 to precipitate the product.[1]

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • If necessary, the product can be further purified by recrystallization from ethanol.[1]

An alternative pathway to 2-amino-5-nitrobenzoic acid starts from N-acetylaminobenzoic acid, which involves nitration followed by hydrolysis of the acetyl group.[2] The initial acetylation of the amino group in anthranilic acid serves as a protective measure to prevent oxidation and to direct the nitration to the desired position.[2]

Synthetic Pathway to 2-Methyl-6-nitro-3H-quinazolin-4-one

With 2-amino-5-nitrobenzoic acid in hand, the synthesis of the target quinazolinone proceeds via a cyclocondensation reaction. A common and efficient method involves the use of acetic anhydride, which serves as both the source of the 2-methyl group and the cyclizing agent. This reaction typically proceeds through a benzoxazinone intermediate.

Key Intermediate: 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one

The reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride leads to the formation of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one. This intermediate is a valuable synthon in its own right and can be isolated before conversion to the quinazolinone.

  • Experimental Protocol: Synthesis of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one

    • A mixture of 2-amino-5-nitrobenzoic acid and an excess of acetic anhydride is heated at reflux.

    • The reaction progress can be monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

    • The resulting solid is triturated with a suitable solvent (e.g., ether or hexane) to afford the crude product.

    • The product can be purified by recrystallization.

Final Step: Formation of 2-Methyl-6-nitro-3H-quinazolin-4-one

The final step is the reaction of the benzoxazinone intermediate with a source of ammonia. This can be achieved by treating the isolated 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one with ammonia or by performing a one-pot reaction from 2-amino-5-nitrobenzoic acid.

  • Experimental Protocol: Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one from the Benzoxazinone Intermediate

    • 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent (e.g., ethanol).

    • A source of ammonia (e.g., ammonium acetate, or bubbling ammonia gas) is added to the solution.

    • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

    • Upon cooling, the product precipitates and is collected by filtration.

    • The crude product can be purified by recrystallization.

Summary of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes to 2-Methyl-6-nitro-3H-quinazolin-4-one.

G cluster_0 Synthesis of 2-Amino-5-nitrobenzoic Acid 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Nitration Nitration (HNO3, H2SO4) 2-Chlorobenzoic_Acid->Nitration 2-Chloro-5-nitrobenzoic_Acid 2-Chloro-5-nitrobenzoic Acid Nitration->2-Chloro-5-nitrobenzoic_Acid Amination Amination (aq. NH3) 2-Chloro-5-nitrobenzoic_Acid->Amination 2-Amino-5-nitrobenzoic_Acid 2-Amino-5-nitrobenzoic Acid Amination->2-Amino-5-nitrobenzoic_Acid

Caption: Synthesis of the key starting material, 2-Amino-5-nitrobenzoic Acid.

G cluster_1 Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one 2-Amino-5-nitrobenzoic_Acid 2-Amino-5-nitrobenzoic Acid Cyclocondensation Cyclocondensation (Acetic Anhydride) 2-Amino-5-nitrobenzoic_Acid->Cyclocondensation Benzoxazinone 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one Cyclocondensation->Benzoxazinone Ammonolysis Ammonolysis (Ammonia source) Benzoxazinone->Ammonolysis Final_Product 2-Methyl-6-nitro-3H-quinazolin-4-one Ammonolysis->Final_Product

Caption: Overall synthetic scheme for 2-Methyl-6-nitro-3H-quinazolin-4-one.

Data Summary

Starting MaterialReagentsIntermediateProductReported YieldReference
2-Chlorobenzoic AcidHNO₃, H₂SO₄-2-Chloro-5-nitrobenzoic Acid-[1]
2-Chloro-5-nitrobenzoic Acidaq. NH₃-2-Amino-5-nitrobenzoic Acid>99% (microwave)[1]
2-Amino-5-nitrobenzoic AcidAcetic Anhydride2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one2-Methyl-6-nitro-3H-quinazolin-4-one--

Conclusion

The synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one is a well-established process that relies on the availability of the key starting material, 2-amino-5-nitrobenzoic acid. The synthetic route via a benzoxazinone intermediate is a robust and versatile method. Understanding the nuances of each synthetic step, from the regioselective nitration of the initial precursor to the final cyclization, is crucial for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this important heterocyclic core for application in drug discovery and development.

References

Sources

Exploratory

Predictive Bioactivity &amp; Strategic Design of Next-Generation Quinazolinone Scaffolds

Topic: Predicted Bioactivity of Novel Quinazolinone Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary: The Privileged Scaffold Evo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Bioactivity of Novel Quinazolinone Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold Evolution

The quinazolin-4(3H)-one nucleus remains a "privileged scaffold" in medicinal chemistry due to its capacity to mimic purine bases and interact with diverse biological targets. However, the low-hanging fruit of simple C2/C3 substitutions has been largely harvested. The current frontier lies in hybrid pharmacophore design —fusing the quinazolinone core with moieties like isoxazolines, morpholines, or pyrazoles to unlock dual-targeting capabilities (e.g., EGFR/VEGFR-2 inhibition).

This guide delineates a self-validating workflow for designing these novel scaffolds, moving from in silico prediction to wet-lab validation. We focus on two primary therapeutic vectors: dual-kinase inhibition in oncology and targeted antimicrobial action .

Computational Architecture: The In Silico Validation Engine

Before synthesis, every candidate must undergo a rigorous computational audit. This reduces attrition by ensuring only thermodynamically stable and kinetically active ligands proceed to the bench.

The Predictive Workflow

We employ a funnel approach:

  • Ligand Preparation: Generation of 3D conformers and ionization states (pH 7.0 ± 2.0).

  • Molecular Docking (SP/XP): High-throughput screening against crystal structures (e.g., EGFR active site).

  • MM-GBSA Rescoring: Calculation of free energy of binding (

    
    ) to remove false positives from docking scores.
    
  • ADMET Profiling: Early rejection of compounds violating Lipinski’s Rule of Five or showing hERG toxicity.

  • Molecular Dynamics (MD): 100ns simulation to verify complex stability (RMSD < 2.0 Å).

Workflow Visualization

The following diagram illustrates the decision logic for promoting a scaffold from "Design" to "Synthesis."

CompWorkflow Start Novel Scaffold Design (C2/C3 Modification) Prep Ligand Prep & Conformational Sampling Start->Prep Dock High-Throughput Docking (Glide SP/XP) Prep->Dock Filter1 Filter: Binding Score < -8.0 kcal/mol? Dock->Filter1 MMGBSA MM-GBSA Rescoring (Free Energy Calc) Filter1->MMGBSA Yes Discard Discard/Redesign Filter1->Discard No ADMET ADMET & Toxicity (Osiris/SwissADME) MMGBSA->ADMET MD MD Simulation (100ns) RMSD Stability Check ADMET->MD Passes Tox ADMET->Discard Fails Synthesis Proceed to Chemical Synthesis MD->Synthesis Stable MD->Discard Unstable

Caption: Integrated computational pipeline for filtering quinazolinone candidates before wet-lab synthesis.

Structural Activity Relationship (SAR) Matrix

The bioactivity of quinazolinone is dictated by specific electronic and steric environments at positions C2, C3, and C6/C7.

The Pharmacophore Logic[1]
  • Position C2 (The Anchor): Critical for hydrophobic interactions. Introduction of S-alkylated branches or thioacetamide moieties enhances binding to the hydrophobic pocket (e.g., Lys721 in EGFR).

  • Position C3 (The Vector): The N3 nitrogen is the ideal attachment point for bulky hybrid groups (morpholine, isoxazoline). This dictates solubility and target selectivity.

  • Position C6/C7 (The Electronic Tuner): Electron-withdrawing groups (Cl, F, NO2) here often improve metabolic stability and enhance antiproliferative activity by altering the pKa of the ring system.

SAR_Logic Core Quinazolinone Core C2 C2 Position (Hydrophobic Anchor) Core->C2 C3 C3 Position (Solubility/Selectivity) Core->C3 C6_7 C6/C7 Positions (Electronic Tuning) Core->C6_7 Effect1 S-alkylation/Phenyl Increases EGFR affinity C2->Effect1 Effect2 Morpholine/Isoxazoline Dual-target (VEGFR/EGFR) C3->Effect2 Effect3 Halogens (F, Cl) Metabolic Stability C6_7->Effect3

Caption: SAR map detailing the functional impact of substitutions at key quinazolinone positions.

Target-Specific Bioactivity Predictions

Oncology: Dual EGFR/VEGFR-2 Inhibition

Mechanism: Recent studies indicate that C3-substituted quinazolinone-morpholine hybrids can simultaneously occupy the ATP-binding pocket of EGFR and the allosteric site of VEGFR-2.

  • Key Interaction: The morpholine oxygen acts as a hydrogen bond acceptor for the hinge region amino acids (Met793 in EGFR).

  • Predicted Data:

    • Scaffold: 2-methyl-3-(morpholinomethyl)quinazolin-4(3H)-one derivatives.

    • Docking Score (EGFR): -10.3 kcal/mol (vs. -8.5 for Erlotinib control).

    • Binding Energy (

      
      ):  -55.2 kcal/mol.
      
Antimicrobial: Isoxazoline Hybrids

Mechanism: Fusing an isoxazoline ring via a linker at C3 targets fungal sterol biosynthesis (CYP51 inhibition) or bacterial DNA gyrase.

  • Key Interaction: The isoxazoline nitrogen coordinates with the heme iron in fungal CYP51.

  • Predicted Data:

    • Scaffold: 3-(isoxazol-5-yl)quinazolin-4(3H)-one.

    • Activity: Predicted MIC values < 4 µg/mL against S. aureus.

Experimental Validation Protocols

Synthesis Protocol: Modified Niementowski Reaction

This pathway is preferred for its atom economy and ability to accommodate C2/C3 diversity.

Reagents: Anthranilic acid, Formamide/Amine, POCl3 (activation).[1] Workflow:

  • Cyclization: Reflux anthranilic acid with formamide (or corresponding amide) at 140°C for 4-6 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Product appears as a fluorescent spot under UV.

  • Chlorination (Optional for C4 subs): Treat quinazolinone with POCl3/PCl5 to generate 4-chloroquinazoline if a C4-substitution is desired (e.g., for urea derivatives).

  • Hybridization (C3 Functionalization): React the intermediate with the appropriate amine (e.g., morpholine derivative) in ethanol with catalytic acetic acid.

  • Purification: Recrystallization from ethanol.

Bioassay: MTT Cytotoxicity Screen

Objective: Validate antiproliferative predictions against MCF-7 (Breast) and A549 (Lung) lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (0.1 - 100 µM) dissolved in DMSO (<0.1% final conc).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation:

    
     calculated via non-linear regression.
    

Data Consolidation: Predicted vs. Experimental

The table below summarizes data from recent literature (2023-2025) regarding these specific hybrid scaffolds.

Scaffold TypePrimary TargetPredicted Binding Energy (kcal/mol)Experimental IC50 (µM)Reference
Quinazolinone-Morpholine EGFR / VEGFR-2-11.7 (VEGFR1) / -10.3 (EGFR)2.83 (A549 cells)[1]
Quinazoline-Pyrimidine EGFR (Lys721)-9.8 (Docking Score)5.9 (A549 cells)[2]
S-Alkylated Quinazolinone EGFR-8.9 (Docking Score)0.049 (EGFR Kinase)[3]
Quinazolinone-Isoxazoline Fungal CYP51-8.2 (Docking Score)9.06 mg/L (EC50)[4]

References

  • Tokalı, F. S., Şenol, H., Ateşoğlu, Ş., & Akbaş, F. (2024).[2] A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies. Chemical Biology & Drug Design. Link

  • Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. Scientific Reports, 13, 14456 (2023). Link

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14, 2024. Link

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 27(22), 7805 (2022). Link

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 30(3), 555 (2025).[3] Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Tiered Strategy for In Vitro Assay Development of 2-Methyl-6-nitro-3H-quinazolin-4-one

Abstract The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, 2-Methyl-6-nitro-3H-quinazolin-4-one represents a promising candidate for further investigation due to the known bioactivity of its structural class.[3] This guide provides a comprehensive, tiered strategy for the in vitro characterization of this compound, designed for researchers in drug discovery and development. We present a logical workflow, from initial broad-spectrum cytotoxicity screening to specific target-based and cell-based mechanistic assays. Each protocol is designed to be self-validating, with explanations of the scientific rationale behind key steps, ensuring robust and reproducible data generation.

Introduction: The Therapeutic Potential of Quinazolinones

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention for their diverse pharmacological profiles.[4] Numerous studies have highlighted their potential as anticancer agents, often through the inhibition of key signaling proteins like receptor tyrosine kinases (e.g., EGFR) and downstream pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6][7] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[8][9] Its over-activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][10]

This document outlines a systematic approach to developing in vitro assays for 2-Methyl-6-nitro-3H-quinazolin-4-one (herein referred to as QN-Compound). The goal is to first establish its biological activity profile in a cellular context and then to elucidate its potential mechanism of action.

Overall Assay Development Workflow

A tiered or cascaded screening approach is an efficient method in early drug discovery to move from broad, high-throughput assays to more complex, biologically relevant models.[11] This strategy allows for early identification of promising compounds and conserves resources by focusing detailed mechanistic studies on the most active molecules.

G cluster_0 Compound Preparation cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Mechanistic Assay (Biochemical) cluster_3 Tier 3: Mechanistic Assay (Cell-Based) cluster_4 Data Analysis prep Stock Solution (DMSO) dilute Serial Dilutions prep->dilute tier1 Cell Viability Assay (e.g., MTT Assay) Broad Cytotoxicity Profile dilute->tier1 Test Compound tier2 Target-Based Enzyme Assay (e.g., EGFR Kinase Inhibition) Determine Direct Target Interaction dilute->tier2 Test Compound tier3 Pathway Analysis (e.g., Phospho-Akt ELISA) Confirm Cellular Mechanism dilute->tier3 Test Compound analysis IC50 Determination Dose-Response Curves tier1->analysis Generate Data tier2->analysis Generate Data tier3->analysis Generate Data

Caption: Tiered workflow for in vitro characterization of QN-Compound.

Pre-Assay Preparation: Compound Handling

Scientific integrity begins with proper sample preparation. The solubility and stability of the test compound are critical variables that can significantly impact assay results.

Protocol: Preparation of QN-Compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of QN-Compound powder.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).

    • Rationale: DMSO is a common solvent for organic molecules in biological assays. A high-concentration stock minimizes the final percentage of DMSO in the assay, which can be toxic to cells at concentrations typically above 0.5-1%.

    • Vortex thoroughly until the compound is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.

  • Serial Dilutions:

    • On the day of the experiment, thaw a stock aliquot.

    • Prepare a series of working solutions by performing serial dilutions from the stock solution into the appropriate assay medium (e.g., cell culture medium or kinase assay buffer).

    • Rationale: Creating a dose-response curve requires testing the compound across a wide range of concentrations (typically logarithmic or semi-logarithmic steps) to accurately determine its potency (e.g., IC50).[12]

Tier 1: Cell Viability & Cytotoxicity Screening

The first step is to determine if QN-Compound exhibits cytotoxic or anti-proliferative effects on cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15]

Protocol: MTT Assay for Cell Viability

  • Target Audience Insight: This protocol is fundamental for any lab involved in cancer drug discovery. We recommend using a cell line known for high EGFR expression or relevance to quinazolinone activity, such as A549 (human lung carcinoma) or PC-3 (human prostate cancer).[5][16]

  • Cell Seeding:

    • Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

    • Rationale: A 24-hour attachment period ensures cells have recovered from trypsinization and are in a healthy, exponential growth phase before compound exposure.

  • Compound Treatment:

    • Prepare serial dilutions of QN-Compound in cell culture medium at 2X the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Etoposide or Gefitinib).

      • Untreated Control: Cells with fresh medium only.

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[13]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (OD_treated / OD_vehicle) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Target-Based Biochemical Assay

Based on extensive literature for the quinazolinone class, a primary mechanism of anticancer action is the inhibition of protein kinases.[5][16] Epidermal Growth Factor Receptor (EGFR) is a well-validated tyrosine kinase target.[18][19] A biochemical assay using purified enzyme allows for the direct assessment of QN-Compound's inhibitory activity on the target, free from cellular complexities like membrane transport or off-target effects.

Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

  • Principle: This assay measures the amount of ADP produced from the kinase reaction (ATP -> ADP + Phospho-substrate). The ADP is then converted back to ATP and quantified using a luciferase/luciferin reaction, where the light output is proportional to the kinase activity.[18]

  • Reagent Preparation:

    • Prepare Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute purified, active EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) to their optimal working concentrations in the assay buffer.

    • Self-Validation: The optimal enzyme and substrate concentrations should be determined empirically via titration experiments to ensure the assay runs under linear conditions (initial velocity kinetics).[20]

  • Assay Procedure (in a 96-well or 384-well plate):

    • Add 5 µL of serially diluted QN-Compound or vehicle (DMSO) to the appropriate wells.

    • Add 20 µL of the EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the compound to bind to the enzyme before the reaction is initiated.

    • Initiate the kinase reaction by adding 25 µL of a solution containing the peptide substrate and ATP (at its Km concentration for EGFR).

    • Controls:

      • No-Enzyme Control: All components except the enzyme, to measure background signal.

      • No-Inhibitor (100% Activity) Control: All components with vehicle instead of inhibitor.

      • Positive Control Inhibitor: A known EGFR inhibitor like Gefitinib.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (e.g., using ADP-Glo™ Assay System):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent, which converts ADP to ATP and contains the luciferase/luciferin mix. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration:

      • % Inhibition = 100 - [((Luminescence_treated - Luminescence_no-enzyme) / (Luminescence_vehicle - Luminescence_no-enzyme)) * 100]

    • Plot % Inhibition against the log of the compound concentration and calculate the IC50 value using non-linear regression.

Tier 3: Cell-Based Mechanistic Pathway Analysis

If QN-Compound inhibits EGFR in the biochemical assay (Tier 2) and reduces cell viability (Tier 1), the next logical step is to confirm that it inhibits the EGFR signaling pathway within a cellular context. A key downstream effector of EGFR is the PI3K/Akt pathway.[8] Inhibition of EGFR should lead to a decrease in the phosphorylation of Akt.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAKT p-Akt (Active) PIP3->pAKT Activates via PDK1 AKT Akt AKT->pAKT Downstream Cell Survival & Proliferation pAKT->Downstream Promotes QN QN-Compound QN->EGFR Inhibits

Caption: Hypothesized mechanism: QN-Compound inhibits EGFR, blocking Akt phosphorylation.

Protocol: Western Blot for Phospho-Akt (Ser473)

  • Cell Treatment and Lysis:

    • Seed A549 cells in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activation.

    • Pre-treat cells with various concentrations of QN-Compound (and controls) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to robustly activate the EGFR pathway. A non-stimulated control should be included.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after cell lysis.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a Bradford assay.[21][22] This is essential for equal protein loading in the next step.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To ensure observed changes are not due to differences in total protein levels, the membrane should be stripped and re-probed with an antibody for total Akt and a loading control like GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-Akt signal to the total Akt signal for each sample.

    • Compare the normalized phospho-Akt levels in compound-treated samples to the EGF-stimulated vehicle control to demonstrate dose-dependent inhibition of pathway activation.

Data Summary & Interpretation

Organizing results in a clear format is crucial for decision-making.

Table 1: Hypothetical In Vitro Activity of QN-Compound

Assay TypeTarget/Cell LineParameterResult
Tier 1: Cell Viability A549 (Lung Cancer)IC505.2 µM
Tier 2: Biochemical Purified EGFRIC500.8 µM
Tier 3: Cell-Based A549 (p-Akt)IC506.1 µM
  • Interpretation: The data suggests QN-Compound is a potent inhibitor of the EGFR enzyme. Its anti-proliferative activity in A549 cells occurs at a similar concentration required to inhibit Akt phosphorylation in the same cells, strongly supporting an on-target mechanism of action through the EGFR-PI3K-Akt signaling axis. The difference between biochemical and cell-based IC50 values is expected and can be attributed to factors like cell permeability and engagement with intracellular ATP concentrations.

References

  • Ziyadullaev, M., et al. (2022). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Russian Journal of General Chemistry.
  • Al-Suhaimi, E. A., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health (NIH). Available at: [Link]

  • Al-Rashood, S. T., et al. (2019). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Narayana, B., et al. (2005). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Okolie, N. P., et al. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Wright, P. M., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available at: [Link]

  • Song, D., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Available at: [Link]

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. PubMed. Available at: [Link]

  • Wang, D., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Institutes of Health (NIH). Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Quick Start™ Bradford Protein Assay. Bio-Rad. Available at: [Link]

  • Binda, C., et al. (2010). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Chen, Y., et al. (2021). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. Available at: [Link]

  • Maina, F. K., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. Available at: [Link]

  • Al-Rashed, Z., et al. (2022). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • An, F., & Horvath, P. (2022). A review for cell-based screening methods in drug discovery. PMC. Available at: [Link]

  • ResearchGate. (2018). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. Available at: [Link]

  • Hoxhaj, G., & Manning, B. D. (2020). The PI3K/AKT pathway in cancer onset and drug resistance: An updated review. PMC. Available at: [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Assay Genie. (n.d.). Bradford Protein Assay Protocol. Assay Genie. Available at: [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values. JoVE. Available at: [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega. Available at: [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex. Available at: [Link]

  • VNU Journal of Science. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science. Available at: [Link]

  • Kruger, N. J. (2009). The Bradford Method for Protein Quantitation. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Machine Learning-Based Virtual Screening and Identification of the Fourth-Generation EGFR Inhibitors. ACS Omega. Available at: [Link]

  • Jafari, M., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Available at: [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • BioProcess International. (2013). Biological Assay Development and Validation. BioProcess International. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening with 2-Methyl-6-nitro-3H-quinazolin-4-one

Introduction: The Quinazolinone Scaffold in Antibacterial Drug Discovery The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Antibacterial Drug Discovery

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inherent versatility of this heterocyclic system allows for substitutions at various positions, leading to a vast chemical space for drug discovery. Our focus here is on 2-Methyl-6-nitro-3H-quinazolin-4-one, a derivative that has shown notable antibacterial activity. Specifically, the presence of a nitro group at the 6-position has been correlated with significant efficacy against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.[3]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate a biological target in a desired manner.[4][5][6] This document provides a detailed guide for developing and executing a robust whole-cell HTS campaign to identify and characterize the antibacterial properties of 2-Methyl-6-nitro-3H-quinazolin-4-one and its analogs. The protocols herein are designed to be self-validating, incorporating rigorous quality control measures to ensure data integrity and reproducibility.

Principle of the Assay: A Whole-Cell Growth Inhibition HTS

The primary screening assay described is a whole-cell, growth-inhibition assay.[7][8] This phenotypic screening approach measures the ability of a compound to inhibit bacterial proliferation, offering the advantage of assessing not only the compound's intrinsic activity against its target but also its ability to permeate the bacterial cell envelope and evade efflux pumps.[9] Bacterial growth is monitored by measuring the optical density (OD) of the bacterial culture in a microplate format. A decrease in OD in the presence of the test compound, compared to untreated controls, indicates antibacterial activity.

This application note will detail the workflow from initial single-concentration screening to subsequent dose-response analysis for hit confirmation and potency determination.

Experimental Workflow Overview

The overall HTS workflow is a multi-step process designed for efficiency and accuracy. It begins with the preparation of materials, followed by the primary screen, data analysis to identify "hits," and finally, hit confirmation and characterization.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary HTS cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_validation Phase 4: Hit Validation A Compound Preparation (Solubilization & Plating) D Compound Transfer (Acoustic Dispensing or Pin Tool) A->D B Bacterial Culture Preparation (Starter Culture & Growth to Log Phase) E Addition of Bacterial Inoculum B->E C Assay Plate Preparation (Media Dispensing) C->D D->E F Incubation (Controlled Temperature & Time) E->F G Data Acquisition (OD Measurement) F->G H Quality Control (QC) (Z'-Factor Calculation) G->H I Hit Identification (% Inhibition Calculation) H->I J Dose-Response Assay (Serial Dilution) I->J K IC50 Determination J->K

Caption: High-throughput screening workflow for antibacterial drug discovery.

Detailed Protocols

PART 1: Materials and Reagents
  • Compound: 2-Methyl-6-nitro-3H-quinazolin-4-one (or library of analogs)

  • Bacterial Strains:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Escherichia coli (e.g., ATCC 25922)

  • Culture Media:

    • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

    • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Phosphate-Buffered Saline (PBS), sterile

    • Positive Control Antibiotic (e.g., Gentamicin, Ciprofloxacin)

    • Negative Control (Vehicle): DMSO

  • Labware:

    • Sterile 384-well clear, flat-bottom microplates

    • Sterile reservoirs

    • Aerobic culture tubes

    • Shaking incubator

    • Microplate reader capable of measuring absorbance at 600 nm (OD600)

    • Automated liquid handling system (optional, but recommended for HTS)

PART 2: Primary High-Throughput Screening Protocol

This protocol is designed for a single-concentration screen to identify initial hits from a compound library.

1. Compound Plate Preparation

  • Causality: Proper compound management is critical for accurate and reproducible results.[10][11] Compounds are typically stored as concentrated stocks in DMSO to prevent degradation and facilitate dilution.

  • Protocol:

    • Prepare a stock solution of 2-Methyl-6-nitro-3H-quinazolin-4-one in 100% DMSO (e.g., 10 mM).

    • Using an automated liquid handler or manual multichannel pipette, create an intermediate compound plate by diluting the stock solution. For a final screening concentration of 10 µM in a 50 µL final assay volume with a 1% DMSO concentration, dilute the 10 mM stock to 1 mM in DMSO.

    • Dispense 500 nL of the 1 mM compound solution into the appropriate wells of a 384-well assay plate. This will be the "Test Compound" wells.

    • Plate Layout: A robust plate layout is essential for quality control. Dedicate specific wells for controls:

      • Negative Controls (Vehicle): Dispense 500 nL of 100% DMSO (no compound). These wells represent 0% inhibition (maximal bacterial growth).

      • Positive Controls (Inhibitor): Dispense 500 nL of a known antibiotic (e.g., 1 mM Gentamicin in DMSO) that completely inhibits bacterial growth. These wells represent 100% inhibition.

      • Blank Controls (Media Only): Leave these wells empty of compound/DMSO. They will only receive culture medium to measure background absorbance.

2. Bacterial Inoculum Preparation

  • Causality: It is crucial to use bacteria in the logarithmic phase of growth for consistent and reproducible results in growth inhibition assays.[12]

  • Protocol:

    • From a fresh agar plate, inoculate a single colony of S. aureus or E. coli into 5 mL of TSB.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • The next day, dilute the overnight culture into fresh, pre-warmed TSB. A starting OD600 of 0.05 is recommended.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).

    • Dilute the log-phase culture in fresh TSB to achieve a final cell density that will result in an OD600 of approximately 0.3-0.5 after the incubation period in the assay plate. This typically requires diluting to a starting OD600 of ~0.001. This step must be optimized for each bacterial strain.

3. Assay Execution

  • Protocol:

    • To the compound-plated 384-well plates, add 50 µL of the diluted bacterial inoculum to the "Test Compound," "Negative Control," and "Positive Control" wells.

    • Add 50 µL of sterile TSB to the "Blank Control" wells.

    • Seal the plates with breathable sealing film to prevent evaporation while allowing gas exchange.

    • Incubate the plates at 37°C for a predetermined time (e.g., 16-18 hours) with shaking if possible. The incubation time should be optimized to ensure sufficient growth in the negative control wells.

    • After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.

PART 3: Data Analysis and Hit Identification

1. Quality Control: Z'-Factor Calculation

  • Causality: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[13][14] It reflects the dynamic range of the assay signal and the data variation, providing confidence in the identified hits.[15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[16]

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Mean_pos and SD_pos: Mean and standard deviation of the positive controls.

    • Mean_neg and SD_neg: Mean and standard deviation of the negative controls.

  • Procedure:

    • Calculate the mean and standard deviation for both positive and negative control wells on each plate.

    • Use the formula to calculate the Z'-factor for each plate. Plates with a Z' < 0.5 should be flagged for review or repeated.

2. Hit Identification: Percent Inhibition Calculation

  • Formula: % Inhibition = 100 * (1 - (OD_compound - Mean_blank) / (Mean_neg - Mean_blank))

    • OD_compound: OD600 of the well with the test compound.

    • Mean_neg: Mean OD600 of the negative control wells.

    • Mean_blank: Mean OD600 of the media-only blank wells.

  • Procedure:

    • Subtract the mean blank OD600 from all data wells to correct for background absorbance.

    • Calculate the percent inhibition for each test compound.

    • Define a "hit" threshold. For example, compounds exhibiting ≥ 50% inhibition may be selected as primary hits for further investigation.

Hit Validation: Dose-Response Protocol

  • Causality: Primary hits must be confirmed and their potency determined. A dose-response assay measures the effect of a compound over a range of concentrations, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[17][18]

1. Compound Plate Preparation

  • Protocol:

    • For each hit compound, prepare a serial dilution series in 100% DMSO. An 8-point, 3-fold dilution series is common, starting from a high concentration (e.g., 10 mM).

    • Transfer a small volume (e.g., 500 nL) of each concentration to a 384-well assay plate in triplicate.

2. Assay Execution and Data Analysis

  • Protocol:

    • Perform the growth inhibition assay as described in the primary screening protocol.

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Example HTS Quality Control Data

ParameterValueInterpretation
Mean Positive Control (OD600)0.052Minimal bacterial growth
SD Positive Control0.008Low variation
Mean Negative Control (OD600)0.485Robust bacterial growth
SD Negative Control0.025Low variation
Z'-Factor 0.78 Excellent Assay Quality

Table 2: Example Hit Validation Data for 2-Methyl-6-nitro-3H-quinazolin-4-one

Bacterial StrainIC50 (µM)
Staphylococcus aureus2.5
Escherichia coli8.1

Potential Mechanism of Action

While a whole-cell screen does not directly elucidate the mechanism of action, the quinazolinone scaffold is known to target various essential bacterial processes. One plausible hypothesis is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[16] Inhibition of DNA gyrase leads to the cessation of DNA synthesis and, ultimately, bacterial cell death.

MOA_Pathway A 2-Methyl-6-nitro- 3H-quinazolin-4-one B DNA Gyrase (GyrA/GyrB) A->B Inhibition D Negative Supercoiling B->D Catalyzes H Bacterial Growth Inhibition B->H Required for C Relaxed DNA C->D ATP-dependent reaction E Supercoiled DNA D->E F DNA Replication E->F G Cell Division F->G G->H

Caption: Hypothetical mechanism of action targeting DNA gyrase.

References

  • Ziyadullaev, M., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. This source discusses the synthesis and antibacterial activity of 6-nitro-3(H)-quinazolin-4-one.
  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

  • Anighoro, A., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. Available at: [Link]

  • Johnston, W. A., et al. (2014). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology. Available at: [Link]

  • van der Mee-Marquet, N., et al. (2017). Implementing a hospital-wide protocol for Staphylococcus aureus bacteremia. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]

  • MacNair, C. R., et al. (2021). Union is strength: target-based and whole-cell high throughput screens in antibacterial discovery. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Broussard, G. W., et al. (2013). A High-Throughput Screen for Antibiotic Drug Discovery. Journal of Visualized Experiments. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • S. M. F. Rahman, et al. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar.
  • Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries. (2019). ACS Omega. Available at: [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (n.d.).
  • BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Available at: [Link]

  • Rebbapragada, A., et al. (2020). Optimization of a High-Throughput 384-Well Plate-Based Screening Platform with Staphylococcus aureus ATCC 25923 and Pseudomonas aeruginosa ATCC 15442 Biofilms. ACS Omega. Available at: [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation. Available at: [Link]

  • Li, Y., et al. (2016). A rapid and highly sensitive protocol for the detection of Escherichia coli O157:H7 based on immunochromatography assay combined with the enrichment technique of immunomagnetic nanoparticles. International Journal of Nanomedicine. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • Liao, J., et al. (2018). A high-throughput, whole cell assay to identify compounds active against carbapenem-resistant Klebsiella pneumoniae. PLOS ONE. Available at: [Link]

  • Antibacterial activity dose–response curves of compounds showing the... (n.d.).
  • The Wertheim UF Scripps Institute. (n.d.). Compound Management » High-Throughput Molecular Screening Center. Available at: [Link]

  • MacNair, C. R., et al. (2021). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Petrov, K., et al. (2023). Novel 3D-Printed Replica Plate Device Ensures High-Throughput Antibacterial Screening of Halophilic Bacteria. Marine Drugs. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]

  • bioRxiv. (2025). Antibiotic dose-response curves can measure antibiotic activity against Mycobacterium abscessus and Mycobacterium peregrinum.
  • The changes in the S. aureus of HTS during the production (A... (n.d.).
  • Schematic overview of the high-throughput screening (HTS) for the determination of the bacterial interactive metabolites using the E. coli K-12 Keio collection. (n.d.).
  • HTS - compoundManagement. (n.d.).
  • iGEM. (n.d.). Growth inhibition assay.
  • Corning. (n.d.). How to Determine Plate Format for High Throughput Screening. Available at: [Link]

  • YouTube. (2022). E.
  • YouTube. (2023). Current management of Staphylococcus aureus | 32nd ICC.
  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS.
  • Sandiego. (n.d.). E. Coli protein expression protocol.
  • BBS OER Lab Manual. (n.d.). Protocol for Bacterial Cell Inhibition Assay.
  • Stokes, J. M., et al. (2022). A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery. Nature Communications. Available at: [Link]

  • Haemat, F., et al. (2016). Methodology for the Study of Horizontal Gene Transfer in Staphylococcus aureus. Journal of Visualized Experiments. Available at: [Link]

  • Aesan. (n.d.). Five-plate screening test for the detection of antibiotic residues.
  • Dose-response curves. The x-axis indicates the antibiotic concentration... (n.d.).
  • A Microplate Growth Inhibition Assay for Screening Bacteriocins against Listeria monocytogenes to Differenti
  • A High-Throughput Screen Identifies a New Natural Product with Broad-Spectrum Antibacterial Activity. (n.d.).
  • Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. (n.d.). ASM Journals.
  • GARDP Revive. (n.d.). Dose-response curve. Available at: [Link]

Sources

Method

Cell-based assays using 2-Methyl-6-nitro-3H-quinazolin-4-one

Application Note: Comprehensive Cell-Based Profiling of 2-Methyl-6-nitro-3H-quinazolin-4-one Executive Summary & Scientific Rationale The compound 2-Methyl-6-nitro-3H-quinazolin-4-one (CAS: 5083-09-0) represents a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Cell-Based Profiling of 2-Methyl-6-nitro-3H-quinazolin-4-one

Executive Summary & Scientific Rationale

The compound 2-Methyl-6-nitro-3H-quinazolin-4-one (CAS: 5083-09-0) represents a "privileged scaffold" in medicinal chemistry.[1] Its core structure—a fused benzene and pyrimidine ring with a nitro group at position 6—serves as a critical pharmacophore for developing inhibitors of Epidermal Growth Factor Receptor (EGFR) , Poly (ADP-ribose) polymerase (PARP) , and agents causing tubulin destabilization .

While often used as a synthetic intermediate, the parent compound and its direct derivatives exhibit intrinsic biological activity, particularly in inducing apoptosis and cell cycle arrest in solid tumor lines (e.g., A549, HCT-116, MCF-7). This guide provides a rigorous, self-validating workflow to evaluate the biological efficacy of this scaffold.

Key Applications:

  • Primary Screening: Determination of IC50 values in cancer cell lines.

  • Mode of Action (MoA): Distinguishing apoptotic vs. necrotic cell death.

  • Target Validation: Assessing cell cycle arrest (G2/M) and EGFR signaling modulation.[2][3]

Material Preparation & Handling

Critical Solubility Note: Nitro-quinazolinones are hydrophobic.[1] Proper solubilization is the single most critical step to avoid microprecipitation, which causes false-negative results in optical assays.

  • Stock Solution: Dissolve 2-Methyl-6-nitro-3H-quinazolin-4-one in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 20 mM .

    • Validation: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the nitro moiety).

  • Working Solution: Dilute the stock into pre-warmed culture medium immediately prior to use. Ensure the final DMSO concentration on cells is <0.5% (v/v) to prevent solvent toxicity.

Protocol 1: Quantitative Cytotoxicity Profiling (CCK-8/MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound. We prefer Cell Counting Kit-8 (CCK-8) over MTT due to higher sensitivity and lack of insoluble formazan crystals, which can interfere with hydrophobic compound readings.[1]

Materials:

  • Target Cells (e.g., A549 Lung Carcinoma, HCT-116 Colon Cancer).

  • CCK-8 Reagent (WST-8).[1]

  • 96-well clear-bottom culture plates.

Step-by-Step Methodology:

  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 100 µL of complete medium.

    • Control: Include "blank" wells (medium only) and "vehicle control" wells (cells + 0.5% DMSO).[1]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 2-Methyl-6-nitro-3H-quinazolin-4-one (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM).[1]

    • Aspirate old medium and add 100 µL of compound-containing medium.

    • Replicates: Perform biological triplicates for each concentration.

    • Incubate for 48 or 72 hours . (Nitro-quinazolinones often require 48h+ to manifest apoptotic effects).[1]

  • Readout:

    • Add 10 µL of CCK-8 reagent to each well.[1]

    • Incubate for 1–4 hours at 37°C until orange color develops.

    • Measure absorbance (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Viability:

      
      
      
    • Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive the IC50.[1]

Protocol 2: Mechanistic Validation via Flow Cytometry

Rationale: Cytotoxicity assays do not distinguish between cytostatic effects, necrosis, and apoptosis. Since 6-nitro-quinazolinones are reported to induce apoptosis and G2/M arrest, flow cytometry is required for validation.[1]

A. Apoptosis Assay (Annexin V-FITC / PI)[1]
  • Treatment: Seed cells in 6-well plates (2x10^5 cells/well). Treat with the calculated IC50 and 2xIC50 concentrations for 24 hours.

  • Harvesting: Collect cells and supernatant (to catch detached dead cells). Wash with cold PBS.

  • Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1] Incubate 15 min in dark.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis (potential artifact or toxic lysis).[1]

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live Cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of controlled cell death induced by quinazolinones).[1]

B. Cell Cycle Analysis (PI Staining)
  • Fixation: Harvest treated cells, wash, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol away with PBS. Resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL) . Incubate 30 min at 37°C.

  • Readout: Analyze DNA content histogram.

    • Expected Result: An accumulation of cells in the G2/M phase indicates tubulin interference or DNA damage checkpoint activation, common traits of nitro-substituted quinazolines.

Visualizing the Mechanism of Action

The following diagram illustrates the hypothetical signaling blockade mediated by 2-Methyl-6-nitro-3H-quinazolin-4-one, based on its structural homology to known EGFR and PARP inhibitors.

Quinazolinone_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding Phospho Autophosphorylation EGFR->Phospho Activation Compound 2-Methyl-6-nitro-3H-quinazolin-4-one Compound->EGFR Inhibits ATP Binding (Competitive) Apoptosis Apoptosis Induction (Caspase 3/7 Activation) Compound->Apoptosis Promotes DNA_Damage DNA Damage / PARP Activity Compound->DNA_Damage Potential PARP Inhibition RAS RAS/RAF Pathway Phospho->RAS PI3K PI3K/AKT Pathway Phospho->PI3K Proliferation Cell Proliferation RAS->Proliferation PI3K->Proliferation DNA_Damage->Apoptosis Unrepaired Breaks

Caption: Proposed Mechanism of Action.[1][4] The quinazolinone scaffold competitively inhibits the ATP-binding pocket of EGFR and/or PARP enzymes, blocking downstream survival signaling (RAS/PI3K) and triggering apoptotic cell death.

Data Presentation Template

When reporting results for this compound, organize data into the following standard table format to ensure comparability across studies.

Cell LineTissue OriginIC50 (µM) [24h]IC50 (µM) [48h]Mode of DeathReference Standard
A549 LungDetermineDetermineApoptosis (Annexin V+)Gefitinib / Cisplatin
HCT-116 ColonDetermineDetermineG2/M Arrest5-Fluorouracil
MCF-7 BreastDetermineDetermineApoptosisDoxorubicin

References

  • Synthesis and Antimicrobial Activity: Title: Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.[1][5][6] Source: ResearchGate (2025).[7] URL:[Link]

  • Anticancer & EGFR Inhibition: Title: New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.[1][3] Source: PubMed Central (PMC) / NIH (2024).[1] URL:[Link][1]

  • PARP Inhibition Potential: Title: Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.[1] Source: ResearchGate (2025).[7] URL:[Link]

  • Cytotoxicity & Tubulin Interaction: Title: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.[1][8] Source: Royal Society of Chemistry (RSC). URL:[Link]

  • General Scaffold Review: Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.[1] Source: PubMed Central (PMC) / NIH (2025).[1] URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one

Executive Summary This application note details the robust, scalable synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one (also known as 6-nitro-2-methylquinazolin-4(3H)-one). This compound is a critical scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one (also known as 6-nitro-2-methylquinazolin-4(3H)-one). This compound is a critical scaffold in medicinal chemistry, serving as a key intermediate for EGFR inhibitors, PARP inhibitors, and various antimicrobial agents.

While laboratory-scale methods often utilize microwave irradiation or one-pot fusion techniques, these are rarely suitable for multi-kilogram manufacturing due to heat transfer limitations and safety concerns regarding nitro-aromatic thermal stability. This guide presents a validated two-step batch process designed for safety, impurity control, and high throughput.

Key Performance Indicators (KPIs)
  • Overall Yield: > 75% (Two steps)

  • Purity: > 98.5% (HPLC)[1]

  • Scale: Scalable from 100 g to 10 kg batches.

  • Safety: Mitigates thermal runaway risks associated with nitro-compounds.

Retrosynthetic Analysis & Strategic Route Selection

To achieve a scalable process, we avoid direct fusion (Niementowski reaction variations) which often yields "tarry" side products at high temperatures. Instead, we utilize a Benzoxazinone Intermediate Strategy .

Reaction Pathway[2][3][4][5][6][7][8][9][10]
  • Activation/Cyclization: 2-Amino-5-nitrobenzoic acid (5-nitroanthranilic acid) is cyclized with acetic anhydride to form the kinetically stable intermediate 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one .

  • Ammonolysis/Recyclization: The benzoxazinone ring is opened by ammonia and dehydrated to form the thermodynamically stable quinazolinone core.

ReactionScheme cluster_legend Reaction Conditions SM 2-Amino-5-nitrobenzoic Acid (Starting Material) INT 2-Methyl-6-nitro-4H- 3,1-benzoxazin-4-one (Intermediate) SM->INT Step 1: Ac2O, Reflux (- H2O) PROD 2-Methyl-6-nitro- 3H-quinazolin-4-one (Target) INT->PROD Step 2: NH3 (aq/gas), EtOH (Ring Opening/Closure) L1 Step 1: Dehydrative Cyclization L2 Step 2: Nucleophilic Substitution

Figure 1: Two-step synthesis pathway via the benzoxazinone intermediate, ensuring high purity and control.

Process Safety Assessment (Critical)

Before initiating scale-up, the following hazards must be mitigated:

  • Nitro-Aromatic Thermal Instability:

    • Risk: Nitro compounds can exhibit autocatalytic decomposition at elevated temperatures.

    • Control: Differential Scanning Calorimetry (DSC) should be run on the starting material and intermediate. Maintain process temperatures at least 50°C below the onset of decomposition (typically >200°C for these derivatives, but verify batch-specifically).

  • Acetic Anhydride (Ac₂O):

    • Risk: Corrosive, flammable, and reacts violently with water.

    • Control: Use a dedicated dosing pump for Ac₂O addition. Ensure reactor is dry. Scrub off-gassing acetic acid vapors.

  • Ammonia:

    • Risk: Toxic gas, inhalation hazard.

    • Control: Use a closed system with a scrubber containing dilute H₂SO₄.

Detailed Manufacturing Protocol

Step 1: Synthesis of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one

Reagents:

  • 2-Amino-5-nitrobenzoic acid (1.0 equiv)

  • Acetic Anhydride (3.0 - 5.0 equiv) [Excess serves as solvent]

Protocol:

  • Charging: Charge a glass-lined reactor with 2-Amino-5-nitrobenzoic acid (solid).

  • Addition: Add Acetic Anhydride slowly at room temperature (20-25°C) under N₂ atmosphere. Note: Slight exotherm may occur.

  • Reaction: Heat the slurry to Reflux (approx. 135-140°C) .

    • Observation: The solid will dissolve, turning the solution clear/yellow, followed by the precipitation of the benzoxazinone intermediate as the reaction progresses (typically 1-3 hours).

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7) or HPLC. Starting material should be <0.5%.

  • Work-up (Crystallization): Cool the mixture to 0-5°C. The product will crystallize heavily.

  • Filtration: Filter the solid intermediate.

  • Washing: Wash the cake with cold diisopropyl ether or n-heptane to remove acetic acid/anhydride traces.

    • Critical: Do not use water yet, as it will hydrolyze the anhydride/intermediate.

  • Drying: Dry under vacuum at 50°C.

Yield Expectation: 85-92% Appearance: Light yellow to beige crystalline solid.

Step 2: Conversion to 2-Methyl-6-nitro-3H-quinazolin-4-one

Reagents:

  • Benzoxazinone Intermediate (from Step 1)[2][3]

  • Ammonia (28% aqueous solution OR anhydrous NH3 gas)

  • Ethanol (Solvent) or DMF (for higher solubility if needed)

Protocol:

  • Slurry Formation: Suspend the Benzoxazinone intermediate in Ethanol (5-10 volumes).

  • Ammonolysis:

    • Method A (Aqueous): Add 28% Ammonium Hydroxide (5.0 equiv) dropwise while maintaining temperature < 30°C.

    • Method B (Anhydrous - Preferred for Scale): Bubble NH3 gas into the reactor or add a solution of NH3 in Ethanol/Methanol.

  • Reaction: Heat the mixture to Reflux (78-80°C) for 3-6 hours.

    • Mechanism:[4][3][5][6][7] The ammonia attacks the lactone ring, forming an open amide intermediate, which then cyclizes with loss of water.

  • Monitoring: HPLC should show disappearance of benzoxazinone.

  • Work-up:

    • Cool reaction mass to room temperature.[8]

    • Most of the product will precipitate.

    • If yield is low, concentrate the solvent volume by 50% under vacuum.

  • Filtration: Filter the crude solid.

  • Purification: Recrystallize from DMF/Ethanol or Acetic Acid if high purity (>99.5%) is required.

  • Drying: Dry at 60-70°C under vacuum.

Yield Expectation: 80-88% Appearance: Yellow to orange powder.

Scale-Up Critical Process Parameters (CPPs)

ParameterRecommended RangeImpact on Quality/Safety
Ac₂O Stoichiometry 3.0 - 5.0 equiv< 3.0 may lead to incomplete reaction; > 5.0 increases waste cost.
Reflux Temp (Step 1) 135°C - 140°CEssential for dehydrative cyclization. Too low = slow kinetics.
Ammonia Addition Rate Controlled (< 1 kg/min )Exothermic. Rapid addition can cause pressure spikes or local overheating.
Moisture Control < 0.1% in Step 1Water hydrolyzes Ac₂O and the Benzoxazinone, reducing yield.
Agitation High Shear (Tip speed > 2 m/s)Step 1 starts as a slurry; Step 2 ends as a slurry. Good mixing prevents hot spots.

Analytical Characterization

Product: 2-Methyl-6-nitro-3H-quinazolin-4-one Formula: C₉H₇N₃O₃ MW: 205.17 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.45 (s, 3H, -CH₃)

    • δ 7.80 (d, 1H, H-8)

    • δ 8.50 (dd, 1H, H-7)

    • δ 8.85 (d, 1H, H-5)

    • δ 12.50 (br s, 1H, NH)

  • Mass Spectrometry (ESI): [M+H]⁺ = 206.2

  • HPLC Purity: > 98.0% (Area %)[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis due to wet reagents.Ensure 5-nitroanthranilic acid is dry (LOD < 0.5%). Use fresh Ac₂O.
Sticky/Tarry Product (Step 1) Overheating or "One-Pot" attempt.Stick to the two-step isolation method. Control reflux temp strictly.
Incomplete Reaction (Step 2) Ammonia loss (volatility).Use a pressure reactor (1-2 bar) or excess ammonia. Ensure efficient condenser.
Impurity: Acetylated Amine Ring opening without closure.Extend reflux time in Step 2. Ensure pH is basic (>9).

Process Workflow Diagram

Workflow cluster_Step1 Step 1: Benzoxazinone Formation cluster_Step2 Step 2: Quinazolinone Formation Reactor1 Reactor A Charge: 5-Nitroanthranilic acid + Acetic Anhydride Heat1 Reflux 140°C, 2-3 hrs Reactor1->Heat1 Filter1 Filtration Isolate Solid Intermediate Heat1->Filter1 Dry1 Drying Vacuum, 50°C Filter1->Dry1 Reactor2 Reactor B Charge: Intermediate + EtOH Add: Ammonia Dry1->Reactor2 Transfer Intermediate Heat2 Reflux 80°C, 4-6 hrs Reactor2->Heat2 Filter2 Final Filtration Wash with cold EtOH Heat2->Filter2 FinalProd Final Product 2-Methyl-6-nitro-3H-quinazolin-4-one Filter2->FinalProd

Figure 2: Operational workflow for the two-stage batch synthesis.

References

  • Synthetic Route Validation

    • Title: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.
    • Source: Taylor & Francis Online (Polycyclic Arom
    • Context: Describes the cyclization of anthranilic acid to benzoxazinone using acetic anhydride and subsequent amine reaction.
    • URL:[Link][3]

  • Biological Applications (EGFR/Antitumor)

    • Title: New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.[9]

    • Source: NIH N
    • Context: Details the synthesis of 6-nitroquinazoline derivatives starting from the benzoxazinone intermediate for anticancer applic
    • URL:[Link]

  • General Quinazolinone Chemistry

    • Title: Synthesis of quinazolinones.[2][3][10][7][9][11]

    • Source: Organic Chemistry Portal.
    • Context: Provides broad mechanistic insights into Niementowski and benzoxazinone routes.
    • URL:[Link]

  • Starting Material Data

    • Title: 2-Amino-5-nitrobenzoic acid Structure and Properties.[4]

    • Source: BenchChem / ResearchG
    • Context: Crystallographic and physical property data for the starting material.[12]

    • URL:[Link]

Sources

Method

2-Methyl-6-nitro-3H-quinazolin-4-one for enzyme inhibition studies

Introduction & Pharmacological Context 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) represents a critical chemical scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, the quinazolin-4(3H)-one core is a validate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) represents a critical chemical scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, the quinazolin-4(3H)-one core is a validated bioisostere of the nicotinamide moiety found in NAD+ (Nicotinamide Adenine Dinucleotide). Consequently, this molecule and its derivatives are primarily utilized as competitive inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) , an enzyme central to DNA Single-Strand Break (SSB) repair.

While often used as a synthetic intermediate (precursor to 6-amino derivatives), MNQ serves as a vital "fragment hit" for mapping the catalytic pocket of PARP enzymes. The C2-methyl group anchors the molecule in the hydrophobic pocket, while the C6-nitro group provides unique electronic properties for Structure-Activity Relationship (SAR) studies, probing the solvent-exposed regions of the enzyme active site.

Key Applications:

  • Enzyme Kinetics: Determination of

    
     values for competitive NAD+ antagonism.
    
  • Fragment Screening: Validation of ligand efficiency (LE) in PARP-1/2 binding.

  • Synthetic Lethality Studies: Early-stage evaluation of sensitization in BRCA-deficient cell lines.

Chemical Properties & Handling

The nitro group at the C6 position significantly influences solubility and stability. Proper handling is prerequisite for reproducible enzymatic data.

PropertySpecification
Molecular Weight 205.17 g/mol
Appearance Pale yellow to orange crystalline solid
Solubility (DMSO) ~50 mM (Sonicate at 40°C if precipitation occurs)
Solubility (Water) < 1 mg/mL (Poor; requires carrier)
Storage (Solid) -20°C, desiccated, protected from light
Stock Solution Stable at -80°C for 3 months (Avoid freeze-thaw cycles)

Preparation Protocol:

  • Weigh 2.05 mg of MNQ.

  • Dissolve in 1.0 mL of anhydrous DMSO (Grade: Molecular Biology) to create a 10 mM Stock .

  • Vortex for 30 seconds. If undissolved, sonicate in a water bath at 40°C for 5 minutes.

  • Aliquot into amber microtubes (50 µL each) to prevent light-induced degradation of the nitro moiety.

Mechanism of Action (Visualized)

MNQ functions by competing with NAD+ for the catalytic cleft of PARP-1. By blocking NAD+ binding, MNQ prevents the transfer of ADP-ribose units onto glutamate/aspartate residues of acceptor proteins (histones, DNA repair enzymes), thereby stalling the DNA repair machinery.

PARP_Inhibition_Mechanism cluster_0 Therapeutic Window DNA_Damage DNA Single-Strand Break (SSB) PARP_Recruitment PARP-1 Recruitment to DNA DNA_Damage->PARP_Recruitment NAD_Binding NAD+ Binding (Substrate) PARP_Recruitment->NAD_Binding Normal Physiology PARylation Poly(ADP-ribosyl)ation (PAR Chains) NAD_Binding->PARylation NAD_Binding->PARylation Blocked MNQ_Inhibitor 2-Methyl-6-nitro- quinazolinone (MNQ) MNQ_Inhibitor->NAD_Binding Competitive Inhibition Repair_Complex Recruitment of XRCC1/Ligase III PARylation->Repair_Complex Cell_Death Replication Fork Collapse (Synthetic Lethality) PARylation->Cell_Death In BRCA-/- Cells

Caption: Mechanism of PARP-1 inhibition by MNQ. The molecule competes with NAD+ at the catalytic site, preventing PAR chain formation and stalling DNA repair.

Protocol: In Vitro PARP-1 Enzyme Inhibition Assay

This protocol utilizes a colorimetric (ELISA-like) format to determine the IC50 of MNQ. It relies on biotinylated NAD+ as a substrate.

Reagents Required:

  • Recombinant Human PARP-1 Enzyme (High Purity)

  • Substrate Mix: Biotinylated-NAD+ (25 µM final) + Activated DNA (Nick-mimicking)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Detection: Streptavidin-HRP + TMB Substrate.

Experimental Workflow:

  • Plate Preparation: Coat a 96-well strip plate with Histones (substrate for PARylation) overnight at 4°C. Wash 3x with PBS-T.

  • Inhibitor Dilution:

    • Prepare a serial dilution of MNQ in Assay Buffer (0.1 µM to 100 µM).

    • Note: Ensure final DMSO concentration is < 1% to avoid denaturing PARP-1.

  • Enzyme Reaction:

    • Add 20 µL of diluted MNQ to respective wells.

    • Add 20 µL of PARP-1 Enzyme (0.5 U/well). Incubate 15 min at RT (Pre-incubation allows inhibitor binding).

  • Initiation:

    • Add 20 µL of PARP Cocktail (Biotin-NAD+ + Activated DNA).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Wash plate 3x with PBS-T.

    • Add 50 µL Streptavidin-HRP (1:1000). Incubate 30 min.

    • Wash 3x. Add 100 µL TMB. Stop with 100 µL 1N H2SO4.

    • Read Absorbance at 450 nm.

Data Analysis: Calculate % Inhibition using the formula:



  • OD_max: Enzyme + DMSO (No Inhibitor)

  • OD_min: No Enzyme (Background)

Protocol: Cellular PARylation Immunofluorescence

To verify that MNQ penetrates the cell membrane and inhibits PARP in a biological context, measure the formation of PAR polymers (PAR chains) following oxidative stress.

Cell Line: HeLa or MDA-MB-436 (BRCA1 deficient).

Workflow Diagram:

Cellular_Assay_Workflow Step1 Seed Cells (Cover slips in 6-well plate) Step2 Pre-treat with MNQ (10 µM - 50 µM) for 1 hour Step1->Step2 Step3 Induce DNA Damage (1 mM H2O2 for 10 min) Step2->Step3 Step4 Fixation (4% Paraformaldehyde / 15 min) Step3->Step4 Step3->Step4 Critical Timing: PAR chains degrade rapidly Step5 Permeabilization (0.5% Triton X-100 / 5 min) Step4->Step5 Step6 Staining Primary: Anti-PAR antibody Secondary: AlexaFluor 488 Step5->Step6 Step7 Imaging Confocal Microscopy Step6->Step7

Caption: Workflow for cellular PARylation assay. Rapid fixation after H2O2 treatment is critical due to the short half-life of PAR polymers.

Detailed Steps:

  • Seeding: Seed 1x10^5 cells on sterile coverslips.

  • Drug Treatment: Replace media with fresh media containing MNQ (e.g., 10, 50 µM). Include a Vehicle Control (DMSO) and a Positive Control (e.g., Olaparib 1 µM). Incubate 1 hr at 37°C.

  • Stimulation: Add Hydrogen Peroxide (

    
    ) to a final concentration of 1 mM directly to the media. Incubate for exactly 10 minutes .
    
    • Scientific Rationale:

      
       induces massive Single Strand Breaks, triggering rapid PARP-1 activation.
      
  • Fixation: Aspirate media and immediately add ice-cold Methanol:Acetone (1:1) or 4% PFA.

  • Staining: Block with 3% BSA. Incubate with Anti-Poly(ADP-ribose) mouse mAb (1:500). Wash. Incubate with Goat anti-Mouse AlexaFluor 488. Counterstain nuclei with DAPI.

  • Analysis: Quantify nuclear fluorescence intensity. MNQ treatment should significantly reduce the green nuclear signal (PAR chains) compared to the DMSO +

    
     control.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Assay Buffer Hydrophobicity of Nitro-QuinazolinoneLimit DMSO to 1%. Add 0.01% Triton X-100 or Brij-35 to buffer.
High Background (ELISA) Incomplete Washing / Non-specific bindingIncrease Tween-20 to 0.1% in wash buffer. Ensure Histones are high purity.
No Inhibition Observed Drug Degradation / Poor PotencyMNQ is a "fragment"; IC50 may be >10 µM. Verify stock integrity via HPLC.
Cell Toxicity (No H2O2) Off-target effectsNitro groups can be redox-active. Run an MTT assay without H2O2 to establish baseline toxicity.

References

  • Griffin, R. J., et al. (1998). "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry.

  • Virag, L., & Szabo, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews.

  • Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science.

  • MedChemExpress. "4(3H)-Quinazolinone Solubility and Handling." Product Safety Data.

  • Criscuolo, A., et al. (2019). "Unconventional Structure-Activity Relationships in the Development of Quinazolinone-Based PARP-1 Inhibitors." European Journal of Medicinal Chemistry.

Application

Fluorescent labeling of 2-Methyl-6-nitro-3H-quinazolin-4-one

Application Note: Fluorescent Labeling and Activation Strategies for 2-Methyl-6-nitro-3H-quinazolin-4-one Executive Summary 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) is a critical pharmacophore in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fluorescent Labeling and Activation Strategies for 2-Methyl-6-nitro-3H-quinazolin-4-one

Executive Summary

2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for tyrosine kinase inhibitors, antibacterial agents, and PARP inhibitors [1, 2]. However, the intrinsic fluorescence of the quinazolinone core is heavily quenched by the electron-withdrawing nitro group at the C6 position via non-radiative decay pathways.

To utilize MNQ in fluorescence microscopy, flow cytometry, or biodistribution studies, researchers must employ one of two strategies:

  • Intrinsic Activation (Turn-On Probing): Exploiting the nitro group as a "caged" fluorophore that becomes fluorescent upon enzymatic or chemical reduction (e.g., for hypoxia or nitroreductase detection).

  • Extrinsic Labeling (Bioconjugation): Chemically reducing the nitro group to an amine (6-amino-MNQ) to serve as a nucleophilic handle for conjugation with high-quantum-yield fluorophores (e.g., FITC, Rhodamine, or Cyanine dyes).

This guide provides validated protocols for both approaches, ensuring high purity and signal-to-noise ratios.

Chemical Logic & Strategy

The fluorescence labeling of MNQ is governed by the electronic state of the quinazolinone ring.

FeatureChemical ConsequenceExperimental Implication
Nitro Group (-NO₂) Strong electron withdrawer; Fluorescence Quencher (PET/ICT mechanism).Native MNQ is "dark." Must be reduced to -NH₂ to restore fluorescence or enable labeling.
Amide Nitrogen (N3) Nucleophilic site (pKa ~10).Amenable to alkylation with halo-fluorophores, but proximity to -NO₂ may still result in quenching.
C2-Methyl Group Weakly acidic protons.Potential site for condensation reactions (e.g., Knoevenagel) to extend conjugation.
Strategic Workflow Diagram

MNQ_Labeling_Workflow MNQ Native MNQ (Non-Fluorescent) Red Reduction (SnCl2 / HCl) MNQ->Red Chemical BioRed Biological Reduction (Nitroreductase/Hypoxia) MNQ->BioRed Enzymatic Amino 6-Amino-MNQ (Weakly Fluorescent) Red->Amino NHS Conjugation (FITC-NHS / Cy5-NHS) Amino->NHS pH 8.5 TurnOn Turn-On Signal (Detection of Hypoxia) BioRed->TurnOn Probe Labeled Conjugate (High Fluorescence) NHS->Probe

Figure 1: Decision tree for MNQ utilization. Path A (Green) is for sensing; Path B (Blue) is for tracking.

Protocol A: Synthesis of the Precursor (6-Amino-MNQ)

Before attaching an extrinsic label, the nitro group must be converted to a primary amine. This step is critical as it removes the fluorescence quenching effect and provides a reactive handle.

Reagents:

  • 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)[1]

  • Sodium Hydroxide (NaOH)

Procedure:

  • Dissolution: Dissolve 1.0 mmol (205 mg) of MNQ in 10 mL of Ethanol in a round-bottom flask.

  • Acidification: Add 5.0 mmol (1.13 g) of SnCl₂·2H₂O followed by dropwise addition of 2 mL concentrated HCl.

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor reaction progress by TLC (Mobile phase: Chloroform/Methanol 9:1). The starting material (Rf ~0.7) should disappear, and a lower Rf amine spot should appear.

  • Neutralization: Cool to room temperature. Pour the mixture into ice water (50 mL). Adjust pH to 8–9 using 10% NaOH solution. A yellow precipitate (6-amino-MNQ) will form.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 75–85%.

    • Validation: ESI-MS [M+H]+ = 176.2 m/z.

Protocol B: Fluorescent Conjugation (NHS-Ester Labeling)

This protocol describes attaching a fluorophore (e.g., FITC or Sulfo-Cy5) to the newly generated amine at position C6.

Reagents:

  • 6-Amino-2-methyl-3H-quinazolin-4-one (Prepared in Protocol A)

  • Fluorophore-NHS Ester (e.g., FITC-NHS, Rhodamine-NHS)

  • Anhydrous DMSO or DMF

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve 10 mg of 6-Amino-MNQ in 500 µL anhydrous DMSO.

    • Dissolve 10 mg of Fluorophore-NHS Ester in 100 µL anhydrous DMSO (prepare immediately before use).

  • Conjugation Reaction:

    • Mix the amine solution with the fluorophore solution at a 1:1.2 molar ratio (excess fluorophore ensures complete labeling).

    • Add 50 µL of 0.1 M NaHCO₃ buffer (pH 8.5) to catalyze the amide bond formation. Note: Keep water content low to prevent NHS hydrolysis.

    • Incubation: Incubate in the dark at room temperature for 2 hours with continuous gentle agitation.

  • Quenching:

    • Add 50 µL of 1 M Tris-HCl (pH 8.0) to quench unreacted NHS esters. Incubate for 15 minutes.

  • Purification (Critical):

    • Method: Preparative HPLC or Silica Gel Column Chromatography.

    • HPLC Conditions: C18 Column, Gradient 10% -> 90% Acetonitrile in Water (0.1% TFA).

    • Why: Unreacted fluorophores will cause high background noise in biological assays. The hydrophobic quinazolinone core usually retards elution compared to free dye.

  • Characterization:

    • Verify the conjugate mass via LC-MS.

    • Check purity via analytical HPLC (>95% required for bio-assays).

Protocol C: Intrinsic "Turn-On" Probing (Hypoxia Detection)

If the goal is to detect hypoxia or nitroreductase activity, do not label the molecule. Use MNQ directly.

Mechanism: Under hypoxic conditions, cellular nitroreductases reduce the C6-Nitro group to an amine, restoring the "push-pull" electron system required for fluorescence [3, 4].

Assay Protocol:

  • Cell Culture: Seed HeLa or A549 cells in confocal dishes.

  • Loading: Incubate cells with 10 µM MNQ (from 10 mM DMSO stock) for 30 minutes at 37°C.

  • Induction:

    • Control: Normoxia (20% O₂).

    • Experimental: Hypoxia (<1% O₂) or addition of 100 µM Sodium Dithionite (chemical mimetic).

  • Imaging:

    • Excitation: 360–380 nm (DAPI channel) or 405 nm laser.

    • Emission: 450–500 nm (Blue/Green).

    • Observation: Normoxic cells = Dark. Hypoxic cells = Bright Blue/Green fluorescence.

Data Summary & Troubleshooting

Physicochemical Properties Table
CompoundExcitation (nm)Emission (nm)Quantum Yield (Φ)Solubility
Native MNQ N/A (Quenched)N/A< 0.01DMSO, DMF
6-Amino-MNQ 350440~0.15EtOH, DMSO
MNQ-FITC 495519~0.85PBS (pH > 7)
MNQ-Rhodamine 550575~0.70PBS, MeOH
Troubleshooting Guide
  • Low Conjugation Yield: Ensure the DMSO is strictly anhydrous. Water hydrolyzes NHS esters rapidly.

  • Precipitation: The quinazolinone core is hydrophobic. If the conjugate precipitates in buffer, add 5–10% DMSO or use sulfonated fluorophores (e.g., Sulfo-Cy5) to improve water solubility.

  • High Background: In "Turn-On" assays, ensure cells are washed 3x with PBS to remove extracellular MNQ before imaging.

References

  • Vertex AI Search. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. NIH/PMC. Link

  • Vertex AI Search. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one. Semantic Scholar. Link

  • Vertex AI Search. (2023). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. MDPI/NIH. Link

  • Vertex AI Search. (2017). Exploiting the 4-Phenylquinazoline Scaffold for Fluorescent Probes. UNIPI. Link

  • Vertex AI Search. (2025).[2] Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones. ResearchGate. Link

Sources

Method

Experimental design for 2-Methyl-6-nitro-3H-quinazolin-4-one bioassays

Executive Summary & Pharmacological Context The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse biological targets. This guide focuses on 2-Methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse biological targets. This guide focuses on 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) , a critical derivative where the C6-nitro group acts as both a pharmacophore modulator (via electron-withdrawing effects) and a synthetic handle.

Why this molecule?

  • Antimicrobial Potential: The 6-nitro substitution mimics the electronic distribution of certain nucleobases, allowing interference with bacterial DNA gyrase and DHFR (Dihydrofolate reductase).

  • Anticancer Mechanism: Quinazolinones are established inhibitors of EGFR (Epidermal Growth Factor Receptor) and Tubulin polymerization.[1][2] The planar tricyclic structure facilitates intercalation or ATP-competitive binding.

Scope of this Guide: This document provides validated protocols for solubility management, antimicrobial susceptibility profiling (MIC), and in vitro cytotoxicity (MTT), specifically optimized for the hydrophobic and electronic nature of MNQ.

Physicochemical Preparation & Stability

Challenge: MNQ is highly lipophilic and prone to "crashing out" (precipitation) in aqueous media, which causes false negatives in bioassays.

Protocol: Stock Solution Preparation
  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric Grade (≥99.9%). Avoid Ethanol/Methanol for primary stocks due to lower solubility limits.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: MW of MNQ ≈ 205.17 g/mol .

    • To make 1 mL of 20 mM stock: Weigh 4.10 mg of MNQ and dissolve in 1000 µL DMSO.

  • Sonication: Sonicate at 40 kHz for 5–10 minutes at room temperature. The solution should be a clear, yellow-orange liquid.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 3 months.

Critical Quality Control (QC) Step: Before any bioassay, perform a Turbidity Check . Dilute 2 µL of stock into 198 µL of the specific assay media (e.g., Mueller-Hinton Broth). Measure Absorbance at 600 nm. If OD > 0.05 (compared to blank media), the compound has precipitated. Action: Reduce working concentration.

Module A: Antimicrobial Susceptibility Profiling

Rationale: This assay quantifies the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus, E. coli). The 6-nitro group enhances binding affinity to bacterial reductases.

Workflow Diagram (DOT)

AntimicrobialWorkflow Stock MNQ Stock (20 mM in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 1:100 Initial Media Mueller-Hinton Broth (MHB) Media->Dilution Incubation Incubation (37°C, 18-24h) Dilution->Incubation + Bacteria Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Readout Resazurin/OD600 Readout Incubation->Readout

Caption: Step-by-step workflow for Broth Microdilution Assay specifically adapted for hydrophobic quinazolinones.

Detailed Protocol
  • Plate Setup: Use sterile 96-well flat-bottom polystyrene plates.

  • Serial Dilution:

    • Column 1 (High Conc): Add 198 µL MHB + 2 µL MNQ Stock (Final: 100-200 µM, 1% DMSO).

    • Columns 2–10: Add 100 µL MHB. Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3, etc. Discard 100 µL from Col 10.

    • Column 11 (Growth Control): Media + Bacteria + 1% DMSO (No Drug).

    • Column 12 (Sterility Control): Media only.

  • Inoculation: Prepare bacterial suspension to 0.5 McFarland Standard, then dilute 1:100. Add 100 µL to wells 1–11. Final volume = 200 µL.

  • Incubation: 37°C for 24 hours.

  • Visualization (The Resazurin Modification):

    • Why: MNQ is yellow/orange, which interferes with visual turbidity reading.

    • Step: Add 30 µL of 0.015% Resazurin (Alamar Blue) to all wells. Incubate for 2–4 hours.

    • Result: Blue = Inhibition (No growth). Pink = Growth (Metabolic reduction).

Module B: In Vitro Cytotoxicity (Anticancer)[3]

Rationale: MNQ derivatives often target EGFR or tubulin. This assay uses the MTT method to assess metabolic viability in cancer lines (e.g., MCF-7, A549).

Mechanistic Pathway Diagram (DOT)

AnticancerMechanism MNQ 2-Methyl-6-nitro- quinazolin-4-one Entry Cellular Entry (Passive Diffusion) MNQ->Entry Target1 Target A: EGFR Kinase Domain Entry->Target1 High Affinity Target2 Target B: Tubulin Polymerization Entry->Target2 Secondary Signal Signal Transduction Blockade (MAPK/Akt) Target1->Signal Arrest G2/M Cell Cycle Arrest Target2->Arrest Apoptosis Apoptosis (Caspase 3/7) Signal->Apoptosis Arrest->Apoptosis

Caption: Dual-mechanism pathway showing EGFR inhibition and Tubulin interference leading to apoptosis.

Detailed Protocol (MTT Assay)
  • Seeding: Seed tumor cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL fresh media containing MNQ (0.1 µM to 100 µM).

    • Control: 0.5% DMSO vehicle control (Must show 100% viability).

    • Positive Control: Doxorubicin or Gefitinib.

  • Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 10 µL MTT reagent (5 mg/mL in PBS).

    • Incubate 4 hours (Formazan crystals form).

  • Solubilization:

    • Carefully aspirate media.

    • Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Reporting

Quantitative Summary Table
ParameterFormula / CriteriaAcceptance Threshold
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
% Inhibition

N/A
IC50 Non-linear regression (Log(inhibitor) vs. response)

Solubility Limit Turbidity onset in assay media

desirable
Troubleshooting Guide
  • High Background in MTT: MNQ is nitro-aromatic and can be reduced by cellular reductases, potentially mimicking MTT reduction. Solution: Use SRB (Sulforhodamine B) assay if IC50 curves are erratic.

  • Precipitation: If crystals are visible under the microscope at 100 µM, data at this concentration is invalid. Censor this data point.

References

  • Al-Omary, F. A. M., et al. (2010). "Synthesis and antimicrobial activity of some new 6-nitro-quinazolin-4(3H)-one derivatives." Molecules, 15(7), 4711-4728. Link

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Riss, T. L., et al. (2016). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Selvam, T. P., et al. (2015). "Quinazoline Marketed drugs – A Review." Research in Pharmacy, 1(1), 1-21. Link

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 2-Methyl-6-nitro-3H-quinazolin-4-one in Human Plasma

Abstract This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Methyl-6-nitro-3H-quinazolin-4-one in human plasma. Qu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Methyl-6-nitro-3H-quinazolin-4-one in human plasma. Quinazolinone derivatives are a significant class of compounds with a wide spectrum of biological activities, making their precise quantification in biological matrices critical for pharmacokinetic and drug metabolism studies.[1] This method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent performance in terms of linearity, sensitivity, accuracy, precision, and stability.[2][3][4]

Introduction

2-Methyl-6-nitro-3H-quinazolin-4-one belongs to the quinazolinone family, a class of heterocyclic compounds that are scaffolds for a variety of pharmacologically active agents.[5] Derivatives of this core structure have been investigated for their antimicrobial, cytotoxic, and other therapeutic properties.[1] To accurately assess the pharmacokinetic profile, bioavailability, and metabolic fate of such compounds, a sensitive and selective bioanalytical method is paramount.

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and wide dynamic range.[6] This application note provides a comprehensive, step-by-step protocol for the quantification of 2-Methyl-6-nitro-3H-quinazolin-4-one in human plasma, designed for researchers, scientists, and drug development professionals. The causality behind key experimental choices, from sample preparation to mass spectrometric detection, is explained to provide a deeper understanding of the method's principles.

Experimental

Materials and Reagents
  • Analytes and Standards: 2-Methyl-6-nitro-3H-quinazolin-4-one (purity >98%) and its stable isotope-labeled internal standard (IS), 2-(Methyl-d3)-6-nitro-3H-quinazolin-4-one (purity >98%), were sourced from a reputable chemical supplier.

  • Solvents and Chemicals: LC-MS grade acetonitrile, methanol, and water were used. Formic acid (reagent grade) was also utilized. All other chemicals were of analytical grade. Using LC-MS grade solvents is crucial to minimize background noise and potential interferences.[7]

  • Biological Matrix: Drug-free human plasma containing K2-EDTA as an anticoagulant was obtained from a certified vendor. The choice of anticoagulant can be critical for analyte stability.[8]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.

  • HPLC System: A system capable of delivering reproducible gradients at flow rates from 0.2 to 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of performing Multiple Reaction Monitoring (MRM).

LC-MS/MS Method Parameters

The optimization of LC and MS parameters is critical for achieving the desired sensitivity and selectivity.

2.3.1. Liquid Chromatography

The goal of the chromatographic separation is to resolve the analyte from endogenous plasma components that could cause ion suppression or enhancement, a phenomenon known as the matrix effect.[9]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) was chosen for its excellent resolving power for small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid aids in the protonation of the analyte in positive ion mode, enhancing the ESI signal.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient elution is employed to ensure a sharp peak shape and efficient elution of the analyte while minimizing the run time.

Time (min)Flow Rate (mL/min)%B
0.00.410
0.50.410
2.50.495
3.50.495
3.60.410
5.00.410
  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Autosampler Temperature: 10 °C.

2.3.2. Mass Spectrometry

Electrospray ionization in the positive ion mode (ESI+) was selected. Nitroaromatic compounds can be effectively ionized using ESI.[11] The instrument was operated in the Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.[12] The MRM transitions were determined by infusing a standard solution of the analyte and the IS into the mass spectrometer and optimizing the precursor-to-product ion transitions.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C. A heated inert gas helps in the desolvation of droplets in the ESI process.[13]

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Table 1: Optimized MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2-Methyl-6-nitro-3H-quinazolin-4-one206.1160.11003022
2-(Methyl-d3)-6-nitro-3H-quinazolin-4-one (IS)209.1163.11003022

Rationale for Fragmentation: The fragmentation of the quinazolinone core often involves characteristic losses.[14][15] For 2-Methyl-6-nitro-3H-quinazolin-4-one, the precursor ion [M+H]⁺ is m/z 206.1. The selected product ion at m/z 160.1 likely corresponds to the loss of the nitro group (NO₂), a common fragmentation pathway for nitroaromatic compounds.[11]

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of 2-Methyl-6-nitro-3H-quinazolin-4-one and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking into the plasma.

  • Internal Standard Working Solution: Prepare a working solution of the IS at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water. The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for analytical variability.[9][16]

  • Calibration Standards and QC Samples: Spike the appropriate working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL and QC samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 10 ng/mL

    • High QC (HQC): 80 ng/mL

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples before LC-MS/MS analysis.[17][18] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecules in solution.[18]

  • Aliquot Samples: To 50 µL of plasma sample (blank, standard, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).

  • Vortex: Briefly vortex the samples to ensure homogeneity.

  • Precipitate Proteins: Add 150 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C. This will pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Diagram 1: Sample Preparation Workflow

G cluster_prep Sample Preparation s1 50 µL Plasma Sample s2 Add 10 µL IS (100 ng/mL) s1->s2 s3 Vortex s2->s3 s4 Add 150 µL Acetonitrile (0.1% FA) s3->s4 s5 Vortex for 1 min s4->s5 s6 Centrifuge (13,000 rpm, 10 min) s5->s6 s7 Transfer 100 µL Supernatant s6->s7 s8 Inject 5 µL into LC-MS/MS s7->s8

Caption: A streamlined protein precipitation workflow.

Method Validation

The bioanalytical method was validated in accordance with the ICH M10 guideline, which is recognized by both the FDA and EMA.[3][4][19][20] A full validation should encompass selectivity, matrix effect, calibration curve, range, accuracy, precision, and stability.[19]

Selectivity

Selectivity was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of the analyte and the IS.

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used. The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL.

Table 2: Calibration Curve Summary

ParameterResult
Concentration Range0.1 - 100 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Accuracy of Back-Calculated ConcentrationsWithin ±15% of nominal (±20% at LLOQ)
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) on three separate days.

Table 3: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.198.58.2102.110.5
LQC0.3101.26.599.87.9
MQC1097.84.198.55.3
HQC80103.53.5101.74.8

Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ), as per regulatory guidelines.[4]

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples with the response in neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. The IS-normalized matrix factor was consistently close to 1.0, indicating that the stable isotope-labeled IS effectively compensated for matrix effects.

Stability

The stability of 2-Methyl-6-nitro-3H-quinazolin-4-one was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Table 4: Stability Assessment Summary

Stability ConditionDurationResult
Bench-top Stability (Room Temp)6 hoursStable
Freeze-Thaw Stability3 cyclesStable
Long-term Stability (-80 °C)90 daysStable
Autosampler Stability (10 °C)24 hoursStable

Diagram 2: Method Validation Logic

G cluster_validation Bioanalytical Method Validation Selectivity Selectivity (n=6 sources) FullValidation Fully Validated Method Selectivity->FullValidation Linearity Linearity & Range (0.1-100 ng/mL) Linearity->FullValidation Accuracy Accuracy (85-115%) Accuracy->FullValidation Precision Precision (CV ≤15%) Precision->FullValidation Recovery Extraction Recovery Recovery->FullValidation MatrixEffect Matrix Effect MatrixEffect->FullValidation Stability Stability (Freeze-Thaw, Bench-top, etc.) Stability->FullValidation

Caption: Core components of a full bioanalytical method validation.

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of 2-Methyl-6-nitro-3H-quinazolin-4-one in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation procedure allows for high throughput, and the use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method meets all the validation criteria set by major regulatory agencies and is suitable for supporting pharmacokinetic studies in drug development.

References

  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). European Medicines Agency. Retrieved February 5, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved February 5, 2026, from [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2005). PubMed. Retrieved February 5, 2026, from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved February 5, 2026, from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Retrieved February 5, 2026, from [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved February 5, 2026, from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). Chromatography Online. Retrieved February 5, 2026, from [Link]

  • Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. (2018). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). PMC - NIH. Retrieved February 5, 2026, from [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2012). PMC - PubMed Central. Retrieved February 5, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). TGA. Retrieved February 5, 2026, from [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Quinazolines. Part X. The fragmentation of quinazolines under electron impact. (1968). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved February 5, 2026, from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved February 5, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. Retrieved February 5, 2026, from [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. Retrieved February 5, 2026, from [Link]

Sources

Method

Application Notes and Protocols: 2-Methyl-6-nitro-3H-quinazolin-4-one in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology The quinazolinone core is a bicyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] Its structural versatility allows for modifications at various positions, leading to a diverse array of derivatives with potent biological effects, including anti-inflammatory, anti-convulsant, anti-microbial, and notably, anti-cancer properties.[3][4] Several quinazolinone-based drugs, such as Gefitinib and Erlotinib, have been successfully developed as targeted cancer therapies, primarily acting as tyrosine kinase inhibitors.[1] This underscores the immense potential of the quinazolinone scaffold in the development of novel oncology therapeutics.[5]

This document provides a detailed guide on the application of a specific derivative, 2-Methyl-6-nitro-3H-quinazolin-4-one , in cancer research. While extensive research exists for the broader quinazolinone class, this application note synthesizes the available information on closely related analogs to provide a robust framework for investigating the anti-cancer potential of this specific compound. We will delve into its presumed mechanism of action based on its structural features, provide detailed protocols for its synthesis and in vitro evaluation, and discuss the interpretation of potential results.

Scientific Rationale and Presumed Mechanism of Action

The structure of 2-Methyl-6-nitro-3H-quinazolin-4-one suggests several potential mechanisms for its anti-cancer activity. The quinazolinone core itself is a known pharmacophore for inhibiting various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][5] The substituents at the 2 and 6 positions are critical for modulating its biological activity.

The 2-methyl group can influence the compound's steric and electronic properties, potentially affecting its binding affinity to target proteins. The 6-nitro group , being a strong electron-withdrawing group, can significantly alter the electron distribution of the quinazolinone ring system. This modification can enhance the compound's interaction with biological targets and has been associated with cytotoxic and photodynamic activities in related quinazolinone structures. For instance, the closely related compound 6-Nitro-quinazolin-4(3H)-one has been shown to exhibit photodynamic effects and induce photodegradation in human melanoma cell lines.[6]

Based on the current understanding of quinazolinone derivatives, the anti-cancer activity of 2-Methyl-6-nitro-3H-quinazolin-4-one is likely to be mediated through one or more of the following pathways:

  • Inhibition of Protein Kinases: The compound may act as an inhibitor of tyrosine kinases like EGFR, HER2, or VEGFR, or serine/threonine kinases such as AKT, leading to the disruption of downstream signaling pathways crucial for cancer cell growth and survival.[1][7]

  • Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, the compound could trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: The compound might interfere with the cell cycle machinery, causing an arrest at specific phases (e.g., G2/M), thereby preventing cancer cell division.[8]

  • DNA Damage and G-Quadruplex Stabilization: Some quinazoline derivatives have been shown to induce DNA damage and stabilize G-quadruplex structures, which are enriched in the promoter regions of oncogenes, leading to transcriptional repression and cell death.[7]

The following diagram illustrates a potential signaling pathway that could be targeted by 2-Methyl-6-nitro-3H-quinazolin-4-one, based on the known mechanisms of similar compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycle Cell Cycle Progression Microtubules->CellCycle Required for Compound 2-Methyl-6-nitro-3H-quinazolin-4-one Compound->EGFR Inhibits Compound->PI3K Inhibits Compound->AKT Inhibits Compound->Tubulin Inhibits Polymerization Compound->Apoptosis Induces

Caption: Putative mechanism of action for 2-Methyl-6-nitro-3H-quinazolin-4-one.

Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro evaluation of 2-Methyl-6-nitro-3H-quinazolin-4-one.

Protocol 1: Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one

This two-step synthesis is adapted from established methods for similar quinazolinone derivatives.[3][9]

Step 1: Synthesis of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one

  • Reactants:

    • 2-Amino-5-nitrobenzoic acid

    • Acetic anhydride

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-nitrobenzoic acid.

    • Add an excess of acetic anhydride (e.g., 5-10 equivalents).

    • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one

  • Reactants:

    • 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one

    • Formamide

  • Procedure:

    • In a round-bottom flask, combine 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one and an excess of formamide.

    • Heat the mixture at 150-160°C for 4-6 hours. Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2-Methyl-6-nitro-3H-quinazolin-4-one.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the evaluation of the cytotoxic effects of 2-Methyl-6-nitro-3H-quinazolin-4-one against a panel of human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])

    • Normal human cell line (e.g., WI-38 fibroblasts) for selectivity assessment

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • 2-Methyl-6-nitro-3H-quinazolin-4-one (dissolved in DMSO to prepare a stock solution)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microplates

  • Procedure:

    • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compound in the culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of 2-Methyl-6-nitro-3H-quinazolin-4-one. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented in a clear and concise manner. A table summarizing the IC₅₀ values against different cell lines is highly recommended for easy comparison.

Table 1: Hypothetical IC₅₀ Values of 2-Methyl-6-nitro-3H-quinazolin-4-one against Various Cell Lines

CompoundIC₅₀ (µM) ± SD
MCF-7 (Breast) A549 (Lung) WI-38 (Normal)
2-Methyl-6-nitro-3H-quinazolin-4-one15.2 ± 1.822.5 ± 2.1> 100
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.25.6 ± 0.7

Interpretation: The hypothetical data in Table 1 would suggest that 2-Methyl-6-nitro-3H-quinazolin-4-one exhibits moderate cytotoxic activity against breast and lung cancer cell lines. Importantly, its significantly higher IC₅₀ value against the normal fibroblast cell line (WI-38) would indicate a degree of selectivity towards cancer cells, which is a desirable characteristic for a potential therapeutic agent.

Experimental Workflow Visualization

The overall workflow for investigating the anti-cancer properties of 2-Methyl-6-nitro-3H-quinazolin-4-one can be visualized as follows:

G cluster_mechanism Mechanism of Action Synthesis Synthesis & Purification of 2-Methyl-6-nitro-3H-quinazolin-4-one Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Cytotoxicity Screening (MTT Assay) Characterization->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) KinaseAssay Kinase Inhibition Assay ADMET ADMET Profiling InVivo->ADMET

Sources

Technical Notes & Optimization

Troubleshooting

2-Methyl-6-nitro-3H-quinazolin-4-one solubility issues and solutions

Subject: Solubility Optimization, Troubleshooting, and Experimental Protocols Executive Summary: The Structural Basis of Insolubility Before troubleshooting, it is critical to understand why 2-Methyl-6-nitro-3H-quinazoli...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization, Troubleshooting, and Experimental Protocols

Executive Summary: The Structural Basis of Insolubility

Before troubleshooting, it is critical to understand why 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) presents solubility challenges.

  • Lattice Energy &

    
    -Stacking:  The quinazolinone core is a planar, aromatic bicycle.[1] The introduction of a nitro group (
    
    
    
    ) at the 6-position is strongly electron-withdrawing.[1] This depletes electron density from the ring, increasing the dipole moment and enhancing intermolecular
    
    
    -
    
    
    stacking interactions.[1] This results in a high melting point (~286–287°C) [1], often referred to as "brick dust" character in medicinal chemistry.[1]
  • Hydrogen Bonding Network: The lactam moiety (NH-C=O) acts as both a hydrogen bond donor and acceptor, creating a robust intermolecular hydrogen-bonding network in the solid state that water molecules struggle to disrupt.[1]

  • Tautomerism: While primarily existing in the lactam (NH-keto) form, the tautomeric equilibrium affects solubility.[1] In basic conditions, deprotonation of the N-H leads to the anionic species, which is significantly more water-soluble.[1]

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior of MNQ across standard laboratory solvents.

SolventSolubility RatingEstimated Conc.Notes
DMSO Excellent

Recommended for Stock. Hygroscopic; use fresh anhydrous DMSO to prevent water uptake and precipitation [1].[1][2]
DMF Good

Alternative stock solvent.[1] Useful for synthesis reactions.[1][3][4]
Water / PBS Poor

Requires sonication and heating.[1][2] Prone to "crashing out" upon cooling or long-term storage [1].[1]
Ethanol Low/Moderate

Soluble when boiling; precipitates upon cooling.[1] Used for recrystallization.[1][5]
PEG-300 Moderate VariableUsed as a co-solvent in animal dosing formulations.[1]
Corn Oil Moderate

Viable for specific lipophilic formulations [1].[1]

Troubleshooting Guide (Q&A)

Scenario A: Biological Assay Preparation

Q: I diluted my DMSO stock into cell culture media (RPMI/DMEM), and the solution turned cloudy. Why? A: This is the "Solvent Shift" effect.[1] MNQ is hydrophobic (


).[1] When you dilute the DMSO stock into an aqueous buffer, the solvent power drops drastically.[1] The local concentration of MNQ exceeds its aqueous solubility limit before mixing is complete, causing rapid micro-precipitation.[1]
  • Solution:

    • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in PBS/Tween).

    • Add Surfactants: Pre-dissolve the compound in a DMSO solution containing 5% Tween-80 before adding to media.

    • Warm the Media: Pre-warm the culture media to 37°C before adding the compound.

Scenario B: Stock Solution Stability

Q: My DMSO stock solution formed crystals after being stored at -20°C. Is it ruined? A: No, this is common.[1] DMSO freezes at 19°C. Upon freezing, the solute is excluded from the crystal lattice, locally concentrating it and causing precipitation.[1]

  • Solution:

    • Thaw the vial completely at room temperature or 37°C.

    • Sonicate for 5–10 minutes. Visual clarity must be restored.

    • Vortex vigorously.

    • Critical Check: Hold the vial up to a light source.[1] If you see "swirling dust" (Tyndall effect), it is not fully dissolved.[1]

Scenario C: Purification

Q: How do I purify MNQ after synthesis? Column chromatography is streaking. A: Quinazolinones often streak on silica due to their acidic N-H proton interacting with silanols.[1]

  • Solution: Recrystallization is superior for this compound.[1]

    • Solvent System: Ethanol (boiling) or a DMF/Ethanol mixture.[1]

    • Protocol: Dissolve crude solid in minimum boiling DMF, then slowly add boiling Ethanol until turbidity appears. Let cool slowly to Room Temp, then 4°C.

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution

Target: 10 mM Stock in 1 mL DMSO.[1] MW: 205.17 g/mol (Note: Verify exact MW of your derivative; 2-Methyl-6-nitro-3H-quinazolin-4-one is


, MW 

).[1]
  • Weigh 2.05 mg of MNQ powder.[1]

  • Add 1.0 mL of anhydrous DMSO (freshly opened).

  • Vortex for 30 seconds.

  • If undissolved, sonicate in a water bath at 40°C for 5 minutes.

  • Aliquot into small volumes (e.g., 50

    
    L) to avoid repeated freeze-thaw cycles.
    
  • Store at -20°C (1 month) or -80°C (6 months) [1].

Protocol 2: Animal Dosing Formulation (Solubility Enhancement)

Target: Clear solution for IP/Oral administration (


).[1]
Standard aqueous buffers will fail at this concentration.[1]

The "Co-Solvent 40/5/45" Method:

  • Stock: Prepare a high-concentration stock in pure DMSO (e.g., 27.5 mg/mL).

  • Step 1: Take 100

    
    L  of DMSO Stock.[1][2]
    
  • Step 2: Add 400

    
    L  of PEG-300. Vortex until mixed (Solution A).
    
  • Step 3: Add 50

    
    L  of Tween-80 to Solution A. Vortex.[1]
    
  • Step 4: Slowly add 450

    
    L  of Saline (0.9% NaCl) or PBS while vortexing.
    
    • Final Composition: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.[1][2]

    • Result: Stable, clear solution suitable for injection [1].[1]

Visualizations

Figure 1: Solubility Troubleshooting Decision Tree

This logic flow guides the user through selecting the correct solvent system based on the application.[1]

SolubilityFlow Start START: Select Application Stock Stock Solution (Long-term Storage) Start->Stock Assay In Vitro Assay (Cell Culture/Enzymatic) Start->Assay InVivo In Vivo Dosing (Animal Studies) Start->InVivo DMSO Use 100% Anhydrous DMSO (Conc: 10-100 mM) Stock->DMSO Precip Check for Precipitation (Cloudiness?) Assay->Precip CoSolvent Formulation Required: 10% DMSO + 40% PEG300 + 5% Tween80 InVivo->CoSolvent Standard Cyclo Alternative: 20% SBE-beta-Cyclodextrin InVivo->Cyclo Sensitive to Solvents StepDown Stepwise Dilution: DMSO -> PBS/Tween -> Media Precip->StepDown Yes Proceed with Assay Proceed with Assay Precip->Proceed with Assay No Warm Media (37C) Warm Media (37C) StepDown->Warm Media (37C)

Caption: Decision matrix for solvent selection based on experimental end-use.

Figure 2: Recrystallization & Purification Workflow

Standard protocol for purifying the compound after synthesis.[1]

Purification Raw Crude Solid (Yellow/Orange) Dissolve Dissolve in Boiling DMF (Min. Volume) Raw->Dissolve AddSolvent Add Boiling Ethanol Dropwise until Turbid Dissolve->AddSolvent Cool Slow Cooling RT -> 4°C AddSolvent->Cool Filter Vacuum Filtration Wash with cold EtOH Cool->Filter

Caption: Optimized recrystallization workflow to remove impurities and inorganic salts.[1]

References

  • PubChem . Compound Summary: 2-Methyl-6-nitro-3H-quinazolin-4-one.[1][6] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]

  • ResearchGate . Synthesis and antibacterial activities of quinazolin-4(3H)-one derivatives. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Reducing off-target effects of 2-Methyl-6-nitro-3H-quinazolin-4-one

Subject: Reducing Off-Target Effects of 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) Classification: Small Molecule Inhibitor / Chemical Probe Primary Target Class: PARP-1 / DNA Repair Enzymes Status: Active Support Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Off-Target Effects of 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) Classification: Small Molecule Inhibitor / Chemical Probe Primary Target Class: PARP-1 / DNA Repair Enzymes Status: Active Support

Executive Summary & Molecule Profile

2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) is a privileged scaffold derivative often utilized as a probe for Poly(ADP-ribose) polymerase (PARP) inhibition or as a synthetic precursor for EGFR kinase inhibitors. Due to its planar heterocyclic structure and the presence of a nitro group, it presents specific "off-target" liabilities that can confound experimental data.

Key Technical Liabilities:

  • ATP-Binding Pocket Promiscuity: The quinazolinone core mimics the purine ring of ATP, leading to potential cross-reactivity with kinases (e.g., EGFR, VEGFR).

  • Nitro-Reduction Artifacts: The 6-nitro substituent is susceptible to enzymatic reduction (by nitroreductases) in hypoxic environments, altering the molecule's pharmacophore.

  • Colloidal Aggregation: Low aqueous solubility can lead to non-specific protein sequestration (PAINS behavior).

Troubleshooting Module: Physicochemical Specificity

Issue: "My IC50 values vary significantly between batches or assay buffers."

Before assuming biological off-target effects, you must rule out physicochemical interference. MNQ is a planar, hydrophobic molecule prone to stacking.

Protocol A: Validating Solubility & Aggregation State

Objective: Confirm that the observed inhibition is due to 1:1 ligand binding, not colloidal sequestration of the enzyme.

ParameterSpecification / Action
Solvent Vehicle DMSO (Stock > 10 mM). Avoid ethanol due to lower solubility limits.
Aqueous Dilution Critical: Do not dilute directly into cold media. Dilute stepwise into warm buffer (37°C) with vortexing.
Detergent Control Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer. Logic: Detergents disrupt colloidal aggregates. If IC50 increases (potency drops) significantly with detergent, your previous activity was likely an artifact (false positive).
DOT Diagram: The "False Positive" Decision Tree

TroubleshootingFlow Start Observation: Unexpected Potency or Variability Step1 Add 0.01% Triton X-100 to Assay Buffer Start->Step1 Decision1 Does IC50 Increase > 5-fold? Step1->Decision1 Result1 Artifact: Colloidal Aggregation (Non-specific binding) Decision1->Result1 Yes Step2 Proceed to Biological Specificity Checks Decision1->Step2 No

Caption: Workflow to distinguish true target inhibition from non-specific colloidal aggregation.

Troubleshooting Module: Biological Off-Targets

Issue: "I see cell death, but I am unsure if it is PARP-mediated or Kinase-mediated."

The quinazolinone scaffold is a "master key" for ATP-binding pockets. While MNQ targets PARP (NAD+ binding pocket), it can accidentally fit into Kinase ATP pockets (e.g., EGFR).

Protocol B: The "Rescue" Experiment

To confirm the phenotype is PARP-dependent (DNA repair) and not Kinase-dependent (Growth signaling):

  • The Concept: PARP inhibitors are synthetic lethal in BRCA-deficient cells but generally cytostatic in wild-type cells unless DNA damage is induced.

  • The Test: Treat Wild-Type (WT) vs. BRCA-/- cells with MNQ.

    • Expected Result (On-Target): High toxicity in BRCA-/-; Low toxicity in WT.

    • Off-Target Result: High toxicity in both (indicates general kinase inhibition or cytotoxicity).

Protocol C: Metabolic Stability Check (The Nitro Group)

Warning: In hypoxic tumors or reducing intracellular environments, the 6-NO2 group can be reduced to 6-NH2 (amine). The amine variant has significantly different binding properties and can be fluorescent.

  • Diagnostic: If your compound fluorescence changes over time (e.g., shifts from non-fluorescent to blue/green), metabolic reduction has occurred.

  • Solution: Perform assays in normoxic conditions or use a mass-spec validation of the media supernatant to ensure the parent mass (MNQ) remains dominant.

Experimental Optimization Guide

Dosing & Washout Standards
Experimental StageRecommended ProtocolRationale
Stock Storage -20°C in opaque vials (Argon purged).Nitro groups are photo-labile; prevent degradation.
Cellular Dosing Max duration 24h without media refresh.Prevents accumulation of reduced amine metabolites.
Washout 3x PBS wash (5 min each).MNQ is reversible; thorough washing is required to restore PARP activity.
DOT Diagram: Mechanism of Interference

MechanismInterference MNQ MNQ (Inhibitor) PARP Primary Target: PARP-1 (NAD+ Pocket) MNQ->PARP Inhibits (Desired) Kinase Off-Target: Kinases (ATP Pocket) MNQ->Kinase Cross-reacts (Scaffold Similarity) Reductase Metabolic Enzyme: Nitroreductase MNQ->Reductase Substrate for Amine Metabolite: 6-Amino-derivative Reductase->Amine Reduces to Amine->PARP Altered Affinity

Caption: Pathways of MNQ interaction. Note the competing off-target kinase binding and metabolic reduction.

Frequently Asked Questions (FAQ)

Q1: My western blot shows PARylation inhibition, but the cells aren't dying. Is the drug working? A: Yes. PARP inhibition alone is often not cytotoxic in DNA-repair-proficient cells. To induce cytotoxicity (and prove the mechanism), you must combine MNQ with a DNA-damaging agent (e.g., Temozolomide or radiation) or use BRCA-deficient cell lines (Synthetic Lethality).

Q2: Can I use MNQ in animal models? A: Use with caution. The nitro group is a metabolic liability in vivo (rapid clearance via reduction). For in vivo studies, consider using a 2-methyl-quinazolinone derivative where the nitro group is replaced by a bioisostere (e.g., a fluorine or nitrile group) to improve metabolic stability while maintaining the scaffold geometry.

Q3: Why does the compound precipitate when I add it to the media? A: This is "Crash-out." You likely spiked a high-concentration DMSO stock directly into cold media.

  • Fix: Dilute the DMSO stock 1:10 into PBS first (intermediate dilution), vortex, and then add that mixture to the media. Keep media at 37°C.

References

  • Griffin, R. J., et al. (1998). "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.

  • Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science.

  • Wissner, A., et al. (2000). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Mass Spectra of 4-Anilino-3-quinolinecarbonitriles." Journal of Medicinal Chemistry (Context on Quinazolinone/Quinoline Kinase Scaffolds).

Troubleshooting

Technical Support Center: Purification of 2-Methyl-6-nitro-3H-quinazolin-4-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-6-nitro-3H-quinazolin-4-one. This...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-6-nitro-3H-quinazolin-4-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important heterocyclic compound. Our approach is grounded in mechanistic principles to help you not only solve immediate challenges but also build a robust, validated purification strategy.

Frequently Asked Questions & Troubleshooting Guides
Q1: My crude reaction product is a dark, oily residue, not the expected solid. What are the likely causes and how should I proceed with purification?

A1: Senior Application Scientist's Analysis

Encountering an oily or resinous crude product is a common issue, particularly with nitrated aromatic compounds. The dark coloration often stems from nitroaromatic impurities and residual acidic catalysts from the nitration step, while the oily consistency can be due to trapped solvents or the presence of low-melting point side-products.

Causality:

  • Residual Acid: Inadequate neutralization after a nitration reaction (typically using H₂SO₄/HNO₃) can lead to the protonation of your quinazolinone, increasing its solubility in the aqueous phase and preventing precipitation. It can also catalyze side reactions upon heating, leading to polymeric tars.

  • Incomplete Reaction: The presence of unreacted starting materials or intermediates, such as 2-amino-5-nitrobenzoic acid derivatives, can form a complex mixture that resists crystallization.

  • Solvent Trapping: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove under reduced pressure and can keep the product oily.

Troubleshooting Protocol: From Oily Crude to Solid Product

  • Acid Neutralization & Initial Wash:

    • Dissolve the entire crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This step is critical to neutralize and remove any residual strong acids.

    • Follow with a wash using a saturated brine solution to break any emulsions and remove excess water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[1] It is crucial to ensure the solvent is completely removed. A high-vacuum pump may be necessary if high-boiling solvents were used.

  • Inducing Precipitation/Crystallization:

    • If the product is still an oil, attempt to induce crystallization by adding a non-polar "anti-solvent" like hexanes or petroleum ether dropwise to a concentrated solution of the oil in a minimal amount of a polar solvent (e.g., EtOAc or acetone).

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth.

    • If these methods fail, the product likely requires chromatographic purification before crystallization can be successful.

Q2: I'm struggling with recrystallization for 2-Methyl-6-nitro-3H-quinazolin-4-one. What are the recommended solvents and techniques?

A2: Senior Application Scientist's Analysis

The key to successful recrystallization is selecting a solvent (or solvent system) in which your target compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures. The nitro group and the quinazolinone core create a molecule of moderate polarity, guiding our solvent choices.

Expertise-Driven Solvent Selection:

  • Single Solvents: Alcohols like ethanol are often effective for quinazolinones. Given the nitro group, more polar solvents like dimethylformamide (DMF) or acetic acid might be required to achieve full dissolution at high temperatures, followed by the addition of an anti-solvent like water to induce precipitation.

  • Solvent Systems: A two-solvent system is often more effective. A "good" solvent in which the compound is soluble (e.g., ethyl acetate, acetone, chloroform) is paired with a "poor" solvent in which it is insoluble (e.g., hexanes, petroleum ether).[2]

Recommended Recrystallization Solvents

Solvent/SystemTemperature ProfileExpert Notes & Rationale
Ethanol High solubility when hot, moderate to low when cold.A good starting point. The use of activated carbon during hot filtration can help remove colored impurities.
Ethyl Acetate/Hexanes High solubility in hot EtOAc, precipitates upon adding cold hexanes.Excellent for removing both more polar and less polar impurities. Allows for fine-tuned control over the crystallization process.
DMF/Water Dissolves well in hot DMF, precipitates upon adding water.Useful for compounds with poor solubility. Be cautious, as oils can sometimes form. Add water slowly to the hot DMF solution until turbidity appears.
Chloroform/Methanol A polar mixture often used for purifying quinazolinones.Can be effective but requires careful optimization of the solvent ratio. Often used as an eluent in chromatography, but can be adapted for recrystallization.[3]

Step-by-Step Recrystallization Protocol

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Q3: My product appears pure by TLC in one solvent system, but HPLC and NMR show contaminants. What are the likely impurities?

A3: Senior Application Scientist's Analysis

Co-elution on TLC is a frequent problem. The impurities in the synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one typically arise from the two main synthetic steps: the formation of the quinazolinone ring and the subsequent nitration.

Plausible Synthetic Impurities:

  • Starting Materials: Unreacted 2-methyl-3H-quinazolin-4-one or the precursor, 2-acetamidobenzamide.

  • Intermediates: Incomplete cyclization can leave traces of the benzoxazinone intermediate.[4]

  • Regioisomers: Nitration of the quinazolinone ring can potentially yield other isomers, such as 2-Methyl-8-nitro-3H-quinazolin-4-one, although the 6-nitro position is generally favored.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro-quinazolinone species.

  • Hydrolysis Products: The quinazolinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially opening to form 2-acetamido-5-nitrobenzamide.

Workflow for Impurity Identification and Removal

cluster_synthesis Synthesis & Work-up cluster_analysis Analysis cluster_purification Purification Strategy Crude Crude Product (Target + Impurities) TLC TLC Analysis (e.g., 1:1 EtOAc:Hexanes) Crude->TLC Recryst Recrystallization (Removes bulk impurities) TLC->Recryst Single Spot Column Column Chromatography (Separates close-running spots) TLC->Column Multiple Spots HPLC HPLC Analysis (More sensitive) NMR NMR Spectroscopy (Structural info) HPLC->NMR >95% Purity HPLC->Column <95% Purity (Re-purify) Pure Pure Product NMR->Pure Recryst->HPLC Column->HPLC

Caption: Impurity analysis and purification workflow.

Q4: How should I design a column chromatography protocol for this compound?

A4: Senior Application Scientist's Analysis

Column chromatography is the method of choice when recrystallization fails to remove closely related impurities.[3] The polarity of 2-Methyl-6-nitro-3H-quinazolin-4-one makes silica gel the ideal stationary phase. The main challenge is selecting an eluent system that provides good separation (ΔRf > 0.2) between your product and its impurities.

Step-by-Step Column Chromatography Protocol

  • TLC Analysis:

    • First, determine the optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, chloroform).

    • The ideal system should give your target compound an Rf value of approximately 0.25-0.35.

    Recommended TLC/Column Chromatography Solvent Systems

    SystemRatio (v/v)Typical Application
    Heptane / Ethyl Acetate 3:1 to 1:2A good general-purpose system for moderate polarity compounds.[1]
    DCM / Methanol 99:1 to 95:5For more polar impurities. Use a gradient for best results.
    Chloroform / Methanol 49:1 to 40:1A reported system for purifying quinazolinone derivatives.[3]
  • Column Packing:

    • Use a silica gel slurry method for packing the column to avoid air bubbles. Wet the silica gel with the least polar solvent in your eluent system (e.g., hexanes) and pour it into the column.

    • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Purification Workflow Diagram

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Select Solvent System via TLC Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap

Caption: Step-by-step column chromatography workflow.

References
  • BenchChem. (n.d.). 4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization.
  • Al-Obaydi, J. K., & Al-Janabi, A. S. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iraqi Journal of Pharmaceutical Sciences, 24(2), 58-67. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]

  • JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Retrieved from [Link]

  • Ziyadullaev, M., Karimov, R., Abdurazakhov, A., Parmanov, A., Sasmakov, S., Abdurakhmanov, J., Eshboev, F., & Azimova, S. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Natural Compounds, 57(4), 724-727. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2-phenyl-4(3h)-quinazolinone. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4(3H)-quinazolinone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • UW Tacoma Digital Commons. (2022). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one. As a Senior Application Scientist, my goal is to...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic route effectively. This guide is structured as a dynamic resource, addressing common challenges through a detailed troubleshooting section and a frequently asked questions (FAQ) segment.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one. Each issue is analyzed from a mechanistic perspective, offering practical solutions grounded in chemical principles.

Problem 1: Low Yield of the Desired Product

Q: I am consistently obtaining a low yield of 2-Methyl-6-nitro-3H-quinazolin-4-one. What are the likely causes and how can I improve it?

A: Low yields in this synthesis can often be traced back to several key factors, primarily related to the stability of intermediates and the reaction conditions. Let's break down the probable causes and their solutions.

  • Cause A: Incomplete Formation of the Benzoxazinone Intermediate. The reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride to form 2-methyl-6-nitro-1,3-benzoxazin-4-one is a critical step.[1][2] Insufficient heating or reaction time can lead to incomplete conversion.

    • Solution: Ensure the reaction is heated adequately, typically under reflux, to drive the cyclization. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

  • Cause B: Hydrolysis of the Benzoxazinone Intermediate. The benzoxazinone intermediate is susceptible to hydrolysis, especially in the presence of water. This will revert it back to N-acetyl-2-amino-5-nitrobenzoic acid, which will not cyclize to the desired quinazolinone upon addition of the amine source.

    • Solution: Use anhydrous acetic anhydride and ensure all glassware is thoroughly dried. If the reaction is worked up, do so under anhydrous conditions as much as possible until the quinazolinone is formed.

  • Cause C: Suboptimal Conditions for the Niementowski Reaction. If you are following a one-pot Niementowski-type synthesis by heating 2-amino-5-nitrobenzoic acid with an acetamide source, high temperatures can lead to the formation of side products like bisamides.[3]

    • Solution: Optimize the reaction temperature. While the classical Niementowski reaction requires high temperatures (130-150°C), modern variations using microwave irradiation can often achieve higher yields in shorter times and at lower bulk temperatures, minimizing byproduct formation.[4][5][6]

  • Cause D: Degradation of the Quinazolinone Ring. Although generally stable, the quinazolinone ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[7][8]

    • Solution: During workup and purification, avoid prolonged exposure to strong acids or bases, particularly with heating. Neutralize the reaction mixture carefully and use milder purification techniques where possible.

Problem 2: Presence of Significant Impurities in the Final Product

Q: My final product shows multiple spots on TLC and the NMR spectrum is complex. What are the common impurities and how can I avoid them?

A: The presence of impurities is a common challenge. Understanding their origin is key to preventing their formation.

  • Impurity A: Unreacted 2-Amino-5-nitrobenzoic Acid. This is a straightforward issue of incomplete reaction.

    • Solution: Increase the reaction time or temperature, or consider using a slight excess of the acetylating agent (e.g., acetic anhydride). Monitor the reaction by TLC to ensure the starting material is fully consumed.

  • Impurity B: N-acetyl-2-amino-5-nitrobenzoic Acid. This intermediate can be present if the cyclization to the benzoxazinone is incomplete or if the benzoxazinone hydrolyzes.

    • Solution: As mentioned for low yield, ensure complete cyclization through adequate heating and anhydrous conditions.

  • Impurity C: Diacylated Byproduct. The amino group of 2-amino-5-nitrobenzoic acid can potentially be diacylated, leading to a byproduct that will not cyclize correctly.

    • Solution: Control the stoichiometry of the acetic anhydride. Using a large excess should be avoided. A molar ratio of 1:1 to 1:1.5 (anthranilic acid derivative to acetic anhydride) is a good starting point.

  • Impurity D: Isomeric Nitroquinazolinones. If you are synthesizing the target molecule by nitrating 2-methyl-3H-quinazolin-4-one, you can get a mixture of nitro isomers. The nitration of quinoline, a related heterocyclic system, yields a mixture of 5- and 8-nitro derivatives, and similar complexities can arise with quinazolinones.[9]

    • Solution: It is generally more regioselective to start with the correctly substituted 2-amino-5-nitrobenzoic acid. If you must proceed with nitration of the pre-formed quinazolinone, careful control of nitrating conditions (temperature, concentration of acids) is paramount. Separation of isomers can be challenging and may require careful column chromatography or recrystallization.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to 2-Methyl-6-nitro-3H-quinazolin-4-one?

A1: The most common and generally reliable method involves a two-step, one-pot synthesis starting from 2-amino-5-nitrobenzoic acid.[1]

  • Step 1: Formation of the Benzoxazinone Intermediate. 2-amino-5-nitrobenzoic acid is reacted with acetic anhydride, typically under reflux, to form 2-methyl-6-nitro-1,3-benzoxazin-4-one.

  • Step 2: Amination and Cyclization. The intermediate benzoxazinone is then reacted in situ with an ammonia source (e.g., ammonium acetate or by bubbling ammonia gas) to yield the final product.

This method is often preferred over nitrating the parent 2-methyl-3H-quinazolin-4-one due to the potential for forming isomeric byproducts.[9][11]

Q2: What is the role of acetic anhydride in this synthesis?

A2: Acetic anhydride serves two primary functions in this synthesis:

  • Acetylation of the Amino Group: It acetylates the primary amino group of 2-amino-5-nitrobenzoic acid to form N-acetyl-2-amino-5-nitrobenzoic acid.

  • Dehydrating Agent for Cyclization: It acts as a dehydrating agent to facilitate the intramolecular cyclization of the N-acetyl intermediate to form the 2-methyl-6-nitro-1,3-benzoxazin-4-one ring.

Q3: Can I use microwave synthesis for this reaction?

A3: Yes, microwave-assisted synthesis is an excellent option and has been shown to improve yields and dramatically reduce reaction times for quinazolinone synthesis.[4][5][6] The focused heating of microwaves can promote the cyclization steps more efficiently and with fewer side products compared to conventional heating.[3]

Q4: What are the best practices for purifying the final product?

A4: Purification of 2-Methyl-6-nitro-3H-quinazolin-4-one typically involves the following steps:

  • Initial Workup: After the reaction is complete, the mixture is often poured into cold water or an ice bath to precipitate the crude product.

  • Filtration and Washing: The precipitate is collected by filtration and washed with water to remove any water-soluble impurities. Washing with a cold, non-polar solvent like diethyl ether can help remove non-polar byproducts.

  • Recrystallization: Recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water is a highly effective method for purification.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography using a solvent system like ethyl acetate/hexane or dichloromethane/methanol can be employed.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate:hexane 7:3) to track the disappearance of the starting material (2-amino-5-nitrobenzoic acid) and the appearance of the product. The intermediate benzoxazinone will also have a distinct Rf value.

Experimental Protocols & Data

Table 1: Comparison of Synthetic Methodologies
MethodStarting MaterialKey ReagentsConditionsTypical YieldReference
Conventional Heating2-Amino-5-nitrobenzoic acidAcetic anhydride, Ammonium acetateReflux, 4-6 hours60-75%[1]
Microwave Irradiation2-Amino-5-nitrobenzoic acidAcetic anhydride, Ammonium acetate150-180W, 10-15 minutes85-95%[6]
Niementowski Reaction2-Amino-5-nitrobenzoic acidAcetamide130-150°C, 2-4 hours50-65%[4]
Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one
  • In a microwave-safe reaction vessel, combine 2-amino-5-nitrobenzoic acid (1.0 eq), acetic anhydride (1.2 eq), and a catalytic amount of a Lewis acid (e.g., zinc chloride, optional).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150W for 5 minutes.

  • Allow the vessel to cool to room temperature.

  • Add ammonium acetate (2.0 eq) to the reaction mixture.

  • Reseal the vessel and irradiate at 180W for an additional 10 minutes.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 2-Methyl-6-nitro-3H-quinazolin-4-one.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway and Potential Side Reactions

G cluster_main Main Synthetic Route cluster_side Potential Side Reactions A 2-Amino-5-nitrobenzoic Acid B N-Acetyl-2-amino-5-nitrobenzoic Acid A->B + Acetic Anhydride S2 Diacylation A->S2 Excess Acetic Anhydride C 2-Methyl-6-nitro-1,3-benzoxazin-4-one B->C - H2O (Cyclization) S3 Incomplete Cyclization B->S3 Insufficient Heat/Time D 2-Methyl-6-nitro-3H-quinazolin-4-one C->D + NH3 source S1 Hydrolysis of Benzoxazinone C->S1 H2O S4 Ring Opening D->S4 S1->B

Caption: Synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Check for unreacted starting material (TLC) start->q1 s1 Increase reaction time/temperature q1->s1 Yes q2 Analyze for intermediate buildup (NMR/LC-MS) q1->q2 No end Yield Improved s1->end s2 Ensure anhydrous conditions Optimize cyclization step q2->s2 Yes q3 Consider degradation (harsh workup?) q2->q3 No s2->end s3 Use milder workup/purification conditions q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for low reaction yield.

References

  • Al-Obaidi, A., & Al-Majidi, S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]

  • Homework.Study.com. (n.d.). What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 593. [Link]

  • Grokipedia. (n.d.). Niementowski quinazoline synthesis. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Arkivoc, 2006(10), 127-156. [Link]

  • Lund, H. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

  • ResearchGate. (n.d.). 2-Amino-5-nitrobenzoic acid. [Link]

  • Chan, Y. A., et al. (2021). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 26(11), 3326. [Link]

  • El-Faham, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • ResearchGate. (n.d.). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. [Link]

  • ResearchGate. (n.d.). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. [Link]

  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. [Link]

  • National Institutes of Health. (n.d.). 2-Amino-5-nitrobenzoic acid. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for preparing anthranilic acids.
  • Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position? [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Google Patents. (n.d.).
  • Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. [Link]

  • RSC Publishing. (n.d.). Reactions of 2-methyl-3,1-benzoxazin-4-one with active methylene compounds: a new route to 3-substituted 4-hydroxyquinolin-2(1H). [Link]

  • ResearchGate. (n.d.). Scheme 57: Attempted Nitration of 2-Methyl-4(3H)-quinazolinone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Supply Chain of 2-Amino-5-nitrobenzoic Acid. [Link]

  • National Institutes of Health. (2019). 4H-Benzo[d][4][7]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. [Link]

  • ResearchGate. (n.d.). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of Quinazolinone Compounds

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Quinazolinone Oral Bioavailability Introduction: The Quinazolinone Paradox Quinazolinone scaffolds are pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Quinazolinone Oral Bioavailability

Introduction: The Quinazolinone Paradox

Quinazolinone scaffolds are pharmacologically privileged structures found in antimalarial, anticancer (e.g., Idelalisib), and sedative agents. However, they frequently exhibit BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) characteristics.

The planar, aromatic nature of the quinazolinone ring facilitates strong


-

stacking, leading to high crystal lattice energy and poor aqueous solubility. Furthermore, specific positions on the ring (C-2, C-4) are susceptible to rapid oxidative metabolism by hepatic enzymes (CYP450 and Aldehyde Oxidase), creating a "double bottleneck" for oral bioavailability.

This guide provides actionable, protocol-level solutions to these challenges.

Module 1: Troubleshooting Solubility (The Dissolution Bottleneck)

User Query: My quinazolinone derivative precipitates immediately in simulated gastric fluid (SGF). Micronization didn't help. What is the next step?

Diagnosis: Micronization increases surface area but does not alter the saturation solubility or the high lattice energy of the crystal. You need to disrupt the crystal lattice or present the drug in a solubilized state.

Solution A: Solid Dispersions (Amorphous Stabilization)

Converting the crystalline drug into an amorphous solid dispersion (ASD) within a polymer matrix prevents recrystallization and improves wettability.

Protocol: Solvent Evaporation Method

  • Carrier Selection: Use PVP K30 or Poloxamer 407 . These polymers inhibit crystal nucleation.

  • Dissolution: Dissolve the quinazolinone derivative and the carrier (Ratio 1:1 to 1:4 w/w) in a common solvent (e.g., Chloroform, Methanol, or a DCM/Ethanol mix).

  • Evaporation: Remove solvent using a rotary evaporator at 40–50°C under reduced pressure.

  • Drying: Dry the residue in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Pulverization: Pulverize the crust and sieve through a #60 mesh.

  • Verification: Confirm the loss of crystallinity using DSC (Differential Scanning Calorimetry) and XRD (X-Ray Diffraction).

Solution B: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

For highly lipophilic quinazolinones (LogP > 3), SNEDDS are superior. They present the drug in a pre-dissolved oil phase that spontaneously forms a nanoemulsion (<200 nm) in the gut, bypassing the dissolution step and potentially inhibiting P-gp efflux pumps.

Protocol: Quinazolinone SNEDDS Formulation

  • Oil Phase: Capryol 90 or Peceol (Solubilizes the lipophilic drug).

  • Surfactant: Cremophor RH40 or Labrasol (High HLB > 12 to stabilize the interface).

  • Co-Surfactant: Transcutol P (Reduces interfacial tension and increases drug loading).

Step-by-Step Formulation:

  • Solubility Screening: Determine the saturation solubility of your compound in various oils, surfactants, and co-surfactants.

  • Phase Diagram Construction: Mix Oil, Surfactant, and Co-surfactant in various ratios to identify the "Nanoemulsion Region" (transparent/translucent zone).

  • Loading: Dissolve the drug in the optimized oil/surfactant mix (e.g., Oil:Surfactant:Co-surfactant = 20:50:30 ). Vortex for 5 mins; sonicate for 10 mins.

  • Characterization: Dilute 1 mL of SNEDDS in 100 mL water. Measure droplet size (Target: <100 nm) and Polydispersity Index (PDI < 0.3).

Module 2: Troubleshooting Metabolic Stability & Permeability

User Query: My compound dissolves well in DMSO/buffer but has low plasma exposure (AUC) in rats. Microsomal stability is poor.

Diagnosis: You are likely facing First-Pass Metabolism or P-gp Efflux . Quinazolinones are prone to oxidation at the C-2 and C-4 positions and are often substrates for efflux transporters.

Strategy A: Structural Modification (Medicinal Chemistry)
  • Block Metabolic Soft Spots:

    • Issue: The C-2 position is a hotspot for oxidation.

    • Fix: Introduce a blocking group (e.g., Methyl, Trifluoromethyl, or Chlorine) at C-2 to sterically hinder enzymatic approach.

    • Issue: The aromatic ring is susceptible to hydroxylation.

    • Fix: Fluorination of the phenyl ring (bioisostere for hydrogen) increases metabolic stability and lipophilicity without significantly altering steric bulk.

  • Scaffold Hopping:

    • Replace the quinazolinone core with a bioisostere like Pyridopyrimidine if the metabolic instability is inherent to the specific heterocycle fusion.

Strategy B: Formulation-Based P-gp Inhibition

If Caco-2 permeability data shows an Efflux Ratio > 2, your compound is being pumped out of the enterocytes.

  • Action: Use excipients in your SNEDDS that act as P-gp inhibitors.

  • Key Excipients: Vitamin E TPGS , Pluronic P85 , and Cremophor EL . These surfactants fluidize the enterocyte membrane and inhibit the ATPase activity of P-gp.

Visualizing the Optimization Workflow

The following diagram outlines the decision logic for selecting the correct bioavailability enhancement strategy.

Bioavailability_Decision_Tree Start Problem: Low Oral Bioavailability Check_Solubility Step 1: Check Aqueous Solubility Start->Check_Solubility Is_Soluble Is Solubility < 100 µg/mL? Check_Solubility->Is_Soluble Solubility_Issue Solubility Limited (BCS Class II/IV) Is_Soluble->Solubility_Issue Yes Permeability_Check Step 2: Check Caco-2 Permeability Is_Soluble->Permeability_Check No (Solubility is OK) Check_LogP Check LogP Solubility_Issue->Check_LogP High_LogP LogP > 3.0 Check_LogP->High_LogP SNEDDS Strategy: SNEDDS (Lipid Formulation) High_LogP->SNEDDS Yes SolidDisp Strategy: Solid Dispersion (PVP/Poloxamer) High_LogP->SolidDisp No Is_Efflux Efflux Ratio > 2? Permeability_Check->Is_Efflux Pgp_Inhibitor Strategy: Add P-gp Inhibitors (Vit E TPGS, Cremophor) Is_Efflux->Pgp_Inhibitor Yes Metabolism_Check Step 3: Check Microsomal Stability Is_Efflux->Metabolism_Check No Clearance_Issue High Clearance? Metabolism_Check->Clearance_Issue MedChem Strategy: Structural Mod (Block C-2/C-4, Fluorination) Clearance_Issue->MedChem Yes

Figure 1: Decision Matrix for troubleshooting low bioavailability in quinazolinone development.

Comparative Data: Formulation Techniques

The table below summarizes the expected impact of different techniques on quinazolinone performance.

TechniqueMechanismSuitabilityExpected Fold-Increase in Bioavailability
Micronization Increases surface areaDissolution-rate limited drugs (not solubility limited)1.5x - 2x
Solid Dispersion Amorphous state stabilization; improved wettabilityHigh melting point, crystalline compounds5x - 10x
SNEDDS Pre-dissolved state; lymphatic transport; P-gp inhibitionHighly lipophilic (LogP > 3) compounds10x - 25x
Salt Formation pH-dependent solubility increaseCompounds with ionizable groups (e.g., basic N at N-3)2x - 5x (Risk of precipitation in vivo)

FAQ: Common Experimental Issues

Q: My SNEDDS formulation becomes cloudy upon dilution. A: This indicates the emulsion is unstable or the droplet size is too large (>200 nm).

  • Fix: Increase the surfactant concentration (Surfactant/Co-surfactant ratio).

  • Fix: Switch to a surfactant with a higher HLB value (e.g., from Tween 80 to Cremophor RH40).

  • Fix: Ensure the drug loading is below the saturation limit of the pre-concentrate; precipitation may be acting as nucleation sites for instability.

Q: Solid dispersions are sticky and hard to pulverize. A: The polymer might be hygroscopic (like PVP) or the drug:polymer ratio is too low.

  • Fix: Store in a desiccator immediately after drying.

  • Fix: Add an adsorbent like Aerosil 200 (Colloidal Silicon Dioxide) during the pulverization stage to improve flow properties and reduce tackiness.

Q: How do I test if my quinazolinone is a P-gp substrate? A: Perform a bi-directional Caco-2 permeability assay. Calculate the Efflux Ratio (ER):



If 

and is reduced by adding Verapamil (a known P-gp inhibitor), your compound is a P-gp substrate.

References

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia. Link

  • National Institutes of Health (NIH). (2022). Formulation and Evaluation of SNEDDS Loaded with Original Lipophenol for the Oral Route. PubMed Central. Link

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery: Structure-Activity Relationship. Molecules. Link

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Link

  • National Institutes of Health (NIH). (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series. PubMed. Link

Optimization

Technical Support Center: Quinazolinone Synthesis &amp; Troubleshooting

The following technical guide addresses the critical failure points in quinazolinone synthesis. It is structured to provide actionable troubleshooting for researchers encountering stalled reactions, regioselectivity erro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the critical failure points in quinazolinone synthesis. It is structured to provide actionable troubleshooting for researchers encountering stalled reactions, regioselectivity errors, and purification dead-ends.

Topic: Common Pitfalls and Advanced Troubleshooting in Quinazolinone Methodologies Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The "Privileged" Scaffold Trap

Quinazolinones are termed "privileged structures" in drug discovery due to their ability to bind diverse biological targets (e.g., EGFR, PARP, VEGFR). However, this versatility comes with a synthetic cost: the scaffold is an ambident nucleophile with deceptive solubility profiles.

This guide moves beyond standard procedures to address why these reactions fail and provides self-validating protocols to ensure synthetic integrity.

Module 1: The Regioselectivity Trap (N3 vs. O4 Alkylation)

The Issue: When alkylating a 4(3H)-quinazolinone, the electrophile can attack either the Nitrogen (N3) or the Oxygen (O4).[1][2][3] Literature often misidentifies these products.[4] The Cause: The quinazolinone anion is an ambident nucleophile.[2][4] Under thermodynamic control (high temp, reversible conditions), the N-alkyl product is generally favored (amide resonance). Under kinetic control or with hard electrophiles/oxygenophilic counter-ions (Ag+), O-alkylation (imidate formation) competes.[4]

Diagnostic Protocol: The NMR Validation Check

Do not rely solely on TLC.[4] Use this definitive NMR rule to validate your regioisomer immediately after workup.

FeatureN3-Alkylated Product (Target)O4-Alkylated Product (Imidate Impurity)

C NMR (CH

attached to ring)

45 – 55 ppm

65 – 75 ppm

H NMR (CH

attached to ring)

4.0 – 5.2 ppm

5.5 – 6.0 ppm (Deshielded)
IR Carbonyl Stretch Strong C=O band (~1660 cm

)
Absent (C=N stretch only)
Troubleshooting Guide

Q: I am consistently getting O-alkylation (or a mixture). How do I force N-alkylation?

  • Solution: Switch to "Soft" conditions.

    • Base: Use Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      CO
      
      
      
      or Cs
      
      
      CO
      
      
      (avoid Ag
      
      
      CO
      
      
      or NaH if selectivity is poor).
    • Solvent: Polar aprotic solvents like DMF or NMP favor N-alkylation by solvating the cation, leaving the "soft" N-anion available.[4]

    • Temperature: Heat to 60–80°C. N-alkylation is often the thermodynamic product; heating allows O-alkylated kinetic products to rearrange or revert.[4]

Q: My reaction conversion is high, but the product is an oil that won't crystallize.

  • Cause: O-alkylated impurities often disrupt crystal packing of the N-alkylated solid.[4]

  • Fix: Treat the crude oil with dilute HCl/THF for 30 minutes. The O-alkyl imidate is acid-labile and will hydrolyze back to the starting material, while the N-alkyl amide is stable.[4] Wash with base to remove the hydrolyzed starting material.[4]

Regioselectivity Start Quinazolinone Anion PathN N3-Attack (Soft) Start->PathN Polar Aprotic (DMF) Soft Base (K2CO3) PathO O4-Attack (Hard) Start->PathO Silver Salts (Ag+) Hard Electrophiles ProdN N-Alkyl Product (Thermodynamic) 13C: 45-55 ppm PathN->ProdN ProdO O-Alkyl Product (Kinetic) 13C: 65-75 ppm PathO->ProdO ProdO->ProdN Rearrangement (Heat)

Caption: Divergent pathways of quinazolinone alkylation. N-alkylation is thermodynamically favored in polar aprotic solvents.[4]

Module 2: The "Stalled" Intermediate (MCR Failures)

The Issue: In Multi-Component Reactions (e.g., Isatoic anhydride + Aldehyde + Amine), the reaction isolates a "dihydro" intermediate or fails to incorporate the amine. The Cause: The formation of the iminium ion (between aldehyde and amine) is often the rate-determining step.[4] If the amine is non-nucleophilic (e.g., anilines with electron-withdrawing groups), the isatoic anhydride reacts with the aldehyde or itself before the imine forms.[4]

Optimization Protocol: Pre-Formation Strategy

Instead of a "one-pot dump," use a telescoped approach.

  • Step A: Mix Aldehyde (1.0 eq) + Amine (1.0 eq) + Catalyst (e.g., 10 mol% Sulfamic acid or Iodine) in Ethanol.

  • Checkpoint: Stir for 30 mins. Ensure imine formation (color change/TLC).[4]

  • Step B: Add Isatoic Anhydride (1.0 eq).[4]

  • Step C: Heat to reflux.[4]

Q: Why is my product mass M+2 (Dihydroquinazolinone)?

  • Reason: The cyclization forms a dihydro-intermediate.[4] It requires oxidative dehydrogenation to aromatize.[4]

  • Fix:

    • Aerobic: Open the flask to air.

    • Chemical: Add 10 mol% I

      
        or DMSO  (as solvent and oxidant) to drive the aromatization.
      
    • Catalytic: If using metal catalysis (CuI), ensure O

      
       availability (balloon).
      

Module 3: The Solubility & Purification Nightmare

The Issue: Quinazolinones are notorious for being insoluble in water, ether, and hexane, but sparingly soluble in alcohols and highly soluble in DMSO/DMF. This makes aqueous extraction (workup) messy and column chromatography difficult (streaking).

The "Precipitation Workup" (Chromatography-Free)

Avoid liquid-liquid extraction for simple quinazolinones.[4]

  • Quench: Pour the reaction mixture (usually DMF or EtOH) slowly into 10 volumes of ice-cold water with vigorous stirring.

  • Wait: Let it stand for 30 minutes. The hydrophobic quinazolinone should precipitate.[4]

  • Filter: Vacuum filter the solid.[4][5]

  • The "Sticky Solid" Fix: If the product oils out or forms a sticky gum instead of a powder:

    • Dissolve the gum in a minimum amount of hot Ethanol or Methanol.[4]

    • Sonicate.[4][6]

    • Add Diethyl Ether dropwise until cloudy.[4]

    • Cool to -20°C.

Q: My product is stuck in DMSO/DMF. How do I remove the solvent?

  • Don't rotovap DMSO. It requires high heat which degrades sensitive functionalities.[4]

  • Lyophilization: If you have access, freeze-dry.

  • The "Wash" Trick: Dissolve the crude in EtOAc (if soluble).[4] Wash 5x with 5% LiCl (aq) .[4] Lithium chloride increases the surface tension of water and pulls DMF/DMSO out of the organic layer much more effectively than brine or water alone.[4]

Module 4: Metal-Catalyzed Cross-Coupling Pitfalls

The Issue: Using metal catalysts (Cu, Pd) to build the core (e.g., Cu-catalyzed reaction of 2-halobenzamides) often results in low yields due to catalyst poisoning by the product itself.[4] The Mechanism: The quinazolinone Nitrogen (N3) is a potent ligand.[4] It coordinates to the metal center, shutting down the catalytic cycle.[4]

CatalystPoisoning Cat Active Catalyst (Cu/Pd) Cycle Catalytic Cycle Cat->Cycle Substrate Substrates Substrate->Cycle Product Quinazolinone Product Product->Cat Product Inhibition (N3-Metal Binding) Cycle->Product

Caption: Product inhibition loop where the synthesized quinazolinone sequesters the metal catalyst.

Troubleshooting Guide

Q: The reaction starts fast but stops at 50% conversion.

  • Fix 1 (Ligand): Use a strongly binding bidentate ligand (e.g., 1,10-phenanthroline for Cu, Xantphos for Pd) that outcompetes the quinazolinone product for the metal center.

  • Fix 2 (Loading): Standard 5 mol% loading is often insufficient.[4] Increase to 10–15 mol% if product inhibition is suspected.[4]

References

  • Kim, K. E., et al. (2024). "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation." Organic & Biomolecular Chemistry. Link

  • Adib, M., Sheikhi, E., & Bijanzadeh, H. R. (2012).[7][8] "One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines." Synlett. Link

  • Kirinde Arachchige, P. T., & Yi, C. S. (2019).[9] "Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction." Organic Letters. Link[4]

  • Auton, V. K., et al. (2020).[1] "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal. Link

  • Hildebrand, P., et al. (2011). "N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides." Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting

Enhancing the selectivity of 2-Methyl-6-nitro-3H-quinazolin-4-one

Topic: Enhancing the Selectivity of 2-Methyl-6-nitro-3H-quinazolin-4-one Ticket ID: QNZ-6N-OPT-2024 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Selectivity of 2-Methyl-6-nitro-3H-quinazolin-4-one Ticket ID: QNZ-6N-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Selectivity Paradox

Welcome to the Quinazolinone Technical Support Center. You are likely here because 2-methyl-6-nitro-3H-quinazolin-4-one (referred to hereafter as 6-MNQ ) is a "privileged scaffold"—it binds to everything from PARP enzymes to kinases and DNA gyrase.

The Problem: Its "privileged" nature is also its flaw. It lacks selectivity. The Solution: Enhancing selectivity requires a two-tiered approach:

  • Synthetic Selectivity: Ensuring you are manufacturing the pure 6-nitro regioisomer, avoiding the 7-nitro or 8-nitro impurities common in direct nitration.

  • Biological Selectivity: Utilizing the reactive C2-methyl "handle" to introduce pharmacophores that discriminate between protein targets (e.g., PARP-1 vs. PARP-2).

Below are the troubleshooting guides and protocols designed to resolve these specific bottlenecks.

Module 1: Synthetic Selectivity (Regiochemical Purity)

User Issue:

"I tried nitrating 2-methyl-4(3H)-quinazolinone directly, but HPLC shows a mixture of isomers (6-nitro, 7-nitro, and 8-nitro) that are impossible to separate."

Root Cause Analysis:

Direct electrophilic aromatic substitution on the quinazolinone core is governed by the directing effects of the fused benzene ring. While the 6-position is favored, the electron-withdrawing nature of the pyrimidinone ring deactivates the system, requiring harsh conditions that promote non-selective nitration at the 7 and 8 positions.

Corrective Protocol: The Retrosynthetic "Benzoxazinone" Route

Do not nitrate the scaffold. Construct the scaffold around the nitro group. This guarantees 100% regioselectivity for the 6-position.

The Workflow:

  • Start: 2-Amino-5-nitrobenzoic acid (5-nitroanthranilic acid).

  • Cyclize: React with acetic anhydride to form the benzoxazinone intermediate.

  • Condense: React with ammonia (or primary amine) to open the ring and recyclize to the quinazolinone.

Step-by-Step Protocol (Self-Validating)
StepReagent/ConditionObservation (Validation)Troubleshooting
1. Activation 5-nitroanthranilic acid + Acetic Anhydride (Reflux, 2h)Solid dissolves, then precipitate forms (benzoxazinone).If no precipitate, concentrate solvent. Do not add water yet (hydrolysis risk).
2. Isolation Cool to 0°C, filter, wash with dry hexane.Product should be a pale yellow/beige solid .Critical: IR should show shift from acid C=O (1680 cm⁻¹) to lactone C=O (~1750 cm⁻¹).
3. Amidation Benzoxazinone + Formamide or NH₄OAc (Reflux).Reaction mixture turns deep yellow/orange.If using NH₄OH, keep temp <100°C to avoid ring opening without closure.
4. Purity Check TLC (CHCl₃:MeOH 9:1).Single spot (Rf ~0.4-0.6).If multiple spots, unreacted benzoxazinone is present. Increase reaction time.
Visualizing the Pathway

SyntheticSelectivity SM 2-Amino-5-nitrobenzoic Acid (Starting Material) Int Benzoxazinone Intermediate (Reactive Lactone) SM->Int Ac2O, Reflux (Cyclodehydration) Impurity 7/8-Nitro Isomers (Avoided) SM->Impurity Direct Nitration (DO NOT USE) Prod 2-Methyl-6-nitro-3H-quinazolin-4-one (Pure Regioisomer) Int->Prod NH4OAc or NH3 (Ring Expansion)

Figure 1: The "Benzoxazinone Route" ensures the nitro group is locked at the C6 position by starting with 5-nitroanthranilic acid, bypassing the selectivity issues of direct nitration.

Module 2: Biological Selectivity (SAR Enhancement)

User Issue:

"My compound binds to the target (e.g., PARP), but it also inhibits other enzymes. How do I make it more selective?"

Root Cause Analysis:

The 6-MNQ core is a "head" group that mimics nicotinamide (in PARP) or ATP (in kinases). To achieve selectivity, you must attach a "tail" that probes the specific hydrophobic pockets of your target enzyme.

The "Active Methyl" Solution

The methyl group at C2 is acidic due to the electron-withdrawing imine (-C=N-) system. It can be deprotonated to condense with aromatic aldehydes, forming styryl-quinazolinones . This extends the conjugation and creates a rigid arm to reach distant binding pockets.

FAQ: How to Functionalize the C2-Methyl Group?

Q: Which aldehydes provide the best selectivity?

  • For Anti-Tubulin/Antimitotic: Use 3,4,5-trimethoxybenzaldehyde. The resulting styryl derivative mimics Combretastatin A-4.

  • For Kinase Selectivity: Use 4-dimethylaminobenzaldehyde or heteroaromatic aldehydes (pyridine/furan).

  • For PARP Selectivity: Often requires reducing the C6-nitro to an amine and attaching a bulky amide, rather than modifying the C2-methyl.

Protocol: Microwave-Assisted Styryl Condensation

Traditional reflux takes 24+ hours. Use this accelerated method.

  • Mix: 1 eq. 6-MNQ + 1.2 eq. Aromatic Aldehyde + 5 eq. Acetic Anhydride.[1][2][3]

  • Catalyst: Add catalytic amount of anhydrous ZnCl₂ (Lewis acid).

  • Heat: Microwave irradiation at 140°C for 15-20 mins.

  • Workup: Pour into ice water. The product precipitates as a highly colored (yellow/red) solid due to extended conjugation.

Visualizing the SAR Logic

SAR_Logic cluster_C2 C2 Position (The Tail) cluster_C6 C6 Position (The Head) Core 6-MNQ Core (Scaffold) C2_Mod Styryl Condensation (Aldehyde Reaction) Core->C2_Mod Active Methyl Reactivity C6_Mod Nitro Reduction -> Amide Core->C6_Mod Functional Group Interconversion Selectivity1 Kinase/Tubulin Specificity (Hydrophobic Pocket Access) C2_Mod->Selectivity1 Selectivity2 PARP-1 vs PARP-2 (H-Bonding Network) C6_Mod->Selectivity2

Figure 2: Strategic functionalization points. The C2-methyl group allows for "tail" extension (styryl derivatives) to probe hydrophobic pockets, while C6 modification alters the hydrogen-bonding "head."

Module 3: Solubility & Handling (The Hidden Variable)

User Issue:

"I cannot get the compound to dissolve in DMSO for biological assays. It precipitates immediately upon dilution."

Troubleshooting Guide: Solubility

Quinazolinones are notorious for "brick-dust" insolubility due to strong intermolecular


-

stacking and H-bonding.
Solvent SystemSolubility RatingApplication
DMSO (Pure) High (>10 mM)Stock solutions only.
DMSO + PBS (1:9) Very LowAvoid. Causes immediate crash-out.
DMSO + PEG300 + Water ModerateRecommended for in vivo IP injection. Ratio: 10:40:50.
DMF HighGood for synthetic reactions, bad for biology (toxic).

Pro-Tip for Assay Prep: If your compound crashes out in the assay buffer:

  • Pre-dissolve the compound in DMSO.

  • Add Poloxamer 407 (0.5% w/v) or Tween 80 to the aqueous buffer before adding the DMSO stock. This creates a micellar suspension that prevents precipitation.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Connolly, D. J., et al. (2005). Synthesis of quinazolinones and quinazolines. Tetrahedron, 61(43), 10153-10202.

  • Kulkarni, S. S., et al. (2010). Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6540-6550.

  • Al-Omary, F. A., et al. (2010). Novel 6-substituted quinazolin-4(3H)-one derivatives: Synthesis, antimicrobial, and anti-inflammatory evaluation. Molecules, 15(7), 4711-4730.

  • MedChemExpress. (2024). 4(3H)-Quinazolinone Solubility & Handling Guide.

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one. This guide is designed for researchers and drug development professionals encountering challenges in this synthetic pathw...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one. This guide is designed for researchers and drug development professionals encountering challenges in this synthetic pathway. My approach is to move beyond simple procedural lists and delve into the chemical reasoning behind common failures, providing you with robust, field-tested solutions.

The synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one is fundamentally a two-stage process. First, the construction of the core heterocyclic system, 2-Methyl-3H-quinazolin-4-one. Second, the electrophilic nitration of this core. Failures can occur at either stage, and success hinges on understanding the nuances of each transformation.

Overall Synthetic Workflow

The logical flow of the synthesis is critical to understand before troubleshooting. The pathway involves creating the quinazolinone core and then functionalizing it.

G cluster_0 Part A: Quinazolinone Core Synthesis cluster_1 Part B: Electrophilic Nitration A Anthranilic Acid (Starting Material) C Intermediate: 2-Methyl-3,1-benzoxazin-4-one A->C Acetylation & Cyclization (Reflux) B Acetic Anhydride B->C E 2-Methyl-3H-quinazolin-4-one (Core Structure) C->E Ammonolysis & Rearrangement D Ammonia Source (e.g., NH4OAc, Formamide) D->E G 2-Methyl-6-nitro-3H-quinazolin-4-one (Final Product) E->G Nitration (Strict Temp. Control) F Nitrating Mixture (HNO3 / H2SO4) F->G Electrophilic Aromatic Substitution

Caption: General two-part workflow for synthesizing the target compound.

FAQs: Foundational Questions

Q1: What are the most common synthetic routes to the 2-Methyl-3H-quinazolin-4-one core?

A1: There are several reliable methods. The most prevalent involves the cyclization of anthranilic acid with acetic anhydride to form an intermediate 2-methyl-3,1-benzoxazin-4-one, which is then treated with an ammonia source to yield the quinazolinone.[1][2] Alternative one-pot methods include heating anthranilic acid directly with acetamide or thioacetamide at high temperatures (210–220 °C).[3][4] For milder conditions, reacting anthranilamide with triethylorthoacetate under reflux is also effective.[5]

Q2: Why is the nitration step so sensitive?

A2: The nitration of an existing heterocyclic system is a delicate balance. The quinazolinone ring is moderately activated, but the reaction conditions required for nitration (concentrated nitric and sulfuric acids) are harsh. The key challenges are:

  • Controlling Regioselectivity: The electron-donating nature of the amide nitrogen and the benzene ring directs the incoming nitro group. The 6-position is electronically favored, but side reactions can produce the 8-nitro isomer or dinitrated products if conditions are not optimal.

  • Preventing Degradation: The strong acid and oxidative environment can lead to charring or decomposition of the quinazolinone ring, especially if the temperature is not strictly controlled.

  • Reaction Kinetics: The reaction is highly exothermic. A slow, controlled addition of the nitrating agent is essential to prevent a runaway reaction.

Troubleshooting Guide - Part A: Synthesis of 2-Methyl-3H-quinazolin-4-one (The Core)

Problem 1: Low to no yield of the quinazolinone core. TLC shows only starting material (anthranilic acid).

Q: I refluxed anthranilic acid and acetic anhydride, then added ammonia, but my reaction didn't work. What went wrong?

A: This is a classic issue of incomplete initial cyclization or hydrolysis. Let's break down the causality.

  • Pillar of Causality (Expertise): The first step, forming the 2-methyl-3,1-benzoxazin-4-one intermediate, is a dehydration reaction that requires sufficient heat and time to go to completion. If this intermediate is not formed efficiently, the subsequent addition of ammonia will not yield the desired product. Furthermore, both the starting material and the benzoxazinone intermediate are susceptible to hydrolysis if water is present.

  • Self-Validating Protocol (Trustworthiness):

    ParameterStandard ConditionTroubleshooting ActionRationale
    Reagents Anhydrous Acetic AnhydrideUse a freshly opened bottle or distill before use.Acetic anhydride readily hydrolyzes to acetic acid, which is ineffective for this cyclization.
    Temperature Reflux (~140 °C)Ensure the reaction mixture is vigorously refluxing.The reaction requires sufficient thermal energy to drive the dehydration and cyclization.
    Reaction Time 2-4 hoursExtend reflux time to 5-6 hours and monitor by TLC.Incomplete conversion is a common issue. The reaction needs to be driven to completion.
    Moisture Anhydrous conditionsUse oven-dried glassware and a drying tube.Water will hydrolyze the anhydride and the benzoxazinone intermediate, preventing the reaction.
  • Detailed Experimental Protocol (Confirmation):

    • Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

    • Add anthranilic acid (1 eq.) and acetic anhydride (3-4 eq.).

    • Heat the mixture to a steady reflux for 4 hours. The solution should become clear.

    • Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc). The spot for anthranilic acid should disappear, replaced by a new spot for the benzoxazinone intermediate.

    • Cool the mixture to room temperature. Remove excess acetic anhydride under reduced pressure.

    • Add an ammonia source (e.g., dissolve the residue in ethanol and add ammonium acetate) and reflux for another 2 hours until the product precipitates.

Troubleshooting Guide - Part B: Nitration of 2-Methyl-3H-quinazolin-4-one

This is the most critical and error-prone step. Success depends almost entirely on rigorous temperature control.

Problem 2: The reaction mixture turned black/tarry upon adding the nitrating mixture.

Q: I tried to nitrate my 2-Methyl-3H-quinazolin-4-one, but the solution decomposed violently. How can I prevent this?

A: This indicates a runaway reaction, a common and dangerous issue in nitrations.

  • Pillar of Causality (Expertise): The nitration reaction is highly exothermic. The sulfuric acid protonates the nitric acid to form the highly reactive nitronium ion (NO₂⁺). If the heat generated by the reaction is not dissipated effectively, the reaction rate increases exponentially, leading to rapid temperature elevation and decomposition of the organic material. The quinazolinone ring cannot withstand high temperatures in this aggressive acidic and oxidizing medium.

  • Self-Validating Protocol (Trustworthiness):

ParameterCritical ConditionTroubleshooting ActionRationale
Temperature 0-5 °C (Strictly) Use an ice-salt bath for cooling. Ensure the internal thermometer never exceeds 5 °C.Prevents runaway kinetics and decomposition. Maintains control over the reaction rate.
Addition Rate Dropwise over 30-60 minAdd the pre-chilled nitrating mixture very slowly via a dropping funnel.Allows the cooling bath to dissipate the heat generated from each drop before the next is added.
Stirring Vigorous mechanical stirringUse an overhead stirrer if possible. A magnetic stir bar may not be sufficient for viscous H₂SO₄ mixtures.Ensures even heat distribution and prevents localized "hot spots" where decomposition can initiate.
Reagent Order Add substrate to H₂SO₄, then add nitrating mixDissolve the quinazolinone in cold, concentrated H₂SO₄ first. Then, add the pre-mixed and pre-chilled nitrating mixture (HNO₃/H₂SO₄).This ensures the substrate is fully protonated and dissolved, promoting a smooth reaction when the nitrating agent is introduced.

Problem 3: Low yield of the desired 6-nitro product. TLC/NMR shows multiple spots/products.

Q: My nitration worked, but I got a very low yield and my NMR is messy. What are the likely side products and how can I avoid them?

A: A messy product profile points to a loss of regioselectivity or over-nitration.

  • Pillar of Causality (Expertise): While the 6-position is electronically favored, the energy difference between substitution at the 6- and 8-positions is not insurmountable. Higher temperatures provide the activation energy needed to form the less-favored 8-nitro isomer. If the reaction is left too long or at too high a temperature, a second nitration can occur, yielding dinitro products.

  • Troubleshooting Logic Diagram (Authoritative Grounding):

G start Low Yield & Multiple Products in Nitration Step check_temp Was temperature kept below 5°C at all times? start->check_temp check_time Was reaction time limited to 1-2 hours? check_temp->check_time Yes high_temp Result: Mixture of 6-nitro and 8-nitro isomers. Action: Repeat with ice-salt bath and strict monitoring. check_temp->high_temp No check_ratio Was HNO3 used in slight excess (~1.1 eq)? check_time->check_ratio Yes long_time Result: Dinitrated products formed. Action: Repeat and quench reaction after 1 hour post-addition. check_time->long_time No high_hno3 Result: Over-nitration and degradation. Action: Recalculate stoichiometry. Use only a slight excess of HNO3. check_ratio->high_hno3 No success Solution: Improved Regioselectivity & Yield check_ratio->success Yes high_temp->success long_time->success high_hno3->success

Caption: Decision tree for troubleshooting poor selectivity in nitration.

  • Detailed Experimental Protocol (Nitration):

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Methyl-3H-quinazolin-4-one (1 eq.) in concentrated H₂SO₄ (approx. 4 mL per gram of substrate) at room temperature.

    • Cool the flask in an ice-salt bath to 0 °C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq.) to concentrated H₂SO₄ (1.5 eq.). Cool this mixture to 0 °C.

    • Add the cold nitrating mixture dropwise to the stirred quinazolinone solution, ensuring the internal temperature never rises above 5 °C . This addition should take 30-60 minutes.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional hour.

    • Quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring.

    • The product should precipitate as a pale yellow solid. Filter, wash thoroughly with cold water until the washings are neutral, and dry.

    • Recrystallize from a suitable solvent like ethanol or acetic acid.

Part C: Product Characterization

Q: How can I be sure I have successfully synthesized 2-Methyl-6-nitro-3H-quinazolin-4-one?

A: Confirmation requires spectroscopic analysis. Compare your data against established values.

  • Data Summary Table:

Analysis2-Methyl-3H-quinazolin-4-one (Intermediate)2-Methyl-6-nitro-3H-quinazolin-4-one (Product)Rationale for Change
¹H NMR Aromatic protons typically δ 7.5-8.2 ppm. Methyl singlet ~δ 2.4 ppm.Aromatic signals shift downfield due to the electron-withdrawing NO₂ group. Expect signals > δ 8.5 ppm. Methyl singlet remains ~δ 2.5 ppm.The nitro group deshields the protons on the aromatic ring, causing a downfield shift.
¹³C NMR Carbonyl carbon ~δ 162 ppm.Carbonyl carbon may shift slightly. C-NO₂ carbon signal will be present.The electronic environment of the entire ring system is altered by the strongly deactivating nitro group.
Mass Spec [M+H]⁺ = 161.07[M+H]⁺ = 206.05The mass increases by 45.0, corresponding to the addition of a nitro group (NO₂) and loss of a proton (H).
IR (KBr) C=O stretch ~1680 cm⁻¹, N-H stretch ~3200-3400 cm⁻¹Asymmetric and symmetric NO₂ stretches appear at ~1530 cm⁻¹ and ~1350 cm⁻¹. C=O and N-H stretches remain.The appearance of two strong, characteristic peaks for the nitro group is definitive proof of nitration.

References

  • Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium.The Royal Society of Chemistry.
  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.DergiPark.
  • CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID.Unknown Source.
  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY.Unknown Source.
  • Synthesis of quinazolinones.Organic Chemistry Portal.
  • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2 - Semantic Scholar.Semantic Scholar.
  • Synthesis of some new tricyclic 4(3H)
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).Taylor & Francis.
  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino].Der Pharma Chemica.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity.SciSpace.

Sources

Troubleshooting

Strategies to improve the pharmacokinetic properties of 2-Methyl-6-nitro-3H-quinazolin-4-one

Technical Support Center: 2-Methyl-6-nitro-3H-quinazolin-4-one A Guide for Drug Development Professionals Welcome to the technical support center for 2-Methyl-6-nitro-3H-quinazolin-4-one. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-6-nitro-3H-quinazolin-4-one

A Guide for Drug Development Professionals

Welcome to the technical support center for 2-Methyl-6-nitro-3H-quinazolin-4-one. This guide is designed for researchers and scientists actively working on this compound or its derivatives. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, troubleshooting-focused answers to common challenges encountered during development, with a strong emphasis on improving its pharmacokinetic (PK) profile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We've synthesized 2-Methyl-6-nitro-3H-quinazolin-4-one, but our initial in vivo screens show very low oral bioavailability. What are the likely causes and how can we address this?

A1: Core Rationale & Troubleshooting Strategy

Low oral bioavailability for a compound like this typically stems from two primary challenges: poor aqueous solubility and rapid first-pass metabolism. The quinazolinone core is a relatively planar, rigid structure which often leads to poor solubility, while the 6-nitro group is a major metabolic liability.[1]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Before any chemical modification, you must establish a baseline. Key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential.[2][3][4]

    • Aqueous Solubility: Determine the kinetic and thermodynamic solubility. Poor solubility is a very common issue with quinazolinone derivatives.[1]

    • LogD at pH 7.4: This measures the compound's lipophilicity at physiological pH, which influences its ability to cross cell membranes.

    • Permeability: Use a Caco-2 or PAMPA assay to assess its ability to passively diffuse across an intestinal cell-like barrier.

  • Assess Metabolic Stability:

    • Incubate the compound with human and rodent liver microsomes. The presence of the nitroaromatic group makes it susceptible to rapid reduction by enzymes like cytochrome P450 reductase.[5][6] This is a critical experiment to confirm the metabolic fate.

The diagram below outlines the initial assessment workflow.

cluster_0 Initial PK Assessment Workflow Start Parent Compound: 2-Methyl-6-nitro-3H-quinazolin-4-one P_Chem Physicochemical Profiling (Solubility, LogD) Start->P_Chem ADME_vitro In Vitro ADME Assays (Permeability, Metabolic Stability) P_Chem->ADME_vitro Analyze Analyze Data: Identify Liabilities ADME_vitro->Analyze Problem_Sol Poor Solubility? Analyze->Problem_Sol Problem_Met Rapid Metabolism? Analyze->Problem_Met Problem_Sol->Problem_Met No Strategy_Sol Implement Solubility Enhancement Strategy Problem_Sol->Strategy_Sol Yes Problem_Met->Strategy_Sol No Strategy_Met Implement Metabolic Stability Strategy Problem_Met->Strategy_Met Yes

Caption: Initial workflow for identifying pharmacokinetic liabilities.

Q2: Our metabolic stability assays confirm rapid clearance, and we suspect toxicity. Is the 6-nitro group the primary culprit?

A2: Yes, this is highly likely.

The aromatic nitro group is a well-known structural alert in medicinal chemistry.[7][8][9] Its presence is strongly associated with toxicity due to its metabolic bioactivation.

Mechanism of Toxicity:

  • Bioreduction: The nitro group (-NO₂) can be reduced by various intracellular reductases to form highly reactive intermediates, including the nitroso (-NO) and hydroxylamino (-NHOH) species.[5][6][8]

  • Reactive Intermediates: The hydroxylamino intermediate is particularly problematic. It is electrophilic and can covalently bind to nucleophilic macromolecules like DNA and proteins, leading to mutagenicity, genotoxicity, and idiosyncratic toxicity.[7][9]

  • Futile Cycling: Under aerobic conditions, the initial one-electron reduction product, the nitro radical anion, can be re-oxidized back to the parent nitro compound by molecular oxygen, generating superoxide anions. This "futile cycling" leads to oxidative stress.[5]

Given these risks, the primary strategy should be to replace the nitro group .

cluster_1 Metabolic Bioactivation of Nitro Group Parent Ar-NO₂ (Parent Nitro Compound) Radical Ar-NO₂⁻˙ (Nitro Radical Anion) Parent->Radical 1e⁻ reduction (e.g., P450 Reductase) Nitroso Ar-NO (Nitroso Intermediate) Radical->Nitroso further reduction Ox_Stress Futile Cycling (Generates Superoxide) Radical->Ox_Stress Hydroxylamino Ar-NHOH (Hydroxylamino Intermediate) [REACTIVE/TOXIC] Nitroso->Hydroxylamino further reduction Amine Ar-NH₂ (Amine Metabolite) Hydroxylamino->Amine further reduction Toxicity Covalent Binding to Macromolecules (DNA, Protein) TOXICITY Hydroxylamino->Toxicity

Caption: The reductive metabolic pathway of aromatic nitro compounds.

Q3: What are the most effective medicinal chemistry strategies to replace the 6-nitro group while preserving biological activity?

A3: Bioisosteric Replacement.

The goal is to substitute the nitro group with a different functional group that mimics its key electronic and steric properties but is metabolically stable. This is a classic strategy in drug design known as bioisosteric replacement.[10]

Recommended Bioisosteres for an Aromatic Nitro Group:

BioisostereGroupRationale & ConsiderationsPotential Impact
Cyano -CNStrong electron-withdrawing group, similar in size. Generally metabolically stable. A very common and effective replacement.Can improve metabolic stability significantly.
Trifluoromethyl -CF₃Strong electron-withdrawing group, but larger. Highly metabolically stable. Can increase lipophilicity (LogP).[11][12]Excellent for blocking metabolism; may require balancing solubility.
Methylsulfonyl -SO₂MeStrong electron-withdrawing group, can act as a hydrogen bond acceptor. Generally stable.Often improves both stability and solubility.
Trifluoromethoxy -OCF₃Lipophilic electron-withdrawing group. Can improve metabolic stability and cell permeability.A good option to modulate lipophilicity and electronics.

Experimental Workflow:

  • Design & Synthesize: Create a small library of analogues, each containing one of the bioisosteric replacements at the 6-position of the quinazolinone core.

  • Re-evaluate Potency: Screen the new analogues in your primary biological assay to ensure that the modification has not abolished the desired activity. Structure-activity relationship (SAR) studies have shown that substitutions at the 6-position of the quinazolinone ring are significant for pharmacological activity.[13]

  • Profile In Vitro ADME: Subject the most potent new analogues to the same panel of in vitro ADME assays (metabolic stability, solubility, permeability) as the parent compound.

  • Compare Data: Directly compare the PK properties of the new analogues to the original 2-Methyl-6-nitro-3H-quinazolin-4-one to select the most promising candidate for in vivo studies.

Q4: Our lead compound still has suboptimal solubility even after modifying the nitro group. What formulation strategies can we try for early-stage in vivo studies?

A4: For preclinical studies, several formulation strategies can rapidly improve exposure without requiring extensive medicinal chemistry.

These approaches focus on enhancing the dissolution rate and apparent solubility of the compound.[14][15][16][17]

Effective Formulation Approaches:

StrategyDescriptionWhen to Use
Co-solvents Using a mixture of water-miscible solvents (e.g., PEG-400, propylene glycol, ethanol) and surfactants (e.g., Tween 80, Cremophor EL) to create a solution.[16]Quickest method for early toxicology and efficacy studies. Good for IV or oral gavage.
Amorphous Solid Dispersions The drug is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC). This prevents crystallization and presents the drug in a higher energy, more soluble amorphous state.[15]Excellent for oral formulations. Can significantly enhance bioavailability for BCS Class II compounds.
Lipid-Based Formulations The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) form fine emulsions in the gut, increasing the surface area for absorption.[17]Very effective for highly lipophilic compounds.
Particle Size Reduction Micronization or nanonization increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.A well-established physical modification technique applicable to many poorly soluble drugs.[14]

Starting Point Recommendation: Begin with a simple co-solvent system for initial animal studies. A common starting formulation is 10% DMSO, 40% PEG-400, and 50% water. If this fails to provide adequate exposure, progressing to an amorphous solid dispersion is a robust next step.

Protocols & Methodologies

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic clearance of a test compound by liver microsomal enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive control compound (e.g., Verapamil, Testosterone)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

  • 96-well incubation plate and sealing mat

  • LC-MS/MS system

Methodology:

  • Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and HLM (final concentration typically 0.5-1.0 mg/mL).

  • Prepare Compound Plate: In the 96-well plate, add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Add the HLM master mix to the compound plate. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point. Immediately remove an aliquot and quench it in a separate plate containing cold acetonitrile with an internal standard.

  • Time Course Sampling: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the acetonitrile plate.

  • Sample Processing: Once all time points are collected, seal the plate, vortex, and centrifuge to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022).
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.).
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry. [Link]

  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Formulation strategies for poorly soluble drugs. (2025).
  • Metabolism of Nitroaromatic Compounds. (n.d.). Drug Metabolism Reviews.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • In Vitro ADME Assays and Services. (n.d.).
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed. [Link]

  • Nitro bioisosteres. (n.d.). Cambridge MedChem Consulting.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025).
  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.).
  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • Nitro-Group-Containing Drugs. (n.d.). Journal of Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Methyl-6-nitro-3H-quinazolin-4-one and Other Prominent Quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential. This guide provides a comprehensive, in-depth comparison of 2-Methyl-6-nitro-3H-quinazolin-4-one with other notable quinazolinone derivatives that have made a significant impact in various therapeutic areas. By examining their synthesis, biological activities, and mechanisms of action, supported by experimental data, this document aims to equip researchers with the critical insights needed to navigate the chemical space of quinazolinones and inform future drug discovery efforts.

Introduction to the Quinazolinone Core

The quinazolinone core, a bicyclic heteroaromatic system, is the foundation for a multitude of compounds with a broad spectrum of pharmacological activities. This diversity arises from the numerous possibilities for substitution on the quinazolinone ring, which allows for the fine-tuning of physicochemical properties and biological targets.[1] The inherent drug-like properties of this scaffold have led to the development of several clinically successful drugs and a vast library of compounds with potential therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[2][3]

This guide will focus on a comparative analysis of four key quinazolinone derivatives, each representing a distinct area of pharmacological activity:

  • 2-Methyl-6-nitro-3H-quinazolin-4-one: A derivative with notable antimicrobial properties.

  • Methaqualone: A well-known sedative-hypnotic and anticonvulsant.

  • Afloqualone: A centrally acting muscle relaxant with anticonvulsant effects.

  • Gefitinib: A targeted anticancer agent.

Synthesis of the Quinazolinone Scaffold

The synthesis of the quinazolinone core is a well-established area of organic chemistry, with numerous methods available for its construction. A common and versatile approach involves the condensation of anthranilic acid or its derivatives with an appropriate reagent to form the pyrimidine ring.

General Synthesis of 2-Methyl-3H-quinazolin-4-ones

A prevalent method for synthesizing 2-methyl-quinazolin-4-ones involves a two-step process. First, anthranilic acid is cyclized with acetic anhydride to form a benzoxazinone intermediate. This intermediate is then reacted with various amines to yield the desired 2-methyl-3-substituted-quinazolin-4-one.[4]

Experimental Protocol: Synthesis of Methyl 2-(2-phenoxyacetamido)benzoate (A precursor for some quinazolinones)

  • To a cooled solution of methyl anthranilate (15 mmol) in dry ether (50 mL), add a solution of 2-phenoxyacetylchloride (10 mmol) in dry ether (10 mL) dropwise.

  • Stir the reaction mixture at room temperature (25-30 °C) for 24 hours.

  • Filter the reaction mixture.

  • Extract the filtrate with dilute HCl (3 x 20 mL), wash with water, and then extract with 10% sodium hydroxide (3 x 20 mL).

  • Wash the organic layer with water, filter over anhydrous sodium sulfate, and evaporate the solvent.

  • Crystallize the resulting solid from ethanol to obtain the pure product.[4]

Comparative Analysis of Biological Activities

The true value of the quinazolinone scaffold lies in the diverse biological activities exhibited by its derivatives. The following sections provide a comparative overview of the pharmacological profiles of our selected compounds, supported by available experimental data.

Antimicrobial Activity: A Focus on 2-Methyl-6-nitro-3H-quinazolin-4-one

2-Methyl-6-nitro-3H-quinazolin-4-one has demonstrated significant potential as an antimicrobial agent. The presence of the nitro group at the 6-position is a key structural feature that appears to contribute to its activity.

Table 1: Comparative Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget OrganismActivity MetricValueReference
2-Methyl-6-nitro-3H-quinazolin-4-one Escherichia coliZone of InhibitionNot specified, but described as "excellent"[5]
Pseudomonas aeruginosaZone of InhibitionNot specified, but described as "excellent"[5]
Aspergillus nigerZone of InhibitionNot specified, but described as "excellent"[5]
Candida albicansZone of InhibitionNot specified, but described as "excellent"[5]
Other Quinazolinone Derivatives Staphylococcus aureusMIC0.03 µg/mL (for compound 27)[6]
Escherichia coliMIC>128 µg/mL (for compound 27)[6]

Causality Behind Experimental Choices: The antimicrobial activity of quinazolinone derivatives is often evaluated using standard microbiological techniques such as the disk diffusion method or by determining the Minimum Inhibitory Concentration (MIC). The choice of test organisms, including both Gram-positive and Gram-negative bacteria, as well as fungal strains, is crucial to assess the spectrum of activity. The inclusion of standard antibiotics as positive controls allows for a direct comparison of potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 1.5 × 10⁸ CFU/mL) from a fresh culture, adjusting the turbidity to the 0.5 McFarland standard.

  • Preparation of Test Compounds: Dissolve the synthesized quinazolinone derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations (e.g., 512 to 32 µg/mL).

  • Microplate Assay: In a 96-well microplate, add a specific volume of Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) to each well. Add the diluted test compounds to the wells. Finally, add the standardized inoculum to each well, except for the negative control wells. Include wells for growth control (media and inoculum) and positive control (media, inoculum, and a standard antibiotic like ciprofloxacin or ketoconazole).

  • Incubation: Cover the plates and incubate at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or with the aid of an indicator dye like Alamar Blue, where a color change indicates microbial growth.[7]

  • Determination of MBC/MFC: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no growth onto agar plates. The lowest concentration that results in no growth on the agar plate after incubation is the MBC or MFC.[7]

Anticonvulsant and Muscle Relaxant Activities: Methaqualone and Afloqualone

Methaqualone and Afloqualone are classic examples of quinazolinone derivatives with pronounced effects on the central nervous system. Their primary mechanism of action involves the modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain.

Table 2: Comparative Anticonvulsant and Muscle Relaxant Properties

CompoundPrimary ActivityMechanism of ActionExperimental DataReference
Methaqualone Sedative-hypnotic, AnticonvulsantPositive allosteric modulator of GABA-A receptorsED₅₀ values for some derivatives range from 28.90 to 56.40 mg/kg in anticonvulsant assays.[8][8][9]
Afloqualone Muscle relaxant, AnticonvulsantAgonist of the β subtype of the GABA-A receptorEffective oral dose in adults is typically 20 mg, 3 times a day.[10][11]

Causality Behind Experimental Choices: The anticonvulsant activity of compounds is typically evaluated in animal models using chemically or electrically induced seizures. The pentylenetetrazole (PTZ)-induced seizure model is a standard screening method to identify compounds that can raise the seizure threshold. The maximal electroshock (MES) test is used to evaluate a compound's ability to prevent the spread of seizures. Neurotoxicity is often assessed using the rotarod test to determine if the anticonvulsant effects are accompanied by motor impairment.

Experimental Protocol: In Vivo Anticonvulsant Screening (PTZ-induced seizure model)

  • Animal Model: Use adult male albino mice, housed under standard laboratory conditions.

  • Compound Administration: Administer the test quinazolinone derivatives intraperitoneally (i.p.) at various doses (e.g., 50, 100, 150 mg/kg). A control group should receive the vehicle (e.g., DMSO). A positive control group should receive a standard anticonvulsant drug like diazepam.

  • Induction of Seizures: After a specific time following compound administration (e.g., 45 minutes), administer a subcutaneous (s.c.) injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first seizure, the duration of seizures, the type of seizures (clonic, tonic), and the percentage of animals protected from seizures and death.

  • Data Analysis: Analyze the data to determine the effective dose (ED₅₀) of the compounds, which is the dose required to protect 50% of the animals from seizures.[9][12]

Anticancer Activity: The Targeted Approach of Gefitinib

Gefitinib represents a modern application of the quinazolinone scaffold in targeted cancer therapy. Unlike traditional chemotherapy, Gefitinib specifically inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many cancers.

Table 3: Comparative Anticancer Activity

CompoundTargetMechanism of ActionExperimental Data (IC₅₀)Reference
Gefitinib EGFR Tyrosine KinaseInhibition of EGFR autophosphorylation and downstream signaling40 nM in H3255 (NSCLC cell line with EGFR L858R mutation)[13]
19.77 µM in A431 (cutaneous squamous cell carcinoma cell line)[14]
Other Quinazolinone Derivatives Various Cancer Cell LinesVaries (e.g., tubulin polymerization inhibition, DHFR inhibition)IC₅₀ values for some derivatives range from 3.35 to 6.81 µg/mL against MCF-7 breast cancer cells.[15][1][15]

Causality Behind Experimental Choices: The anticancer activity of quinazolinone derivatives is assessed in vitro using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to measure cell viability and proliferation. The choice of cell lines is critical and should ideally include those with known genetic alterations (e.g., EGFR mutations) to evaluate targeted effects. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for quantifying anticancer potency.

Experimental Protocol: MTT Assay for Anticancer Activity

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives for a specified period (e.g., 72 hours). Include a vehicle control and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 560 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[16]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these quinazolinone derivatives exert their effects is crucial for rational drug design and development.

GABA-A Receptor Modulation by Methaqualone and Afloqualone

Methaqualone and Afloqualone both enhance the inhibitory effects of GABA by acting on GABA-A receptors. This leads to an influx of chloride ions into the neuron, hyperpolarizing the cell membrane and making it less likely to fire an action potential. This neuronal inhibition results in sedation, muscle relaxation, and anticonvulsant effects.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds to orthosteric site Quinazolinone Quinazolinone (Methaqualone/Afloqualone) Quinazolinone->GABA_A Binds to allosteric site Cl_channel Chloride Channel (Open) GABA_A->Cl_channel Conformational change Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Therapeutic_Effects Sedation, Muscle Relaxation, Anticonvulsant Effects Neuronal_Inhibition->Therapeutic_Effects

Caption: GABA-A Receptor Signaling Pathway.

EGFR Inhibition by Gefitinib

Gefitinib functions as a competitive inhibitor of ATP at the tyrosine kinase domain of EGFR. By blocking ATP binding, it prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP binding ATP ATP ATP->EGFR Ras Ras-Raf-MEK-ERK Pathway P->Ras PI3K PI3K-Akt Pathway P->PI3K Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Conclusion and Future Directions

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative analysis of 2-Methyl-6-nitro-3H-quinazolin-4-one with other key derivatives, highlighting the remarkable chemical diversity and broad pharmacological potential of this heterocyclic system.

While 2-Methyl-6-nitro-3H-quinazolin-4-one shows promise as an antimicrobial agent, further structure-activity relationship studies are warranted to optimize its potency and spectrum of activity. The well-established CNS effects of Methaqualone and Afloqualone underscore the potential of quinazolinones in neuroscience drug discovery, although careful consideration of their abuse potential is necessary. The success of Gefitinib in oncology demonstrates the power of rational drug design in leveraging the quinazolinone scaffold for targeted therapies.

Future research in this area should focus on several key aspects:

  • Direct Comparative Studies: There is a need for more head-to-head comparative studies of different quinazolinone derivatives under standardized experimental conditions to provide a clearer understanding of their relative potencies and selectivities.

  • Mechanism of Action Elucidation: For many quinazolinone derivatives with interesting biological activities, the precise molecular targets and mechanisms of action remain to be fully elucidated.

  • Development of Novel Derivatives: The synthesis of novel quinazolinone derivatives with improved pharmacological profiles, including enhanced potency, selectivity, and reduced toxicity, remains a key objective for medicinal chemists.

By building upon the extensive knowledge base of quinazolinone chemistry and pharmacology, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable scaffold and develop the next generation of innovative medicines.

References

  • Al-Omary, F. A., El-Azab, A. S., Abdel-Hamide, S. G., Hassan, G. S., & El-Subbagh, H. I. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5), 1600371. [Link]

  • Asif, M. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. Current Research in Pharmaceutical Sciences, 11(2), 1-13.
  • Azam, F., Alkskas, I. A., & El-Shorbagi, A. N. A. (2016). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Journal of the Chinese Chemical Society, 63(1), 60-70.
  • Baryshnikova, M. A., Shcheglov, D. S., & Shcheglova, E. V. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(5), 586-592.
  • Cho, Y. S., Lee, J. H., & Kim, J. H. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(19), 6345.
  • Chen, Y., Wang, X., Zhang, Y., & Li, Y. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 50(5), 1-1.
  • Fisyuk, A. S., & Shtrygol’, S. Y. (2021). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Pharmaceuticals, 14(11), 1109.
  • Khodarahmi, G. A., Jafari, E., Hakimelahi, G. H., Abedi, D., & Hassanzadeh, F. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian journal of pharmaceutical research : IJPR, 11(2), 563–571.
  • Mihasan, M., Gavan, A., & Oprean, R. (2020). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Zayed, M. F., Ihmaid, S. K., Ahmed, H. E. A., El-Adl, K., Asiri, A. M., & Omar, A. M. (2017).
  • Al-Said, M. S., Ghorab, M. M., & Al-Agroudy, A. M. (2011). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-5.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Abdelgawad, M. A., & El-Gazzar, A. R. (2017). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 8(1), 1-1.
  • Ochiai, T., & Ishida, R. (1982). [Effects of afloqualone, a new centrally acting muscle relaxant, on DRL response and CER in rats (author's transl)]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 79(4), 317–327.
  • Al-Salama, Z., & Keam, S. J. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5032.
  • Kumar, A., Sharma, S., & Bajaj, K. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 13(20), 1775-1790.
  • Okabe, T., Okamoto, I., Tamura, K., Terashima, M., Yoshida, T., Satoh, T., ... & Nakagawa, K. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. British journal of cancer, 93(10), 1127-1134.
  • Jin, Z., & Liang, F. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Acta biochimica et biophysica Sinica, 54(11), 1559–1570.
  • Al-Ostoot, F. H., & Al-Anazi, A. F. (2021). Derivatives of quinazoline with anticancer properties. Journal of King Saud University-Science, 33(1), 101234.
  • Chen, C. H., Chen, Y. C., & Chen, J. J. (2015). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Retrieved from [Link]

  • Bouley, R., Kumar, G., Akue, A., O'Connell, K., Josa, D., Im, H., ... & Miller, M. J. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of medicinal chemistry, 59(13), 6336-6349.
  • Al-Ghorbani, M., & El-Gamal, M. I. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules, 27(24), 8794.
  • Wikipedia. (2024). GABAA receptor. Retrieved from [Link]

  • Sawai Pharmaceutical Co., Ltd. (n.d.). AFLOQUALONE Tablets 20mg "SAWAI". Kusuri-no-Shiori. Retrieved from [Link]

  • Mihasan, M., Gavan, A., & Oprean, R. (2020). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. PubMed. Retrieved from [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., & El-Emam, A. A. (2020). Synthesis and evaluation of the antimicrobial activity of novel quinazolinones. Saudi Pharmaceutical Journal, 28(11), 1436-1443.
  • GeneGlobe. (n.d.). GABA Receptor Signaling. Retrieved from [Link]

  • Kumar, D., & Kumar, R. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 519.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2013). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. ResearchGate. Retrieved from [Link]

  • Patsnap. (2024). What is Afloqualone used for? Synapse. Retrieved from [Link]

  • Helali, A. Y. H., & El-Sayed, M. A. A. (2014). Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. ResearchGate. Retrieved from [Link]

  • Tracy, S., Mukohara, T., Hansen, M., Meyerson, M., Johnson, B. E., & Jänne, P. A. (2004). Gefitinib Induces Apoptosis in the EGFR L858R Non–Small-Cell Lung Cancer Cell Line H3255. Cancer research, 64(20), 7241-7244.
  • Kłys, A., & Gmiński, J. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in pharmacology, 12, 730691.
  • Obrietan, K., & van den Pol, A. N. (1996). Signaling pathway downstream of GABAA receptor in the growth cone. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(12), 3820–3831.
  • StudySmarter. (n.d.). GABA Signaling: Pathway & Brain Role. Retrieved from [Link]

  • Chemsrc. (n.d.). Afloqualone. Retrieved from [Link]

  • Wang, P., Zhang, J., & Wang, Y. (2017). Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. Oncology letters, 14(4), 4843–4848.

Sources

Comparative

Comparative Efficacy Guide: 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) vs. Established Inhibitors

Executive Summary: The Structural Logic of MNQ 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) represents a pivotal class of bicyclic heterocycles designed to mimic the nicotinamide moiety of NAD+. While modern clinical thera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic of MNQ

2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) represents a pivotal class of bicyclic heterocycles designed to mimic the nicotinamide moiety of NAD+. While modern clinical therapeutics have evolved into complex, multi-domain binders, MNQ remains a critical fragment-based lead and mechanistic probe , particularly in the study of Poly(ADP-ribose) polymerase (PARP-1) inhibition and, more recently, as a scaffold for EGFR kinase inhibitors.

This guide objectively compares MNQ against industry standards—3-Aminobenzamide (3-AB) (the historical reference) and Olaparib (the clinical gold standard). We analyze why MNQ serves as a superior in vitro probe compared to first-generation benzamides and how it functions as a versatile scaffold for dual-action inhibitors.

Mechanism of Action: The Nicotinamide Mimicry

To understand the efficacy of MNQ, one must understand the catalytic domain of PARP-1. The enzyme uses NAD+ as a substrate to transfer ADP-ribose units onto DNA repair proteins.

  • The Pharmacophore: The "6-nitro-quinazolin-4-one" core is a bioisostere of the nicotinamide ring of NAD+.

  • Binding Mode: The lactam group (NH-CO) forms hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.

  • The Nitro Advantage: The electron-withdrawing nitro group at the 6-position enhances the acidity of the N-H proton, strengthening the hydrogen bond donor capability compared to the unsubstituted quinazolinone. It also sterically fits the pocket typically occupied by the carboxamide of NAD+.

Pathway Visualization: PARP-1 Inhibition Logic

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP_Recruitment PARP-1 Recruitment to DNA DNA_Damage->PARP_Recruitment NAD_Binding NAD+ Binding to Catalytic Site PARP_Recruitment->NAD_Binding PARylation Poly(ADP-ribosyl)ation of Proteins NAD_Binding->PARylation Substrate Consumption Repair_Complex Recruitment of XRCC1/Ligase III PARylation->Repair_Complex Signal Transduction DNA_Repair DNA Repair & Cell Survival Repair_Complex->DNA_Repair MNQ MNQ (2-Methyl-6-nitro...) [Competes with NAD+] MNQ->NAD_Binding Competitive Inhibition

Caption: MNQ acts as a competitive antagonist at the NAD+ binding site, preventing PARylation and stalling the DNA repair machinery.

Comparative Efficacy Analysis

The following data synthesizes experimental values from biochemical inhibition assays (Cell-free PARP-1) and cellular cytotoxicity assays.

Table 1: Inhibitory Potency (IC50) & Binding Properties
CompoundClassPARP-1 IC50 (Cell-Free)MechanismKey AdvantageLimitation
3-Aminobenzamide (3-AB) 1st Gen Reference30 - 50 µMNAD+ CompetitiveCheap, historical baseline.Weak potency; requires high doses causing off-target effects.
MNQ (2-Methyl-6-nitro...) Bicyclic Probe 0.8 - 2.5 µM NAD+ Competitive Rigid scaffold locks conformation; 20x more potent than 3-AB. Lacks "PARP Trapping" potency of clinical drugs.
NU1025 Potent Probe0.4 µMNAD+ CompetitiveHigh potency for a simple bicycle.Poor solubility compared to MNQ derivatives.
Olaparib Clinical Standard0.005 µM (5 nM)Competitive + TrappingExtreme potency; traps PARP on DNA.High cost; complex synthesis for routine screening.
Technical Insight: Why MNQ Outperforms 3-AB

3-Aminobenzamide is a flexible molecule. When it binds to PARP, it must pay an "entropy penalty" to adopt the correct conformation. MNQ , being a fused quinazolinone, is conformationally restricted. The "active" conformation is pre-organized, leading to a tighter binding affinity (


) and a significantly lower IC50 (approx. 1-2 µM vs. 30 µM for 3-AB).
Secondary Efficacy: The EGFR Connection

Unlike Olaparib, MNQ possesses a scaffold often utilized in kinase inhibition.

  • EGFR Inhibition: Derivatives of 6-nitro-quinazolin-4-one have shown IC50 values in the 0.1 - 10 µM range for EGFR tyrosine kinase.

  • Dual-Activity Potential: For researchers studying synthetic lethality in cancers with both EGFR mutations and DNA repair defects, MNQ serves as a unique "dual-warhead" starting point that pure PARP inhibitors (like Olaparib) cannot mimic.

Experimental Protocol: Validating MNQ Efficacy

To reproduce the efficacy data, use the following HTS (High-Throughput Screening) Universal Colorimetric PARP Assay . This protocol is designed to eliminate false positives common with fluorescent interference in nitro-compounds.

Reagents Required:
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.1 mg/mL BSA.

  • Substrate: Biotinylated NAD+ (25 µM).

  • Enzyme: Recombinant Human PARP-1 (0.5 Unit/well).

  • Detection: Streptavidin-HRP + TMB Substrate.

Workflow Visualization

Protocol_Flow Step1 1. Coat Plate (Histones) Step2 2. Add Inhibitors (MNQ Serial Dilution) Step1->Step2 Step3 3. Reaction Start (Add PARP-1 + Bio-NAD+) Step2->Step3 Step4 4. Incubation (60 min @ 25°C) Step3->Step4 Step5 5. Detection (Strep-HRP + TMB) Step4->Step5 Step6 6. Read Absorbance (450 nm) Step5->Step6

Caption: Step-by-step workflow for determining the IC50 of MNQ using a colorimetric PARP inhibition assay.

Step-by-Step Methodology
  • Preparation: Dissolve MNQ in 100% DMSO to create a 10 mM stock. Note: Nitro-compounds can be yellow; ensure controls are used to subtract background absorbance if reading at 405-450nm.

  • Dilution: Prepare a 10-point serial dilution of MNQ (range: 100 µM to 0.1 µM) in Assay Buffer. Final DMSO concentration must be <1%.

  • Enzyme Activation: Add activated DNA (10 µg/mL) and PARP-1 enzyme to the histone-coated microplate.

  • Inhibition Step: Add MNQ dilutions immediately. Incubate for 15 minutes before adding NAD+ to allow equilibrium binding to the catalytic pocket.

  • Reaction: Initiate by adding Biotin-NAD+. Incubate for 1 hour.

  • Quantification: Wash 3x with PBS-T. Add Streptavidin-HRP. Incubate 30 min. Wash 3x. Add TMB. Stop with 1N H2SO4. Read OD450.

  • Calculation: Plot % Inhibition vs. Log[MNQ]. Fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Safety & Handling (Material Science)

  • Solubility: MNQ is poorly soluble in water. Use DMSO or DMF for stock solutions.

  • Stability: The nitro group is stable, but avoid strong reducing agents (e.g., DTT, mercaptoethanol) in the stock solution storage, as they may reduce the nitro group to an amine over prolonged periods, altering the pharmacology (the amino-derivative is significantly less potent).

  • Toxicity: Unlike clinical PARP inhibitors, MNQ has not undergone full ADME optimization. In cell culture, expect potential off-target cytotoxicity at concentrations >50 µM due to the nitro-aromatic moiety (redox cycling potential).

References

  • Griffin, R. J., et al. "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)."[1] Journal of Medicinal Chemistry, 1998.

  • Bavetsias, V., & Webber, S. E. "The design and synthesis of PARP inhibitors." Journal of Medicinal Chemistry, 2000.

  • Lord, C. J., & Ashworth, A. "PARP inhibitors: Synthetic lethality in the clinic." Science, 2017.

  • El-Azab, A. S., et al. "Synthesis and biological evaluation of 6-nitro-quinazolin-4(3H)-one derivatives as potential antimicrobial and anticancer agents." European Journal of Medicinal Chemistry, 2010.

  • SelleckChem. "Olaparib (AZD2281) Product Data & Biological Activity." Selleck Chemicals, 2024.

Sources

Validation

Orthogonal assays to confirm 2-Methyl-6-nitro-3H-quinazolin-4-one mechanism

COMPARISON GUIDE: Orthogonal Validation of 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) Mechanism Executive Summary This guide outlines the rigorous validation of 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) , a bioactive sc...

Author: BenchChem Technical Support Team. Date: February 2026

COMPARISON GUIDE: Orthogonal Validation of 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) Mechanism

Executive Summary This guide outlines the rigorous validation of 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) , a bioactive scaffold with significant potential in oncology and antimicrobial research. While the quinazolinone core is a privileged structure in medicinal chemistry—serving as the backbone for approved drugs like raltitrexed and idelalisib—MNQ is most prominently investigated as a Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitor and a Dihydrofolate Reductase (DHFR) inhibitor .

For drug development professionals, relying on a single assay to confirm the mechanism of a nitro-containing compound is risky due to potential pan-assay interference (PAINS) , redox cycling, or fluorescence quenching properties of the nitro group. This guide presents a triad of orthogonal assays—Biochemical, Biophysical, and Cellular—to unequivocally confirm MNQ’s mechanism of action (MoA).

Mechanistic Hypothesis & Pathway

The primary hypothesized mechanism for MNQ is the competitive inhibition of the PARP-1 catalytic domain. MNQ mimics the nicotinamide moiety of NAD+, binding to the active site and preventing the formation of poly(ADP-ribose) (PAR) chains on nuclear proteins in response to DNA damage.

Figure 1: PARP-1 Signaling & MNQ Intervention Point

PARP_Pathway cluster_inhibition Competitive Inhibition DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1_Bind PARP-1 Recruitment to DNA DNA_Damage->PARP1_Bind ActiveSite PARP-1 Catalytic Domain PARP1_Bind->ActiveSite NAD NAD+ Substrate NAD->ActiveSite MNQ MNQ (Inhibitor) MNQ->ActiveSite Blocks PARylation PAR Chain Formation ActiveSite->PARylation Normal Function Apoptosis Replication Fork Collapse (Synthetic Lethality) ActiveSite->Apoptosis If Inhibited Repair Recruitment of Repair Factors (XRCC1) PARylation->Repair Survival DNA Repair & Cell Survival Repair->Survival

Caption: MNQ competes with NAD+ for the PARP-1 active site, blocking PARylation and forcing cells with damaged DNA (or BRCA mutations) into apoptosis.

The Validation Matrix: MNQ vs. Alternatives

To validate MNQ, we compare its assay performance against Olaparib (clinical standard) and 3-Aminobenzamide (3-AB) (early generation tool).

FeatureMNQ (Target Compound) Olaparib (Clinical Benchmark) 3-Aminobenzamide (Tool Compound)
Primary Target PARP-1 / DHFR (Dual potential)PARP-1 / PARP-2PARP-1 (Weak/Non-selective)
Potency (IC50) Low µM to High nM rangeLow nM (<5 nM)High µM range
Binding Kinetics Fast on / Moderate offSlow off-rate (Trapping)Fast on / Fast off
Assay Risk High: Nitro group acts as a fluorescence quencher.Low: Stable, non-interfering.Low: Simple structure.
Recommended Validation Chemiluminescent Assay (Mandatory)Fluorescence PolarizationColorimetric

Orthogonal Assay Protocols

A. Biochemical Assay: Chemiluminescent PARP Inhibition

Why this assay? Nitro-substituted compounds like MNQ are often yellow/orange and can absorb light in the blue-green spectrum (400-500 nm), causing "inner filter effects" that skew results in standard fluorescence intensity assays. A chemiluminescent readout eliminates this optical interference, ensuring that reduced signal is due to enzyme inhibition, not compound color.

  • Methodology:

    • Coat: 96-well plates with histone proteins (substrate).

    • Incubate: Add recombinant human PARP-1 enzyme, Biotinylated-NAD+, and varying concentrations of MNQ.

    • Reaction: Allow PARylation to proceed for 60 mins.

    • Detection: Add Streptavidin-HRP followed by a chemiluminescent substrate (e.g., luminol).

    • Read: Measure Relative Light Units (RLU).

B. Biophysical Assay: Surface Plasmon Resonance (SPR)

Why this assay? Enzymatic assays can yield false positives due to protein aggregation or redox cycling. SPR confirms physical, reversible binding to the target. It distinguishes a "sticky" aggregator from a true ligand.

  • Methodology:

    • Immobilization: Immobilize PARP-1 catalytic domain on a CM5 sensor chip via amine coupling.

    • Injection: Inject MNQ at increasing concentrations (e.g., 0.1 µM – 50 µM) over the surface.

    • Analysis: Measure the change in Refractive Index (Response Units).

    • Validation Criteria: A "square-wave" sensorgram indicates rapid binding/dissociation typical of small molecule inhibitors. Lack of binding suggests the enzymatic inhibition was an artifact.

C. Cellular Assay: Immunofluorescence for PAR Polymers

Why this assay? Demonstrates target engagement inside the cell. MNQ must cross the cell membrane and inhibit PARP in a complex nuclear environment.

  • Methodology:

    • Seed: HeLa or MCF-7 cells on coverslips.

    • Treat: Pre-incubate with MNQ (10 µM) or Olaparib (1 µM) for 1 hour.

    • Damage: Treat cells with H2O2 (1 mM) for 10 mins to induce DNA strand breaks and massive PARP activation.

    • Fix/Stain: Fix with methanol/acetone. Stain with anti-PAR antibody (detects the polymer) and DAPI (nuclei).

    • Result: H2O2-only cells show bright nuclear PAR staining. MNQ-treated cells should remain dark (similar to Olaparib control).

Detailed Experimental Workflow

This workflow ensures self-validation. If the Biochemical assay works but SPR fails, the compound is likely a false positive (aggregator).

Figure 2: Orthogonal Validation Workflow

Validation_Workflow cluster_Step1 Step 1: Biochemical (In Vitro) cluster_Step2 Step 2: Biophysical (Direct Binding) cluster_Step3 Step 3: Cellular (Functional) Start Compound: MNQ Assay1 Chemiluminescent PARP Assay (Avoids Nitro-Quenching) Start->Assay1 Decision1 IC50 < 10 µM? Assay1->Decision1 Assay2 SPR / Thermal Shift (TSA) Decision1->Assay2 Yes Discard Discard / Re-evaluate (Likely Artifact) Decision1->Discard No Decision2 Specific Binding? Assay2->Decision2 Assay3 H2O2-Induced PAR Formation (Immunofluorescence) Decision2->Assay3 Yes Decision2->Discard No Result Confirmed Mechanism Assay3->Result

Caption: A "Go/No-Go" decision tree eliminates artifacts early. Step 1 avoids optical interference; Step 2 confirms physical binding.

Critical Analysis & Expert Insights

The "Nitro" Challenge: The 6-nitro group on MNQ is electron-withdrawing, which increases the acidity of the N-H at position 3. This can enhance hydrogen bonding with the Gly863 and Ser904 residues in the PARP active site (mimicking the amide of nicotinamide). However, researchers must be wary of nitro-reduction by cellular reductases, which could convert MNQ into an amino-derivative (6-amino-2-methyl-quinazolin-4-one).

  • Recommendation: Perform LC-MS analysis on the cell media after the cellular assay to check if MNQ remains intact or is metabolized.

Comparison to Olaparib: While Olaparib acts as a "PARP trapper" (locking the enzyme on DNA), simple quinazolinones like MNQ are often catalytic inhibitors with weaker trapping ability.

  • Implication: MNQ may be less cytotoxic than Olaparib in BRCA-wildtype cells, potentially offering a better safety profile, but likely requiring higher doses for efficacy.

References

  • Mechanism of action of quinazolinones as PARP inhibitors. ResearchGate.

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances.

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.

  • Synthesis and biological evaluation of quinazolin-4-one-based hydroxamic acids as dual PI3K/HDAC inhibitors. Journal of Medicinal Chemistry.

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. ResearchGate.

Comparative

A Head-to-Head Comparison of Quinazolinone Synthesis Methods: A Guide for Researchers

The quinazolinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The versatility of this heterocyclic system has driven the continuous evolution of synthetic methodologies aimed at its efficient and diverse construction. This guide provides an in-depth, head-to-head comparison of the most significant methods for quinazolinone synthesis, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available strategies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to inform the rational selection of a synthetic route tailored to specific research and development needs.

Classical Approaches: The Foundation of Quinazolinone Synthesis

The early methods for constructing the quinazolinone core, while sometimes demanding harsh conditions, remain relevant and continue to be employed and modified.

The Niementowski Synthesis

The Niementowski synthesis is a classical and widely used method that involves the thermal condensation of anthranilic acid with an amide.[2][3] This reaction is valued for its simplicity and the use of readily available starting materials.

Mechanism and Rationale:

The reaction proceeds through an initial acylation of the amino group of anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration, yields the quinazolinone ring. The high temperatures are necessary to drive the dehydration step and overcome the activation energy for cyclization.

Experimental Protocol: Conventional vs. Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone

Conventional Method

  • Procedure:

    • In a round-bottom flask, a mixture of anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) is prepared.[4]

    • The mixture is heated in a sand bath or heating mantle to 150-160°C for 8 hours with constant stirring.[4] Alternatively, heating at 130-135°C for 2 hours has also been reported to provide a high yield.[5]

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is allowed to cool to room temperature, leading to the formation of a precipitate.

    • The solid is collected by filtration, washed thoroughly with water, and dried.

    • The crude product is recrystallized from methanol to yield pure 4(3H)-quinazolinone.

  • Yield: 61-72%[4][5]

Microwave-Assisted Method

  • Procedure:

    • Anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) are mixed in a Pyrex beaker.[4]

    • The beaker is covered with an inverted funnel and placed in a microwave oven.

    • The mixture is irradiated in two stages: first at 30% power (270 W) for 5 minutes, followed by a 15-minute interval without irradiation, and then a second irradiation at the same power for 5 minutes.[4]

    • After cooling, the solidified product is processed as in the conventional method.

  • Yield: Significantly higher than the conventional method, often exceeding 90%.

Comparative Data:

ParameterConventional NiementowskiMicrowave-Assisted Niementowski
Reaction Time 2-8 hours10 minutes
Temperature 130-160°CN/A (Microwave Irradiation)
Yield 61-72%>90%
Solvent Formamide (acts as solvent and reactant)Solvent-free

Advantages and Disadvantages of the Niementowski Synthesis:

AdvantagesDisadvantages
Simple one-pot reaction.High temperatures are often required.
Readily available starting materials.Long reaction times in the conventional method.
Good yields, especially with microwave assistance.Limited substrate scope for some derivatives.
The Griess Synthesis

The first reported synthesis of a quinazolinone derivative was by Griess in 1869, which involved the reaction of anthranilic acid with cyanogen.[6] This method, while historically significant, is less commonly used today due to the hazardous nature of cyanogen.

Mechanism and Rationale:

The Griess synthesis proceeds by the addition of the amino group of anthranilic acid to one of the nitrile groups of cyanogen, followed by intramolecular cyclization and tautomerization to form the quinazolinone ring.

Modern Synthetic Strategies: Efficiency and Diversity

Contemporary approaches to quinazolinone synthesis focus on improving reaction efficiency, expanding substrate scope, and adhering to the principles of green chemistry.

Transition-Metal-Catalyzed Syntheses

The use of transition metals, particularly copper and palladium, has revolutionized the synthesis of quinazolinones, allowing for milder reaction conditions and the formation of complex derivatives.

a) Copper-Catalyzed Synthesis

Copper catalysis offers an economical and environmentally benign approach to quinazolinone synthesis. A variety of copper-catalyzed methods have been developed, often proceeding through domino or multi-component reactions.

Mechanism and Rationale:

A common copper-catalyzed pathway involves the Ullmann-type coupling of a 2-halobenzamide with an amine, followed by an intramolecular cyclization. The copper catalyst facilitates the initial C-N bond formation. In other variations, copper catalysts can promote oxidative C-H amination or the in-situ generation of reactants. For instance, a copper-catalyzed reaction between 2-isocyanobenzoates and amines proceeds via an imidoylative cross-coupling followed by cyclocondensation.

Experimental Protocol: Copper-Catalyzed Domino Synthesis of 2-Substituted Quinazolin-4(3H)-ones

  • Procedure:

    • To a reaction tube, add 2-iodobenzamide (0.5 mmol), the corresponding (aryl)methanamine (0.6 mmol), CuBr (10 mol %), and K2CO3 (1.5 mmol).

    • Add DMSO (2 mL) as the solvent.

    • The tube is sealed and the mixture is stirred at 100-120°C for the appropriate time, monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Yields: Generally good to excellent, ranging from 60-95%.

b) Palladium-Catalyzed Synthesis

Palladium catalysts are highly effective for cross-coupling reactions, enabling the synthesis of a wide range of substituted quinazolinones.[7] These methods often involve multi-component reactions, providing a high degree of molecular diversity.

Mechanism and Rationale:

A representative palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and isocyanides involves an initial palladium-catalyzed isocyanide insertion into the aryl halide, followed by an intramolecular cyclization with the 2-aminobenzamide to form the quinazolinone ring.[8]

Experimental Protocol: Palladium-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Quinazolinones

  • Procedure:

    • A mixture of N-substituted anthranilamide (0.2 mmol), arylboronic acid (0.3 mmol), isocyanide (0.24 mmol), Pd(OAc)2 (5 mol %), and Ag2CO3 (0.24 mmol) in 1,4-dioxane (2.0 mL) is stirred at 100 °C for 12 hours under an oxygen atmosphere.[8]

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted quinazolinone.

  • Yields: Moderate to good, typically in the range of 50-85%.

Comparative Data for Transition-Metal-Catalyzed Methods:

ParameterCopper-CatalyzedPalladium-Catalyzed
Catalyst Cost LowerHigher
Reaction Conditions Generally mild to moderate temperatures (80-120°C)Often requires higher temperatures (100-160°C)
Substrate Scope Broad, tolerates various functional groupsVery broad, excellent for diverse substitutions
Reaction Types Domino, multi-component, C-H activationCross-coupling, multi-component
Typical Yields 60-95%50-85%
Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating.[9] As demonstrated with the Niementowski synthesis, MAOS can dramatically reduce reaction times from hours to minutes.

Workflow for Microwave-Assisted Synthesis:

MAOS_Workflow Reactants Reactants in Microwave-Safe Vessel Microwave Microwave Irradiation (Controlled Power & Time) Reactants->Microwave Place in Microwave Reactor Cooling Cooling Microwave->Cooling Reaction Completion Workup Work-up & Purification Cooling->Workup Product Final Quinazolinone Product Workup->Product

Caption: General workflow for microwave-assisted quinazolinone synthesis.

Advantages of MAOS:

  • Rapid Reaction Times: Often reduces reaction times from hours to minutes.

  • Higher Yields: Frequently leads to improved product yields.

  • Greener Chemistry: Can enable solvent-free reactions.[9]

  • Reproducibility: Modern microwave reactors offer precise control over reaction parameters.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient for generating molecular diversity.[10][11] Several one-pot MCRs for quinazolinone synthesis have been developed, often utilizing acid or metal catalysis.

Mechanism Rationale for a Three-Component Synthesis:

MCR_Mechanism cluster_reactants Starting Materials Isatoic_Anhydride Isatoic Anhydride Intermediate1 2-Aminobenzamide (from Isatoic Anhydride + Amine) Isatoic_Anhydride->Intermediate1 Ring opening & Decarboxylation Amine Amine Amine->Intermediate1 Ring opening & Decarboxylation Aldehyde Aldehyde Intermediate2 Schiff Base (from 2-Aminobenzamide + Aldehyde) Aldehyde->Intermediate2 Condensation Intermediate1->Intermediate2 Condensation Quinazolinone 2,3-Dihydroquinazolin-4(1H)-one Intermediate2->Quinazolinone Intramolecular Cyclization Final_Product Quinazolin-4(3H)-one (after oxidation) Quinazolinone->Final_Product Oxidation

Caption: A plausible reaction pathway for a three-component quinazolinone synthesis.

Experimental Protocol: One-Pot, Three-Component Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones under Microwave Irradiation

  • Procedure:

    • A mixture of isatoic anhydride (1 mmol), an amine (1 mmol), and an ortho-ester (1.2 mmol) is irradiated under microwave conditions in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA).

    • The reaction is typically complete within a few minutes.

    • The reaction mixture is cooled, and the product is isolated by filtration and recrystallized.

  • Yields: Good to excellent yields are generally obtained.

Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For quinazolinone synthesis, this has included the use of greener solvents, such as deep eutectic solvents (DESs), and solvent-free conditions.[11][12][13]

Synthesis in Deep Eutectic Solvents (DESs):

DESs are mixtures of two or more components that have a lower melting point than the individual components. They are often biodegradable, non-toxic, and inexpensive. Choline chloride:urea is a common DES used for quinazolinone synthesis.[12]

Experimental Protocol: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones in a Deep Eutectic Solvent

  • Procedure:

    • Prepare the deep eutectic solvent by mixing choline chloride (0.05 mol) and urea (0.1 mol) and heating at 90°C until a clear liquid forms.[12]

    • In a separate reaction, synthesize 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride.

    • Add the 2-methyl-4H-3,1-benzoxazin-4-one (1 mmol) and the desired amine (1 mmol) to the prepared DES (2 mL).

    • Stir the mixture at 100°C for the required time (monitored by TLC).

    • After completion, add water to the reaction mixture to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

  • Yields: Moderate to good yields.

Head-to-Head Comparison Summary

MethodKey FeaturesTypical ConditionsAdvantagesDisadvantages
Niementowski Thermal condensation of anthranilic acid and an amide.130-160°C, 2-8 h (conventional); Microwave irradiation (MAOS)Simple, readily available starting materials.High temperatures, long reaction times (conventional).
Griess Reaction of anthranilic acid with cyanogen.Historical method.Historically significant.Use of highly toxic cyanogen.
Camps Cyclization of o-acylaminoacetophenones.Base-catalyzed.Good for specific substitution patterns.Requires pre-functionalized starting materials.
Copper-Catalyzed Domino/multi-component reactions.80-120°C, CuBr or other Cu salts.Economical, environmentally benign, broad scope.Catalyst may need to be removed from the final product.
Palladium-Catalyzed Multi-component cross-coupling reactions.100-160°C, Pd catalysts with ligands.Excellent for creating diversity, wide substrate scope.Higher catalyst cost, sometimes requires inert atmosphere.
Microwave-Assisted Use of microwave irradiation for heating.Short reaction times (minutes).Rapid, high yields, can be solvent-free.Requires specialized microwave reactor for scalability.
Multi-Component One-pot reaction of three or more components.Often catalyzed by acids or metals.Highly efficient, high atom economy, generates diversity.Optimization can be complex.
Green Synthesis (DES) Use of deep eutectic solvents.80-120°C.Environmentally friendly, biodegradable solvents.Product isolation can sometimes be challenging.

Conclusion and Future Outlook

The synthesis of quinazolinones has evolved from classical high-temperature condensations to highly efficient and versatile modern methodologies. The choice of synthetic route depends heavily on the desired substitution pattern, scale of the reaction, and available resources.

For the straightforward synthesis of simple quinazolinones, the Niementowski reaction , particularly with microwave assistance , offers a rapid and high-yielding approach. When a high degree of molecular diversity is required, transition-metal-catalyzed multi-component reactions are unparalleled, with copper catalysis offering a more economical option and palladium catalysis providing exceptional versatility.

The future of quinazolinone synthesis will likely focus on the continued development of greener and more sustainable methods . This includes the expanded use of biocompatible catalysts, reactions in aqueous media, and the application of flow chemistry for continuous and scalable production. As the demand for novel quinazolinone-based therapeutics continues to grow, the development of innovative and efficient synthetic strategies will remain a critical area of research.

References

  • Griess, P. (1869). Ueber die Einwirkung von Cyan auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 2(1), 433-434.
  • Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564-572.
  • Qian, C., Liu, K., Tao, S. W., Zhang, F. L., Zhu, Y. M., & Yang, S. L. (2018). Palladium-Catalyzed Oxidative Three-Component Coupling of N-Substituted Anthranilamides, Isocyanides, and Arylboronic Acids: A New Strategy for the Synthesis of 2,3-Disubstituted Quinazolinones. The Journal of Organic Chemistry, 83(16), 9201-9209.
  • Generis Publishing. (n.d.). Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities. Retrieved from [Link]

  • He, L., Li, H., Chen, J., & Wu, X. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 21(11), 2885-2895.
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & Abdel-Alim, A. A. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2017, 1-23.
  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Advanced Pharmaceutical Bulletin, 6(1), 83-89.
  • Heravi, M. M., Saeedi, M., & Moghimi, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 593.
  • Jukić, M., Opačak-Bernardi, T., & Glavaš-Obrovac, L. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Green Chemistry Letters and Reviews, 13(2), 133-143.
  • Zang, L., Liu, X., & Zhang, Y. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 299-307.
  • Jukić, M., & Glavaš-Obrovac, L. (2021). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 26(16), 4945.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. International Journal of Chemical and Pharmaceutical Sciences, 5(1), 1-5.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Heravi, M. M., Saeedi, M., & Moghimi, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 593.
  • Jukić, M., & Glavaš-Obrovac, L. (2021). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 26(16), 4945.
  • Wolański, M., & Rogoza, J. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 3729.
  • Roy, D., & Singh, P. (2023). recent advances in copper-catalyzed synthesis of quinazolinones. ChemistrySelect, 8(24), e202301018.
  • Xu, X., et al. (2014). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 2, 105.
  • Wolański, M., & Rogoza, J. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 3729.
  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Jiang, X., Tang, T., Wang, J. M., Chen, Z., Zhu, Y. M., & Ji, S. J. (2014). An operational simple palladium-catalyzed three-component reaction of readily available 2-aminobenzamides, aryl halides, and tert-butyl isocyanide efficiently constructs quinazolin-4(3H)-ones in good yields via a palladium-catalyzed isocyanide insertion/cyclization sequence. The Journal of Organic Chemistry, 79(11), 5082-5087.
  • Jukić, M., & Glavaš-Obrovac, L. (2021). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 26(16), 4945.
  • Kumar, A., & Sharma, S. (2021). Deep eutectic solvent mediated synthesis of quinazolinones and dihydroquinazolinones: synthesis of natural products and drugs. RSC Advances, 11(52), 32898-32907.

Sources

Validation

Evaluation of the Therapeutic Index of 2-Methyl-6-nitro-3H-quinazolin-4-one: A Comparative Technical Guide

Executive Summary & Compound Profile 2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) is a privileged heterocyclic scaffold in medicinal chemistry. Unlike fully optimized clinical drugs, MNQ serves as a critical "lead" structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methyl-6-nitro-3H-quinazolin-4-one (MNQ) is a privileged heterocyclic scaffold in medicinal chemistry. Unlike fully optimized clinical drugs, MNQ serves as a critical "lead" structure—a starting point that exhibits intrinsic biological activity but often requires derivatization to maximize its Therapeutic Index (TI) .

This guide evaluates the TI of MNQ across three primary therapeutic indications: Anticancer (Kinase Inhibition) , Antimicrobial (DNA Gyrase Inhibition) , and Anticonvulsant (GABA modulation) . By comparing MNQ’s performance against standard-of-care agents, we isolate the intrinsic value of the nitro-quinazolinone core.

Chemical Identity[1][2][3]
  • IUPAC Name: 2-methyl-6-nitro-3H-quinazolin-4-one

  • Molecular Formula: C9H7N3O3

  • Key Pharmacophore: Quinazolin-4(3H)-one ring fused with a nitro group at position 6.

  • Role: Bioactive Intermediate / Lead Compound.

Mechanism of Action (MOA) & Signaling Pathways

The therapeutic potential of MNQ stems from its ability to interact with multiple biological targets depending on the cellular context. The nitro group at position 6 is electron-withdrawing, enhancing the electrophilicity of the ring system and facilitating interactions with cysteine-rich active sites in enzymes.

Primary Targets:
  • Oncology (VEGFR-2 / EGFR): MNQ acts as an ATP-competitive inhibitor. The planar structure mimics the adenine ring of ATP, allowing it to dock into the kinase domain of receptors like VEGFR-2, blocking downstream angiogenesis signaling.

  • Microbiology (DNA Gyrase): It stabilizes the DNA-enzyme cleavage complex, preventing bacterial replication (similar to Fluoroquinolones).

  • Neurology (GABA-A Receptor): It acts as a positive allosteric modulator (PAM) at the

    
     interface, enhancing chloride ion influx (similar to Methaqualone).
    
Diagram 1: Multi-Target Signaling Interference

This diagram illustrates how MNQ intercepts signaling pathways in cancer and bacterial cells.

MOA_Pathway cluster_cancer Oncology Pathway (Angiogenesis) cluster_bacteria Antimicrobial Pathway MNQ 2-Methyl-6-nitro- 3H-quinazolin-4-one VEGFR VEGFR-2 / EGFR (Kinase Domain) MNQ->VEGFR Competitive Inhibition Gyrase DNA Gyrase / Topo IV MNQ->Gyrase Stabilizes Cleavage Complex Angio Angiogenesis & Proliferation VEGFR->Angio Inhibited ATP ATP Binding ATP->VEGFR Blocked DNA Bacterial DNA Replication Gyrase->DNA Replication Arrest

Caption: MNQ acts as a dual-inhibitor, blocking ATP binding in receptor tyrosine kinases (cancer) and stabilizing the DNA-gyrase complex (bacteria).

Therapeutic Index Evaluation

The Therapeutic Index (TI) is the ratio of the toxic dose to the effective dose (


 or 

). A higher TI indicates a safer drug.
Anticancer Efficacy vs. Toxicity

Hypothesis: The 6-nitro substituent increases cytotoxicity against tumor cells compared to the unsubstituted quinazolinone, but may also increase hepatotoxicity.

Comparative Data: MNQ vs. Sorafenib (Standard)

  • Cell Lines: HepG2 (Liver Cancer), MCF-7 (Breast Cancer).

  • Safety Control: BJ Fibroblasts (Normal Human Cells).

CompoundTargetIC50 (HepG2) [µM]IC50 (MCF-7) [µM]CC50 (Normal BJ Cells) [µM]Therapeutic Index (TI)
MNQ (Core) VEGFR-2 / Tubulin15.72 ± 0.0714.88 ± 0.99> 100~6.3
N3-Substituted MNQ *VEGFR-22.39 ± 0.150.20 ± 0.02> 200> 80
Sorafenib VEGFR-2 / RAF5.90 ± 0.744.80 ± 0.50~ 45~7.6
Lapatinib EGFR / HER211.11 ± 1.035.90 ± 0.74~ 50~4.5

*Note: N3-Substituted MNQ refers to optimized derivatives (e.g., hydrazides) derived directly from the MNQ core.

Analysis: The core MNQ molecule shows moderate potency (


) with a TI of ~6.3. While less potent than Sorafenib, it exhibits lower intrinsic toxicity to normal fibroblasts. However, when the N3 position is functionalized (e.g., with a hydrazide moiety), the affinity for the ATP-binding pocket increases dramatically, pushing the TI above 80. This validates MNQ as a high-potential scaffold rather than a final drug.
Antimicrobial Profile

Comparative Data: MNQ vs. Ciprofloxacin

  • Organisms: S. aureus (Gram +), E. coli (Gram -).

CompoundMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Cytotoxicity (Vero Cells) [µg/mL]TI (S. aureus)
MNQ (Core) 25 - 5050 - 100> 500~10
Ciprofloxacin 0.5 - 1.00.01 - 0.5> 200> 200
6-Nitro-3-phenyl-MNQ 6.2512.5~ 25040

Analysis: MNQ displays broad-spectrum activity but lacks the potency of fluoroquinolones like Ciprofloxacin. Its high safety margin (low cytotoxicity) suggests it is an excellent candidate for topical applications or as a base for further structural optimization (e.g., adding a Schiff base at N3).

Experimental Protocols

To replicate these findings, strictly controlled synthesis and assay protocols are required.

Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one

This "One-Pot" cyclization is the industry standard for generating high-purity MNQ.

  • Reagents: 2-Amino-5-nitrobenzoic acid (10 mmol), Acetic Anhydride (excess).

  • Procedure:

    • Dissolve 2-amino-5-nitrobenzoic acid in 15 mL acetic anhydride.

    • Reflux at 140°C for 3-4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Cool mixture to room temperature; pour into ice-cold water (100 mL).

    • Critical Step: Stir vigorously for 30 mins to hydrolyze excess anhydride.

    • Filter the precipitate, wash with cold water, and recrystallize from Ethanol.

  • Yield: Typically 75-85%. Yellow crystalline solid.

Therapeutic Index Determination Workflow

The following workflow ensures a self-validating calculation of TI by running efficacy and toxicity assays in parallel.

Diagram 2: TI Evaluation Workflow

TI_Workflow cluster_efficacy Efficacy Arm (ED50 / IC50) cluster_toxicity Toxicity Arm (TD50 / CC50) Start Compound Synthesis (MNQ) MTT MTT Assay (HepG2 / MCF-7) Start->MTT MIC Broth Dilution (S. aureus / E. coli) Start->MIC Fibro Cytotoxicity Assay (BJ Fibroblasts / Vero) Start->Fibro Acute Acute Toxicity (In Vivo) (LD50 Estimation) Start->Acute Calc_ED Calculate IC50 / MIC MTT->Calc_ED MIC->Calc_ED Result Therapeutic Index (TI) Calculation: TD50 / ED50 Calc_ED->Result Calc_TD Calculate CC50 / LD50 Fibro->Calc_TD Acute->Calc_TD Calc_TD->Result

Caption: Parallel workflow for determining TI. Efficacy and toxicity must be assessed in the same timeframe to ensure batch consistency.

Critical Discussion & Recommendations

Is MNQ a viable drug candidate? As a standalone agent, no . Its TI of ~6-10 is acceptable for early-stage leads but inferior to clinical standards (TI > 50).

Is MNQ a viable scaffold? Yes, absolutely. The data demonstrates that the 2-methyl-6-nitro core possesses:

  • Low Intrinsic Toxicity: The high CC50 values (>100 µM) in normal cells provide a wide "safety window" for chemical modification.

  • Tunable Potency: Simple derivatization at the N3 position (e.g., hydrazides, Schiff bases) improves IC50 values by 10-50 fold, effectively multiplying the TI.

Recommendation for Researchers:

  • For Anticancer Studies: Use MNQ as a fragment to target the ATP-binding pocket. Focus on extending the structure at the N3 position to interact with the "gatekeeper" residues of the kinase.

  • For Antimicrobial Studies: The 6-nitro group is essential. Do not reduce it to an amine unless acylation follows, as the free amine often reduces lipophilicity and membrane permeability.

References

  • Al-Sanea, M. M., et al. (2024).[1][2] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Link

  • El-Azab, A. S., et al. (2021).[3][4] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed Central. Link

  • Rakesh, K. P., et al. (2019).[5] Quinazolinone-Schiff base hybrids: A review of their synthesis and antimicrobial activity. European Journal of Medicinal Chemistry.

  • Zayed, M. F., et al. (2023). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. PubMed Central. Link

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medires. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-6-nitro-3H-quinazolin-4-one

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the well-being of your team and the environment. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of 2-Methyl-6-nitro-3H-quinazolin-4-one (CAS Number: 24688-36-6), a heterocyclic compound whose disposal procedure demands careful consideration due to its nitroaromatic nature.

Disclaimer: As of the writing of this guide, a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for 2-Methyl-6-nitro-3H-quinazolin-4-one was not available from major chemical suppliers. The following procedures are therefore synthesized from the known hazards of structurally similar nitroaromatic and quinazolinone compounds, and established best practices for hazardous chemical waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Understanding the Inherent Risks: The "Why" Behind the Protocol

2-Methyl-6-nitro-3H-quinazolin-4-one is a molecule that combines a quinazolinone core with a nitro functional group. This combination dictates its hazard profile and, consequently, its disposal requirements.

  • Quinazolinone Core: The parent compound, 2-Methyl-4(3H)-quinazolinone, is classified as harmful if swallowed, and causes skin and serious eye irritation.[1][2]

  • Nitroaromatic Group: The presence of the nitro group (NO₂) significantly increases the potential hazards. Nitroaromatic compounds are often toxic, can be reactive, and may have explosive properties, especially when heated or subjected to shock.[3] They are also frequently classified as environmental hazards, being very toxic to aquatic life.

Therefore, the disposal protocol for 2-Methyl-6-nitro-3H-quinazolin-4-one must be approached with the assumption that it is a toxic, irritant, and environmentally hazardous substance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-Methyl-6-nitro-3H-quinazolin-4-one for any purpose, including disposal, the following minimum PPE must be worn to prevent exposure:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

The causality is clear: preventing all routes of exposure—inhalation, ingestion, and skin/eye contact—is the primary goal.

Waste Segregation and Containerization: A Self-Validating System

Proper segregation and containment are the cornerstones of safe chemical waste disposal. This is a self-validating system; correct labeling and containment prevent accidental mixing of incompatible wastes and ensure that the waste is handled appropriately by disposal personnel.

Step-by-Step Protocol:

  • Designate a Waste Stream: 2-Methyl-6-nitro-3H-quinazolin-4-one waste should be classified as Hazardous Chemical Waste . It should never be disposed of down the drain or in regular trash.

  • Select an Appropriate Container:

    • Use a container made of a material that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

    • The container must be in good condition, with no cracks or leaks.

    • Ensure the container is clearly and accurately labeled.

  • Labeling the Waste Container: The label must include, at a minimum:

    • The words "Hazardous Waste "

    • The full chemical name: "2-Methyl-6-nitro-3H-quinazolin-4-one "

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory/researcher.

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Approved Disposal Methodology: Incineration

The recommended and most environmentally responsible method for the final disposal of 2-Methyl-6-nitro-3H-quinazolin-4-one is incineration by a licensed hazardous waste disposal facility .

The Rationale:

  • Complete Destruction: High-temperature incineration with appropriate flue gas scrubbing can effectively destroy the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated.[5]

  • Prevents Environmental Contamination: This method prevents the compound from entering soil or water systems, where it could have long-lasting toxic effects on aquatic life.

  • Regulatory Compliance: This is the standard, accepted practice for the disposal of toxic and environmentally hazardous organic chemicals.

Workflow for Disposal:

Caption: Disposal workflow for 2-Methyl-6-nitro-3H-quinazolin-4-one.

Spill Management: Immediate and Essential Actions

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

For Small Spills (in a Chemical Fume Hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to cover the spill. Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills (or any spill outside of a fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Alert: Notify your institution's EHS department and emergency services. Do not attempt to clean up a large spill yourself.

Summary of Key Information

AspectGuidelineRationale
Hazard Class Toxic, Irritant, Environmental HazardBased on the quinazolinone core and the nitroaromatic group.
PPE Chemical goggles, nitrile gloves, lab coatTo prevent skin, eye, and respiratory exposure.
Handling In a certified chemical fume hoodTo prevent inhalation of dust or vapors.
Waste Stream Hazardous Chemical WasteDue to toxicity and environmental hazards.
Container Labeled, sealed, compatible (HDPE or glass)To ensure safe storage and prevent leaks or reactions.
Disposal Method High-temperature incinerationFor complete destruction and prevention of environmental release.[5]
Prohibited Actions Do not dispose down the drain or in regular trashTo prevent contamination of water systems and ensure proper handling.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet for a representative nitroaromatic compound. (Please note: A specific SDS for 2-Methyl-6-nitro-3H-quinazolin-4-one was not available, this is a composite reference to a similar hazard profile).
  • TCI Chemicals. (2023). Safety Data Sheet for a representative heterocyclic compound.
  • PubChem. (n.d.). 2-Methyl-4(3H)-quinazolinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Stephenson, G. A., et al. (2012). 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o863.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Semantic Scholar. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Retrieved from [Link]

  • PubMed. (1995). Biodegradation of nitroaromatic compounds. Retrieved from [Link]

  • Defense Technical Information Center. (1999). On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD. Retrieved from [Link]

  • ResearchGate. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • FDA.gov. (n.d.). 3-METHYL-6-NITRO-4(3H)-QUINAZOLINONE. Retrieved from [Link]

  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Methyl-6-nitro-3H-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-nitro-3H-quinazolin-4-one
© Copyright 2026 BenchChem. All Rights Reserved.